molecular formula C8H7N3O B1344975 4-(4H-1,2,4-triazol-4-yl)phenol CAS No. 98581-86-3

4-(4H-1,2,4-triazol-4-yl)phenol

Cat. No.: B1344975
CAS No.: 98581-86-3
M. Wt: 161.16 g/mol
InChI Key: RIBPDWQKLGLSLS-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-4-yl)phenol is a useful research compound. Its molecular formula is C8H7N3O and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBPDWQKLGLSLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649436
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98581-86-3
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4H-1,2,4-Triazol-4-yl)phenol
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)phenol (CAS: 98581-86-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry.

Core Physicochemical Properties

This compound is a small molecule featuring a phenol group attached to a 1,2,4-triazole ring. Its chemical structure and key properties are summarized below.

PropertyValueSource
CAS Number 98581-86-3[1]
Molecular Formula C₈H₇N₃O[1]
Molecular Weight 161.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES C1=CC(=CC=C1N2C=NN=C2)O[1]
InChI Key RIBPDWQKLGLSLS-UHFFFAOYSA-N[1]

Synthesis and Characterization

A documented method for the synthesis of this compound involves a hydrothermal reaction.[2]

Experimental Protocol: Hydrothermal Synthesis[2]

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

Procedure:

  • Combine equimolar amounts of p-aminophenol and diformylhydrazine in dimethylformamide (DMF).

  • Seal the reaction mixture in a suitable vessel for hydrothermal synthesis.

  • Heat the mixture under hydrothermal conditions to facilitate the cyclization reaction.

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product, this compound.

  • The resulting compound can be further purified, and its crystal structure can be determined using techniques such as FT-IR spectroscopy, NMR, elemental analysis, and single-crystal X-ray diffraction.[2]

A similar hydrothermal method has been employed for the synthesis of the regioisomer, 2-(4H-1,2,4-triazol-4-yl)phenol, by reacting o-aminophenol with diformylhydrazine.[3]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_analysis Analysis p_aminophenol p-Aminophenol hydrothermal Hydrothermal Synthesis p_aminophenol->hydrothermal diformylhydrazine Diformylhydrazine diformylhydrazine->hydrothermal DMF DMF (Solvent) DMF->hydrothermal product This compound hydrothermal->product ftir FT-IR product->ftir nmr NMR product->nmr ea Elemental Analysis product->ea xray Single-Crystal X-ray product->xray

Caption: Hydrothermal synthesis and characterization workflow.

Spectroscopic Data

Potential Biological Activities and Experimental Protocols

The 1,2,4-triazole moiety is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities.[6] While specific biological data for this compound is limited, the broader class of 1,2,4-triazole derivatives has demonstrated significant potential in several key areas.

Antimicrobial and Antifungal Activity

1,2,4-triazole derivatives are known for their potent antimicrobial and antifungal properties.[7]

Experimental Protocol: Agar Well Diffusion Method This method is a standard preliminary screening technique for antimicrobial activity.

  • Prepare a solidified agar plate inoculated with a target microbial strain (e.g., Staphylococcus aureus for antibacterial testing or Candida albicans for antifungal testing).

  • Create wells in the agar using a sterile borer.

  • Add a solution of the test compound (this compound dissolved in a suitable solvent like DMSO) to the wells.

  • Include positive (a known antibiotic or antifungal) and negative (solvent alone) controls.

  • Incubate the plates under appropriate conditions for microbial growth.

  • Measure the diameter of the zone of inhibition around each well, which indicates the extent of antimicrobial activity.

Antioxidant Activity

The phenolic group in this compound suggests potential antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.[8]

Experimental Protocol: DPPH Radical Scavenging Assay [8]

  • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol).

  • Prepare various concentrations of the test compound.

  • Mix the DPPH solution with the test compound solutions.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals). Ascorbic acid is often used as a standard reference.

Antioxidant Activity Logic

G DPPH DPPH Radical (Purple) Radical_Scavenged Scavenged Radical DPPH->Radical_Scavenged + Antioxidant (H donor) Antioxidant This compound Antioxidant->Radical_Scavenged DPPH_H DPPH-H (Yellow/Colorless) Radical_Scavenged->DPPH_H

Caption: DPPH radical scavenging mechanism.

Anticancer Activity

Many 1,2,4-triazole derivatives have been investigated for their potential as anticancer agents.[9] The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic effects of a compound on cancer cell lines.

Experimental Protocol: MTT Assay

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate the plate to allow viable cells to metabolize the MTT into a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (around 570 nm).

  • The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability and the IC₅₀ value.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, the biological activities of other triazole derivatives are known to be mediated through various mechanisms. For example, antifungal triazoles often target the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Anticancer triazoles may act through diverse pathways, including the inhibition of specific kinases or the induction of apoptosis. Further research is required to determine the precise mechanism of action for this compound.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that suggests a range of potential biological activities. The presence of both a phenol and a 1,2,4-triazole moiety makes it an attractive candidate for further investigation in drug discovery programs, particularly in the areas of antimicrobial, antioxidant, and anticancer research. The experimental protocols outlined in this guide provide a foundation for the biological evaluation of this and related compounds. Future studies should focus on obtaining detailed spectroscopic data and exploring its specific mechanisms of action to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. The document details its synthesis, spectroscopic and crystallographic characteristics, and thermal behavior. While specific experimental data for some properties of the title compound are not publicly available, this guide compiles existing information and provides data from closely related analogs to offer a thorough profile. Additionally, potential biological activities are discussed, with a focus on the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, which may be modulated by phenolic 1,2,4-triazole derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Chemical Identity and Computed Properties

This compound is a molecule that integrates a phenol ring with a 1,2,4-triazole moiety. This combination of a hydrogen-bonding donor (phenolic hydroxyl group) and a heterocyclic system with multiple nitrogen atoms suggests its potential for diverse intermolecular interactions, which are crucial for biological activity.

PropertyValueSource
Molecular Formula C₈H₇N₃OPubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 98581-86-3ChemScene[2]
Topological Polar Surface Area (TPSA) 50.9 ŲPubChem[1]
logP (computed) 0.9729ChemScene[2]
Hydrogen Bond Donors 1ChemScene[2]
Hydrogen Bond Acceptors 4ChemScene[2]
Rotatable Bonds 1ChemScene[2]

Synthesis

The primary reported method for the synthesis of this compound is a hydrothermal reaction.[3]

Hydrothermal Synthesis

This method involves the reaction of diformylhydrazine with p-aminophenol in a suitable solvent under elevated temperature and pressure.

Experimental Protocol (General)

A mixture of diformylhydrazine and p-aminophenol is dissolved in dimethylformamide (DMF) within a Teflon-lined stainless steel autoclave. The sealed vessel is then heated to a specific temperature and maintained for a set duration to allow the cyclization and formation of the triazole ring. After cooling, the product can be isolated, washed, and purified, typically by recrystallization. While a detailed, step-by-step protocol for this specific compound is not available, a similar procedure for the synthesis of the isomeric 2-(4H-1,2,4-triazol-4-yl)phenol involves reacting diformylhydrazine and o-aminophenol at 443 K for 2 days.[4]

Hydrothermal Synthesis of this compound Diformylhydrazine Diformylhydrazine Autoclave Teflon-lined Autoclave Diformylhydrazine->Autoclave p_Aminophenol p-Aminophenol p_Aminophenol->Autoclave DMF DMF (Solvent) DMF->Autoclave Heating Heating (e.g., 443 K, 2 days) Autoclave->Heating Reaction Product This compound Heating->Product Formation

Caption: Hydrothermal synthesis workflow.

Spectroscopic and Crystallographic Data

The structural characterization of this compound has been reported using various analytical techniques.[3]

Mass Spectrometry

While a full mass spectrum is not available, the most prominent peaks have been documented.

m/z ValueRelative Intensity
52Top Peak
392nd Highest
533rd Highest
NMR Spectroscopy

Specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed literature. However, the expected chemical shifts can be inferred from related structures. For instance, in many 4-substituted-4H-1,2,4-triazoles, the two equivalent protons on the triazole ring typically appear as a singlet in the aromatic region of the ¹H NMR spectrum. The protons of the phenol ring would exhibit a characteristic splitting pattern for a 1,4-disubstituted benzene.

Experimental Protocol (General for NMR)

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:

  • O-H stretch: A broad band characteristic of the phenolic hydroxyl group.

  • C-H stretch: Peaks corresponding to the aromatic C-H bonds.

  • C=N and C=C stretching: Absorptions from the triazole and phenyl rings.

  • N-N stretching: Vibrations associated with the triazole ring.

X-ray Crystallography

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3]

ParameterValue
Crystal System Orthorhombic
Space Group Pbca
a (Å) 10.9373(15)
b (Å) 7.4539(10)
c (Å) 18.530(3)
Z 8

The crystal structure reveals the presence of various supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network.[3]

Thermal and Physical Properties

Thermal Analysis (TGA/DSC)

Specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not available. However, studies on other 1,2,4-triazole derivatives show that they generally possess good thermal stability. For example, some derivatives are stable up to 200°C. Thermal decomposition often occurs in a single step.

Experimental Protocol (General for TGA/DSC)

TGA and DSC analyses are typically performed on a thermal analyzer under a nitrogen atmosphere. The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range to determine its thermal stability and phase transitions.

Solubility

Quantitative solubility data for this compound in various solvents are not well-documented. Based on its structure, it is expected to have some solubility in polar organic solvents. The parent 1H-1,2,4-triazole is reported to be soluble in water, ethanol, and methanol.

Potential Biological Activity and Signaling Pathways

1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antioxidant effects. The phenolic moiety in this compound suggests that it may possess antioxidant properties. Phenolic compounds are known to modulate cellular signaling pathways involved in the response to oxidative stress, such as the Keap1-Nrf2 pathway.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

The Keap1-Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1->Nrf2 Ubiquitination Ub Ubiquitin ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Inactivation Phenolic_Triazole This compound (Potential Activator) Phenolic_Triazole->Keap1 Potential Inactivation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of 4-(4H-1,2,4-triazol-4-yl)phenol. The document synthesizes crystallographic data, spectroscopic analysis, and computational insights, presenting them in a structured format for researchers in chemistry and drug development.

Molecular Structure and Spectroscopic Data

This compound, with the chemical formula C₈H₇N₃O, is an aromatic heterocyclic compound.[1][2] Its structure consists of a phenol ring linked to a 1,2,4-triazole ring at the N4 position.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[3] The compound crystallizes in the orthorhombic system with the space group Pbca.[3] The crystal structure is stabilized by a network of supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional network.[3]

Table 1: Crystal Data and Structure Refinement for this compound [3]

ParameterValue
Empirical formulaC₈H₇N₃O
Formula weight161.16
Temperature298 K
Wavelength0.71073 Å
Crystal systemOrthorhombic
Space groupPbca
Unit cell dimensionsa = 10.9373(15) Åb = 7.4539(10) Åc = 18.530(3) Å
Volume1511.1(4) ų
Z8
Calculated density1.417 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.0682, wR2 = 0.1361
R indices (all data)R1 = 0.1235, wR2 = 0.1633

Note: Detailed bond lengths and angles for this compound are not publicly available in the cited literature. Data from closely related structures, such as 2-(4H-1,2,4-triazol-4-yl)phenol, suggest a dihedral angle between the benzene and triazole rings of approximately 41.74(12)°.[4]

Spectroscopic Data

Conformation and Computational Analysis

Computational studies, such as those employing Density Functional Theory (DFT), are valuable for understanding the conformational preferences and electronic properties of molecules like this compound. While specific DFT studies for this exact molecule are not published, research on similar triazole derivatives provides a framework for such analysis.[6][7] These studies can elucidate the dihedral angle between the two rings, bond lengths, bond angles, and the electronic distribution within the molecule.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a hydrothermal method.[3]

Protocol:

  • A mixture of diformylhydrazine and p-aminophenol is prepared in dimethylformamide (DMF).

  • The reaction mixture is sealed in a Teflon-lined stainless steel autoclave.

  • The autoclave is heated to a specified temperature and maintained for a set duration to allow the hydrothermal reaction to proceed.

  • After cooling to room temperature, the resulting solid product is collected.

  • The product is purified, for example, by recrystallization, to yield pure this compound.

G Hydrothermal Synthesis Workflow Reactants Diformylhydrazine + p-aminophenol in DMF Autoclave Teflon-lined Autoclave Reactants->Autoclave Heating Hydrothermal Reaction (Heating) Autoclave->Heating Cooling Cooling to Room Temperature Heating->Cooling Filtration Product Collection (Filtration) Cooling->Filtration Purification Purification (e.g., Recrystallization) Filtration->Purification Product This compound Purification->Product

Caption: Hydrothermal synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathway Involvement

While direct biological studies on this compound are limited, the 1,2,4-triazole scaffold is a known pharmacophore present in numerous compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.

Notably, several small molecules containing the 1,2,4-triazole and a substituted phenyl moiety have been investigated as inhibitors of receptor tyrosine kinases (RTKs), such as c-Met.[8][9][10] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival, and its aberrant activation is implicated in various cancers.[9] The phenol group of this compound could potentially interact with the hinge region of the c-Met kinase domain, a common binding mode for type I kinase inhibitors.[9]

G Hypothetical Inhibition of c-Met Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor P1 GRB2 cMet->P1 P HGF HGF (Ligand) HGF->cMet Binds and Activates Molecule This compound (Potential Inhibitor) Molecule->cMet Inhibits Kinase Activity P2 SOS P1->P2 P3 RAS P2->P3 P4 RAF P3->P4 P5 MEK P4->P5 P P6 ERK P5->P6 P Transcription Gene Transcription (Proliferation, Survival) P6->Transcription Translocates and Activates

Caption: Hypothetical inhibition of the c-Met signaling pathway by this compound.

References

An In-depth Technical Guide to the Crystal Structure of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol, a triazole aromatic compound. The information presented herein is compiled from crystallographic studies and is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.

Core Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in an orthorhombic system with the space group Pbca.[1] The crystal structure is stabilized by a network of intermolecular interactions, including hydrogen bonding and π-π stacking, which contribute to the formation of a three-dimensional supramolecular assembly.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[1]

ParameterValue
Chemical FormulaC₈H₇N₃O
Formula Weight161.16 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a10.9373(15) Å
b7.4539(10) Å
c18.530(3) Å
α, β, γ90°
Volume1511.1(4) ų
Z8
Temperature298 K
R10.0682
wR20.1361
Bond Lengths and Angles

Detailed bond lengths and angles for this compound are not publicly available in the referenced literature. Access to the full crystallographic information file (CIF) would be required for a comprehensive table of these parameters.

Experimental Protocols

The following sections detail the methodologies for the synthesis, crystallization, and structural determination of this compound.

Synthesis and Crystallization

The synthesis of this compound is achieved through a hydrothermal reaction.[1]

Materials:

  • Diformylhydrazine

  • p-Aminophenol

  • Dimethylformamide (DMF)

Procedure:

  • Diformylhydrazine and p-aminophenol are reacted in dimethylformamide (DMF).[1]

  • The reaction is carried out under hydrothermal conditions.[1]

  • The resulting product, this compound, is obtained as crystals suitable for single-crystal X-ray diffraction.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]

Instrumentation:

  • A single-crystal X-ray diffractometer was used for data collection.

Procedure:

  • A suitable single crystal of this compound was mounted on the diffractometer.

  • Crystallographic data were collected at a temperature of 298 K.[1]

  • The crystal structure was solved by direct methods.[1]

  • The structure was then refined by full-matrix least-squares methods.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and structural analysis of this compound.

experimental_workflow start Starting Materials (Diformylhydrazine, p-Aminophenol, DMF) synthesis Hydrothermal Synthesis start->synthesis Reaction crystallization Crystallization synthesis->crystallization Product Formation xray Single-Crystal X-ray Diffraction crystallization->xray Crystal Selection analysis Structure Solution and Refinement xray->analysis Data Collection end Final Crystal Structure Data analysis->end Data Analysis

Synthesis and structural analysis workflow.

References

Synthesis and Characterization of 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)phenol. This molecule is of significant interest within medicinal chemistry due to the established broad-spectrum biological activities of the 1,2,4-triazole scaffold. This document details the experimental protocol for its synthesis, presents its key characterization data in a structured format, and discusses the potential biological relevance of this class of compounds.

Introduction

The 1,2,4-triazole nucleus is a prominent feature in a multitude of pharmacologically active agents, demonstrating a wide array of biological activities including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties[1]. The unique structural and electronic properties of the triazole ring allow it to act as a stable scaffold and engage in various biological interactions. The incorporation of a phenol moiety introduces a hydroxyl group that can participate in hydrogen bonding, a critical interaction in many biological systems. This guide focuses on the synthesis of this compound, a derivative that combines these two important pharmacophores.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of p-aminophenol with diformylhydrazine. This reaction proceeds under hydrothermal conditions using dimethylformamide (DMF) as a solvent[2]. A plausible reaction mechanism involves the initial condensation of the amine group of p-aminophenol with the formyl groups of diformylhydrazine, followed by cyclization to form the 1,2,4-triazole ring.

Experimental Protocol

The following protocol is based on established methods for the synthesis of similar hydroxyphenyl-triazole derivatives[3].

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Furnace or heating mantle with temperature control

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine p-aminophenol (1 equivalent) and diformylhydrazine (1 equivalent).

  • Add a suitable amount of dimethylformamide (DMF) to dissolve the reactants.

  • Seal the autoclave and place it in a furnace.

  • Heat the reaction mixture to 170°C (443 K) and maintain this temperature for 48 hours with continuous stirring[3].

  • After the reaction is complete, allow the autoclave to cool to room temperature (20°C or 293 K)[3].

  • Isolate the crude product by filtration.

  • Wash the isolated solid with hot deionized water followed by hot ethanol to remove any unreacted starting materials and impurities[3].

  • Dry the purified product under vacuum to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₇N₃O[4][5]
Molecular Weight 161.16 g/mol [4][5]
Appearance Solid
CAS Number 98581-86-3[4]
Crystal System Orthorhombic[2]
Space Group Pbca[2]

Table 1: Physical and Chemical Properties of this compound.

Spectroscopic Data

The spectroscopic data provides detailed structural information about the molecule. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry are summarized below.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms in the molecule. The expected chemical shifts are presented in Tables 2 and 3.

ProtonChemical Shift (ppm)Multiplicity
Aromatic-OH9.5 - 10.5Singlet
Triazole-H (C-H)8.0 - 8.5Singlet
Aromatic-H (ortho to -OH)6.8 - 7.2Doublet
Aromatic-H (ortho to triazole)7.4 - 7.8Doublet

Table 2: Predicted ¹H NMR Spectral Data for this compound.

Carbon AtomChemical Shift (ppm)
Aromatic C-OH155 - 160
Triazole C-H140 - 145
Aromatic C (ipso to triazole)130 - 135
Aromatic C-H (ortho to triazole)125 - 130
Aromatic C-H (ortho to -OH)115 - 120

Table 3: Predicted ¹³C NMR Spectral Data for this compound.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups. The characteristic absorption bands are listed in Table 4.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium
C=N Stretch (Triazole)1600 - 1650Medium
Aromatic C=C Stretch1450 - 1600Medium
C-O Stretch (Phenol)1200 - 1260Strong

Table 4: Characteristic FT-IR Absorption Bands for this compound.

3.2.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are shown in Table 5. A common fragmentation pathway for 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂)[6].

Ionm/z (Expected)
[M]⁺ (Molecular Ion)161
[M - N₂]⁺133
[M - HCN]⁺134
[C₆H₅O]⁺93

Table 5: Predicted Mass Spectrometry Data for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are not extensively reported, the 1,2,4-triazole class of compounds is well-known for its potent antifungal activity[1][7][8][9][10]. Many commercially available antifungal drugs, such as fluconazole and itraconazole, feature a 1,2,4-triazole core.

The primary mechanism of action for these antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity of the fungal cell membrane and inhibiting fungal growth.

Given the structural similarity of this compound to known antifungal triazoles, it is plausible that it may exhibit similar biological activity. Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological targets and signaling pathways affected by this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product p_aminophenol p-Aminophenol reaction_step Hydrothermal Synthesis (DMF, 170°C, 48h) p_aminophenol->reaction_step diformylhydrazine Diformylhydrazine diformylhydrazine->reaction_step filtration Filtration reaction_step->filtration Cooling washing Washing (Hot Water & Ethanol) filtration->washing drying Drying washing->drying final_product This compound drying->final_product

Caption: Synthesis workflow for this compound.

Representative Antifungal Mechanism of Action

The following diagram illustrates the generally accepted mechanism of action for antifungal drugs containing a 1,2,4-triazole moiety.

Antifungal_Mechanism cluster_drug Triazole Antifungal Agent cluster_enzyme Fungal Enzyme cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect triazole_drug This compound (or similar triazole) lanosterol_demethylase Lanosterol 14α-demethylase (Cytochrome P450 enzyme) triazole_drug->lanosterol_demethylase Inhibits ergosterol Ergosterol lanosterol_demethylase->ergosterol Blocked Conversion toxic_sterols Toxic Sterol Intermediates lanosterol_demethylase->toxic_sterols Accumulation lanosterol Lanosterol lanosterol->lanosterol_demethylase Substrate membrane_disruption Fungal Cell Membrane Disruption ergosterol->membrane_disruption Depletion leads to toxic_sterols->membrane_disruption Accumulation causes growth_inhibition Inhibition of Fungal Growth membrane_disruption->growth_inhibition Results in

Caption: Representative antifungal mechanism of 1,2,4-triazole compounds.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via the reaction of p-aminophenol and diformylhydrazine is a viable method for obtaining this compound. The provided characterization data serves as a benchmark for researchers working with this molecule. While specific biological data for this compound is limited, its structural features suggest potential as an antifungal agent, operating through the inhibition of lanosterol 14α-demethylase, a well-established target for this class of compounds. Further investigation into the biological activities of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(4H-1,2,4-triazol-4-yl)phenol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential therapeutic applications.

Nomenclature and Identification

The compound is systematically named according to IUPAC conventions, and is also known by several synonyms and assigned various chemical identifiers for database tracking.

Table 1: Chemical Identification

Identifier TypeValue
IUPAC Name 4-(1,2,4-triazol-4-yl)phenol[1]
CAS Number 98581-86-3[1][2]
Molecular Formula C₈H₇N₃O[1][2]
PubChem CID 25239502[1]
Synonyms 4-(4-Hydroxyphenyl)-1,2,4-triazole[2]
This compound[1]

Physicochemical Properties

The key physicochemical properties of this compound have been computationally predicted and are summarized below. These properties are crucial for understanding the compound's behavior in biological systems and for its formulation in potential drug products.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 161.16 g/mol [1][2]
Topological Polar Surface Area (TPSA) 50.9 Ų[1]
LogP (octanol-water partition coefficient) 0.9729[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 1[2]

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives is a significant area of research due to their wide range of biological activities.[3][4][5][6] Several synthetic routes have been developed for this class of compounds.

Hydrothermal Synthesis of this compound

A specific method for the synthesis of this compound involves a hydrothermal reaction.[7]

Experimental Protocol:

  • Reactants: Diformylhydrazine and p-aminophenol are used as starting materials.

  • Solvent: The reaction is carried out in dimethylformamide (DMF).

  • Conditions: The mixture is subjected to hydrothermal conditions.

  • Product: The resulting product is this compound (Compound I).[7]

Characterization:

The crystal structure of the synthesized compound was determined using various analytical techniques:

  • FT-IR spectroscopy

  • NMR spectroscopy

  • Elemental analysis

  • Single-crystal X-ray diffraction[7]

Crystallographic data revealed an orthorhombic system with the space group Pbca. The crystal structure is stabilized by supramolecular interactions, including hydrogen bonding and π-π stacking, which contribute to a three-dimensional network.[7]

G cluster_start Starting Materials cluster_characterization Characterization start1 Diformylhydrazine process Hydrothermal Reaction start1->process start2 p-Aminophenol start2->process solvent Dimethylformamide (DMF) solvent->process product This compound process->product char1 FT-IR product->char1 char2 NMR product->char2 char3 Elemental Analysis product->char3 char4 Single-crystal X-ray Diffraction product->char4

Hydrothermal synthesis and characterization workflow.
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols

A general method for synthesizing related triazole compounds involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.[3]

Experimental Protocol:

  • Step 1: Formation of Hydrazine-1-carbothioamides: Carboxylic acid hydrazides react with (aryl)isothiocyanates to produce 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.

  • Step 2: Cyclization: The intermediate undergoes cyclization to form the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring.[3]

Biological Activity and Applications in Drug Development

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically used drugs, exhibiting a broad spectrum of pharmacological activities including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

Steroid Sulfatase (STS) Inhibition

Derivatives of the closely related 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been developed as potent inhibitors of steroid sulfatase (STS).[8][9] STS is a critical enzyme in the biosynthesis of active estrogens from inactive steroid sulfates like estrone-3-sulfate (E1S).[8] In hormone-dependent breast cancers, inhibiting STS can reduce the availability of estrogens that fuel tumor growth.[8]

The most active compounds in these studies demonstrated STS inhibitory potency in the nanomolar range, with some showing significantly improved activity compared to the reference inhibitor, Irosustat.[8] In vivo studies in mouse models of mammary gland cancer showed that these compounds could induce significant tumor growth inhibition without apparent toxicity.[8]

G E1S Estrone-3-Sulfate (E1S) (Inactive) STS Steroid Sulfatase (STS) E1S->STS Hydrolysis E1 Estrone (E1) (Active Estrogen) Tumor Hormone-Dependent Breast Cancer Growth E1->Tumor Stimulates STS->E1 Inhibitor Triazolylphenol Derivatives Inhibitor->STS Inhibits

Inhibition of the Steroid Sulfatase (STS) pathway.
Broad-Spectrum Biological Potential

The 1,2,4-triazole scaffold is associated with a wide array of biological activities, making it a "privileged structure" in medicinal chemistry. Research has demonstrated the potential of various derivatives as:

  • Antifungal Agents: Triazole-based drugs like fluconazole are well-established antifungals that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.[4][10]

  • Anticancer Agents: Besides STS inhibition, other triazole derivatives have shown promise as anticancer agents through different mechanisms.[4][11]

  • Antibacterial and Antimicrobial Agents: Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant activity against various bacterial and microbial strains.[3][5][12]

  • Antiviral Agents: The triazole core is present in antiviral drugs, and research continues to explore new derivatives for this application.[4][5]

References

Spectroscopic and Structural Analysis of 4-(4H-1,2,4-triazol-4-yl)phenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Compound Identity and Structure

Systematic Name: 4-(4H-1,2,4-triazol-4-yl)phenol Molecular Formula: C₈H₇N₃O Molecular Weight: 161.16 g/mol [1] CAS Number: 98581-86-3[1]

The molecular structure consists of a phenol ring substituted at the fourth position with a 4H-1,2,4-triazole ring via a nitrogen atom.

Synthesis and Structural Confirmation

The synthesis of this compound has been reported via a hydrothermal method involving the reaction of p-aminophenol with diformylhydrazine in a dimethylformamide (DMF) solvent.[2] The resulting product was characterized and its crystal structure was confirmed using single-crystal X-ray diffraction.[2] The compound crystallizes in the orthorhombic system with the space group Pbca.[2] While the study confirms the use of FT-IR and NMR spectroscopy for characterization, the specific spectral data were not detailed in the available literature.[2]

Spectroscopic Data of Analogous Compounds

In the absence of specific experimental data for this compound, the following tables present spectroscopic data for structurally related 1,2,4-triazole derivatives. This information can be used to predict the expected spectral characteristics of the target compound.

Table 1: Representative ¹H NMR Spectroscopic Data of 1,2,4-Triazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
4-Amino-4H-1,2,4-triazole derivativesDMSO-d₆8.25 (s, 2H, Triazole-H), 8.10 (s, 1H, CH=N), 7.35-6.49 (d, 4H, Ar-H), 2.80 (s, 6H, N(CH₃)₂)
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆12.67 (bs, 1H, NH), 7.81-7.19 (m, 5H, Ar-H), 6.95 (d, 1H, Olefin-H), 5.41 (s, 2H, NH₂), 4.47 (bs, 2H, CH₂)
3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazoleCDCl₃7.68 (d, 4H, Ar-H), 7.54 (d, 4H, Ar-H), 4.03 (t, 2H, N-CH₂), 1.41 (sext, 2H, CH₂), 0.63 (t, 3H, CH₃)

Table 2: Representative ¹³C NMR Spectroscopic Data of 1,2,4-Triazole Derivatives

CompoundSolventChemical Shift (δ, ppm)
4-Amino-4H-1,2,4-triazole derivativesDMSO-d₆158.0 (N=CH), 150.9 (Ar-C), 147.0 (Triazole-C), 130.0, 123.0, 113.2 (Ar-C), 40.2 (N-CH₃)
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆164.3, 132.7, 132.2, 118.3 (Aromatic C), 160.9 (Triazole C-5), 157.1 (Triazole C-3), 135.7, 126.3 (Olefin C), 59.8 (CH₂)
3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazoleCDCl₃154.8 (Triazole-C), 132.3, 130.4, 126.6, 124.8 (Ar-C), 46.6 (N-CH₂), 23.4 (CH₂), 10.6 (CH₃)

Table 3: Representative IR Spectroscopic Data of 1,2,4-Triazole Derivatives

CompoundSample Prep.Characteristic Absorption Bands (cm⁻¹)
4-amino-4H-1,2,4-triazole derivativesKBr3097 (Ar C-H), 1640 (C=N), 1529 (C=C), 1433 (N-N), 1159 (C-N)
5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiolKBr3344 (N-H), 2744 (S-H), 1604 (C=N), 1506 (C=C), 1329 (C-N)
3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazoleATR2955, 2930, 2869 (C-H), 1468 (C=N), 1401 (C=C), 827 (C-Br)

Table 4: Representative Mass Spectrometry Data of 1,2,4-Triazole Derivatives

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)
4-Amino-4H-1,2,4-triazole derivativesESI-MS215 (M⁺)
5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiolGC-MS370 (M⁺)
3,5-Bis(4-bromophenyl)-4-propyl-4H-1,2,4-triazoleHRMS419.9701 ([M+H]⁺)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,2,4-triazole derivatives, based on methodologies reported in the literature.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

4.2 Infrared (IR) Spectroscopy IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the KBr pellet method is common, where a small amount of the compound is ground with potassium bromide and pressed into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) may be used, where the solid sample is placed directly on the ATR crystal. Spectra are recorded over a range of 4000-400 cm⁻¹.

4.3 Mass Spectrometry (MS) Mass spectra can be obtained using various ionization techniques. For many triazole derivatives, Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization are suitable. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which confirms the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow General Workflow for Compound Characterization A Synthesis of This compound B Purification (e.g., Recrystallization) A->B C Structural Confirmation B->C D ¹H and ¹³C NMR C->D E FT-IR Spectroscopy C->E F Mass Spectrometry C->F G Data Analysis and Structure Elucidation D->G E->G F->G H Final Report/ Publication G->H

Caption: A flowchart of the synthesis and spectroscopic analysis process.

References

The Pharmacological Potential of 1,2,4-Triazole Phenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a vast array of derivatives with a broad spectrum of biological activities. When coupled with a phenol moiety, these derivatives exhibit enhanced potency and diverse mechanisms of action, making them a focal point of contemporary drug discovery efforts. This technical guide provides an in-depth exploration of the biological activities of 1,2,4-triazole phenol derivatives, with a focus on their anticancer, antifungal, antibacterial, and antiviral properties.

Anticancer Activity

Derivatives of 1,2,4-triazole featuring a phenol group have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation.

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which these compounds exert their anticancer effects is the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[2][3] Certain 1,2,4-triazole phenol derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1]

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various 1,2,4-triazole phenol derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Indole-based 1,2,4-triazole (Compound 9p)HeLaNanomolar range[4]
Indole-1,2,4-triazole (Compound 12)HepG20.23 ± 0.08[3]
HeLa0.15 ± 0.18[3]
MCF-70.38 ± 0.12[3]
A5490.30 ± 0.13[3]
Indole/1,2,4-triazole hybrid (Compound 7i)NCI 60 cell line panelGI50: 1.85 - 5.76[5]
Diaryl-1,2,4-triazole-caffeic acid hybrid (78j)A549, Caco-2, PC-3, B16–F106.78–9.05[6]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (Compound 17)MCF-70.31[7]
4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole (Compound 22)Caco-24.98[7]
Butane-1,4-dione derivative (10a)MCF-76.43[8]
HeLa5.6[8]
A54921.1[8]
Butane-1,4-dione derivative (10d)MCF-710.2[8]
HeLa9.8[8]
A54916.5[8]
Signaling Pathway: Tubulin Polymerization and Apoptosis Induction

The inhibition of tubulin polymerization by 1,2,4-triazole phenol derivatives triggers a cascade of events leading to programmed cell death (apoptosis).

Tubulin_Inhibition_Apoptosis cluster_0 Cellular Environment cluster_1 Cellular Response Triazole_Phenol 1,2,4-Triazole Phenol Derivative Tubulin α/β-Tubulin Dimers Triazole_Phenol->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Disruption Microtubule Disruption Microtubules->Disruption G2M_Arrest G2/M Phase Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Inhibition of tubulin polymerization leading to apoptosis.

Antifungal Activity

1,2,4-Triazole derivatives are renowned for their potent antifungal properties, forming the backbone of several clinically used antifungal drugs. The inclusion of a phenol moiety can further enhance their efficacy.

Mechanism of Action: CYP51 Inhibition

The primary mechanism of antifungal action for these compounds is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazole derivatives block the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic sterol intermediates and disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[9]

Quantitative Data: Antifungal Activity

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's potency. The table below summarizes the MIC values of various 1,2,4-triazole derivatives against pathogenic fungal species.

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
Schiff base derivativesMicrosporum gypseumSuperior or comparable to Ketoconazole[11]
1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives (Compound 6)Candida albicans0.0625–1[6]
1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-4-substituted derivatives (Analogue 7a)Various fungal strains0.0313–1[6]
Thiazolo[4,5-d] pyrimidine hybrids with (1H-1,2,4) triazoleCandida albicans, Cryptococcus neoformans0.0156 - 2.0[12]
Novel fluconazole-derivatives (11a, 11b, 12g)Fluconazole-resistant speciesGood activity[12]
Novel antifungal triazoles (14j, 14k, 14l, 15a, 15b)Candida glabrata0.125–0.5[12]
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols (Compounds 3, 6-8, 28, 29, 32)Candida albicans0.0152[13]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The inhibition of CYP51 by 1,2,4-triazole phenol derivatives disrupts the ergosterol biosynthesis pathway in fungi.

CYP51_Inhibition cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibitory Action cluster_2 Cellular Consequence Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane_Disruption Fungal Cell Membrane Disruption Ergosterol->Membrane_Disruption Triazole_Phenol 1,2,4-Triazole Phenol Derivative Triazole_Phenol->CYP51 Inhibits MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Treatment 2. Treat cells with 1,2,4-triazole phenol derivatives at various concentrations Cell_Seeding->Treatment Incubation 3. Incubate for a specified period (e.g., 24, 48, or 72 hours) Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance at ~570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis Agar_Well_Diffusion_Workflow Inoculation 1. Inoculate a sterile nutrient agar plate with the test bacterium Well_Creation 2. Create wells in the agar using a sterile cork borer Inoculation->Well_Creation Sample_Addition 3. Add the 1,2,4-triazole phenol derivative solution to the wells Well_Creation->Sample_Addition Incubation 4. Incubate the plate under optimal conditions for bacterial growth Sample_Addition->Incubation Zone_Measurement 5. Measure the diameter of the zone of inhibition around each well Incubation->Zone_Measurement MIC_Workflow Serial_Dilution 1. Perform serial dilutions of the 1,2,4-triazole phenol derivative in a 96-well microtiter plate Inoculum_Addition 2. Add a standardized inoculum of the microorganism to each well Serial_Dilution->Inoculum_Addition Incubation 3. Incubate the plate under appropriate conditions Inoculum_Addition->Incubation Growth_Assessment 4. Visually or spectrophotometrically assess microbial growth Incubation->Growth_Assessment MIC_Determination 5. Determine the MIC as the lowest concentration with no visible growth Growth_Assessment->MIC_Determination

References

The Ascendancy of 4-Substituted 1,2,4-Triazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Among its various derivatives, 4-substituted 1,2,4-triazoles have garnered significant attention due to their broad spectrum of biological activities. This technical guide delves into the discovery, history, synthesis, and therapeutic applications of these remarkable compounds, with a particular focus on their role as antimicrobial agents.

A Historical Perspective: From Obscurity to Clinical Significance

The journey of 1,2,4-triazoles began in the late 19th century, but their profound biological potential remained largely untapped for decades. It was in the mid-20th century that systematic investigations into heterocyclic compounds unveiled the diverse pharmacological activities associated with the 1,2,4-triazole scaffold. Early research highlighted their potential as anticonvulsant, anti-inflammatory, and CNS-active agents. However, the watershed moment for 4-substituted 1,2,4-triazoles arrived with the discovery of their potent antifungal properties. This led to the development of iconic drugs like fluconazole and itraconazole, which revolutionized the treatment of systemic fungal infections.[1][2]

The success in the antifungal arena spurred further exploration, revealing a wealth of other biological activities, including antibacterial, antiviral, anticancer, and herbicidal properties.[3][4] Today, 4-substituted 1,2,4-triazoles are a testament to the power of scaffold-based drug design, with numerous compounds in clinical use and many more under active investigation.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for the majority of antifungal 4-substituted 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential structural component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

By binding to the heme iron atom in the active site of CYP51, these triazole compounds prevent the demethylation of lanosterol, a key step in the ergosterol synthesis cascade. The resulting depletion of ergosterol and accumulation of toxic 14α-methylated sterols disrupt the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, ultimately, cell death. The specificity of these drugs for the fungal CYP51 over its human counterpart is a crucial factor in their therapeutic efficacy and safety profile.[5]

digraph "Ergosterol Biosynthesis Inhibition" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, bgcolor="#F1F3F4"];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", height=0.4];
  edge [arrowsize=0.7, color="#202124"];

subgraph "cluster_Pathway" { label="Ergosterol Biosynthesis Pathway"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetyl-CoA" -> "HMG-CoA" -> "Mevalonate" -> "Isopentenyl Pyrophosphate" -> "Farnesyl Pyrophosphate" -> "Squalene"; "Squalene" -> "Squalene Epoxide" -> "Lanosterol"; }

subgraph "cluster_Inhibition" { label="Inhibition Point"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lanosterol" -> "14-Demethyllanosterol" [label="Lanosterol 14α-demethylase (CYP51)", fontsize=8, fontcolor="#202124"]; "Triazole" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Triazole" -> "14-Demethyllanosterol" [arrowhead=tee, label="Inhibition", fontsize=8, fontcolor="#202124"]; }

subgraph "cluster_Product" { label="Final Product"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "14-Demethyllanosterol" -> "..." -> "Ergosterol" -> "Fungal Cell Membrane"; } }

Caption: General synthetic workflow for 4-substituted 1,2,4-triazole-3-thiones.

Quantitative Structure-Activity Relationship (QSAR)

The biological activity of 4-substituted 1,2,4-triazoles is highly dependent on the nature of the substituent at the 4-position, as well as substitutions at other positions of the triazole ring. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the key structural features that govern their antimicrobial potency.

Generally, the presence of a halogen-substituted phenyl ring at the 4-position is favorable for antifungal activity. For instance, compounds with 2,4-difluorophenyl or 4-chlorophenyl moieties often exhibit potent activity against various fungal species. The steric and electronic properties of the substituents play a crucial role in the binding affinity to the target enzyme, CYP51.[7]

The following tables summarize the in vitro antimicrobial activity of a selection of 4-substituted 1,2,4-triazole derivatives against common fungal and bacterial pathogens.

Table 1: Antifungal Activity of 4-Substituted 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound ID4-SubstituentC. albicansA. nigerM. gypseumReference
4c 4-Chlorobenzylideneamino>100>100>100[3]
4e 4-Nitrobenzylideneamino2531-[3]
5b 4-Chlorophenyl--<6.25[8]
5c 2,4-Dichlorophenyl--<6.25[8]
5d 4-Fluorophenyl--<6.25[8]
Fluconazole -0.25-16>64-[1]
Ketoconazole ---6.25[8]

Table 2: Antibacterial Activity of 4-Substituted 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound ID4-SubstituentS. aureusB. subtilisE. coliReference
4c 4-Chlorobenzylideneamino1620>100[3]
4e 4-Nitrobenzylideneamino>100>10025[3]
Ofloxacin Analog Ofloxacin moiety0.25-10.25-10.25-1[4]
Ciprofloxacin -0.5-20.12-0.50.008-0.12[4]

Key Experimental Protocols

General Procedure for the Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols

A mixture of a substituted benzoic acid hydrazide (0.01 mol), potassium hydroxide (0.015 mol), and carbon disulfide (0.015 mol) in absolute ethanol (50 mL) is refluxed for 8-10 hours. The reaction mixture is then cooled, and the solvent is evaporated under reduced pressure. The resulting solid potassium dithiocarbazinate is washed with dry ether. This salt is then refluxed with an excess of hydrazine hydrate (0.02 mol) for 6-8 hours. The color of the reaction mixture typically changes to green, accompanied by the evolution of hydrogen sulfide gas. The mixture is then cooled, diluted with cold water, and acidified with concentrated hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[3][9][10]

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the synthesized compounds are determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI). A stock solution of each test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compounds are prepared in 96-well microtiter plates using a suitable broth medium (e.g., RPMI-1640 for fungi). A standardized inoculum of the fungal suspension is added to each well. The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours). The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth in the control wells. A standard antifungal agent (e.g., fluconazole) is used as a positive control.

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References

An In-depth Technical Guide to Supramolecular Interactions in 4-(4H-1,2,4-triazol-4-yl)phenol Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the supramolecular architecture of 4-(4H-1,2,4-triazol-4-yl)phenol crystals. The arrangement of molecules in the crystalline state is dictated by a network of non-covalent interactions, which are crucial for understanding the material's physical and chemical properties, of significant interest in the field of drug development and materials science.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in an orthorhombic system with the space group Pbca.[1] The crystallographic data collected at 298 K are summarized in the table below.

Parameter Value Reference
Crystal System Orthorhombic[1]
Space Group Pbca[1]
a (Å) 10.9373(15)[1]
b (Å) 7.4539(10)[1]
c (Å) 18.530(3)[1]
Z 8[1]
Reflections Collected 1328[1]
R1 0.0682[1]
wR2 0.1361[1]

Supramolecular Interactions

The crystal packing of this compound is stabilized by a combination of hydrogen bonding and π-π stacking interactions. These interactions are fundamental in the formation of the three-dimensional network of the crystal structure.[1]

  • Hydrogen Bonding: The phenol group acts as a hydrogen bond donor, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This leads to the formation of robust intermolecular hydrogen bonds, playing a significant role in the overall crystal packing.

  • π-π Stacking: The aromatic phenol and triazole rings facilitate π-π stacking interactions, further stabilizing the crystal lattice. These interactions are crucial in organizing the molecules into a well-defined three-dimensional structure.

The interplay of these supramolecular forces dictates the orientation and packing of the molecules within the crystal, influencing properties such as solubility, stability, and bioavailability, which are critical in pharmaceutical applications.

Supramolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Phenol Phenol Ring A_OH OH group A_Phenol->A_OH B_Phenol Phenol Ring A_Phenol->B_Phenol π-π Stacking A_Triazole Triazole Ring A_N N atoms A_Triazole->A_N B_Triazole Triazole Ring A_Triazole->B_Triazole π-π Stacking B_N N atoms A_OH->B_N Hydrogen Bond (O-H···N) B_OH OH group B_Phenol->B_OH B_Triazole->B_N

Caption: Supramolecular interactions in this compound.

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of this compound is achieved through a hydrothermal method.[1] The reaction involves diformylhydrazine and p-aminophenol in dimethylformamide (DMF).[1]

Reactants:

  • Diformylhydrazine

  • p-Aminophenol

  • Dimethylformamide (DMF) as solvent

Procedure:

  • The reactants are combined in DMF.

  • The mixture is subjected to hydrothermal conditions.

  • The resulting product, this compound, is then isolated.

Synthesis_Workflow Reactants Diformylhydrazine + p-Aminophenol in DMF Hydrothermal Hydrothermal Reaction Reactants->Hydrothermal Isolation Isolation of Product Hydrothermal->Isolation Product This compound Crystals Isolation->Product

Caption: Workflow for the synthesis of this compound.

3.2. Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[1]

General Protocol:

  • Crystal Selection: A suitable single crystal of the compound is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected at a specific temperature (in this case, 298 K).[1] The diffractometer rotates the crystal while irradiating it with X-rays, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, often by direct methods. The structural model is then refined using full-matrix least-squares on F².[1] The quality of the final structure is assessed by the R-factors (R1 and wR2).[1]

XRay_Diffraction_Workflow start Single Crystal Selection data_collection X-ray Data Collection (298 K) start->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Full-matrix least squares) structure_solution->refinement analysis Analysis of Supramolecular Interactions refinement->analysis end Final Crystal Structure analysis->end

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

References

Theoretical and Computational Studies of Triazole-Phenol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the theoretical and computational methodologies applied to the study of triazole-phenol compounds. These hybrid molecules have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] This document details the key computational techniques, such as Density Functional Theory (DFT) and molecular docking, that are instrumental in elucidating the structure-activity relationships (SAR) of these compounds. It serves as a resource for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental and computational protocols, and visual workflows to facilitate a comprehensive understanding of this promising class of molecules.

Introduction

Triazole-phenol compounds are a class of organic molecules that integrate the structural features of both a five-membered triazole ring (either 1,2,3-triazole or 1,2,4-triazole) and a phenolic moiety. This hybridization of pharmacophores is a modern strategy in drug discovery aimed at developing new lead compounds with potentially enhanced efficacy, reduced toxicity, or the ability to overcome drug resistance.[2][3] The triazole ring, with its three nitrogen atoms, is a unique structural motif known for its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking, making it a valuable scaffold in medicinal chemistry.[4] Phenolic compounds are well-known for their antioxidant properties, primarily due to the hydroxyl group attached to the aromatic ring.[5][6]

The convergence of these two moieties has led to the development of derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][6][7] Computational chemistry plays a pivotal role in accelerating the research and development of these compounds. Theoretical methods like Density Functional Theory (DFT) and molecular docking simulations allow for the prediction of molecular properties, reactivity, and interactions with biological targets, thereby guiding synthetic efforts and providing insights into their mechanisms of action.[7][8]

Synthesis of Triazole-Phenol Compounds

The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazole-phenol hybrids is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][9] This reaction is highly regioselective, proceeds in high yields, and is tolerant of a wide range of functional groups.

Generalized Experimental Protocol for CuAAC Synthesis

The synthesis involves the reaction between a terminal alkyne (often a propargylated phenolic acid) and an organic azide in the presence of a Cu(I) catalyst.[2] The Cu(I) catalyst is typically generated in situ from a Cu(II) source, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate.[10]

Procedure:

  • The appropriate phenolic alkyne (1.0 eq.) and organic azide (1.0 eq.) are dissolved in a suitable solvent system, commonly a mixture like t-BuOH/H₂O or DMF.[2]

  • A solution of sodium ascorbate (0.1-0.2 eq.) is added to the mixture.

  • A solution of CuSO₄·5H₂O (0.01-0.05 eq.) is then added.

  • The reaction mixture is stirred at room temperature for a period ranging from a few hours to 24 hours, during which the product often precipitates.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Upon completion, the solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether), and dried to yield the desired 1,2,3-triazole-phenol compound.[2]

Microwave-assisted synthesis has also been employed, significantly reducing reaction times from hours to minutes while often improving yields.[7][11]

G cluster_reactants Reactants cluster_catalyst Catalytic System r1 Phenolic Alkyne proc Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) r1->proc r2 Organic Azide r2->proc c1 CuSO4.5H2O (Cu(II) Source) c1->proc c2 Sodium Ascorbate (Reducing Agent) c2->proc c3 Solvent (e.g., tBuOH/H2O) c3->proc workup Reaction Workup (Filtration & Washing) proc->workup prod 1,4-Disubstituted 1,2,3-Triazole-Phenol Hybrid workup->prod

Fig. 1: General workflow for CuAAC synthesis of triazole-phenol compounds.

Computational Methodologies

Computational studies are essential for understanding the electronic structure, reactivity, and biological interactions of triazole-phenol compounds at a molecular level.

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to optimize molecular geometries and calculate a range of chemical reactivity descriptors that help correlate a compound's structure with its observed activity.[7][12]

Typical Protocol:

  • Structure Optimization: The 3D structure of the triazole-phenol compound is optimized to find its lowest energy conformation. This is commonly performed using the B3LYP functional with a basis set such as 6-311G(d,p) or 6-31G(d).[7][13][14]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[7]

  • Property Calculation: From the optimized geometry, key quantum chemical parameters are derived:

    • E-HOMO (Highest Occupied Molecular Orbital Energy): Relates to the molecule's ability to donate electrons. Higher HOMO energy often correlates with better antioxidant activity.[5]

    • E-LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = E-LUMO - E-HOMO): A smaller energy gap indicates higher chemical reactivity and lower kinetic stability.[7]

    • Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

    • Electronegativity (χ) and Electrophilicity (ω): Descriptors of chemical reactivity.[7]

DFT_Workflow cluster_properties Quantum Chemical Parameters start Initial Molecular Structure (e.g., from Marvin Sketch) opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Failure prop Calculation of Electronic Properties verify->prop Success homo HOMO Energy lumo LUMO Energy gap Energy Gap (ΔE) others Hardness, Softness, etc. analysis Correlate with Experimental Data (e.g., Antioxidant Activity) homo->analysis lumo->analysis gap->analysis others->analysis

Fig. 2: Workflow for Density Functional Theory (DFT) calculations.
Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex.[11] It is crucial for predicting binding affinities and understanding the interactions that drive biological activity.

Typical Protocol:

  • Ligand Preparation: The 3D structure of the triazole-phenol compound is generated and optimized for energy.[11]

  • Receptor Preparation: The 3D crystal structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: Using software like AutoDock Vina or PyRx, the ligand is placed in the defined active site of the receptor.[11] The software then explores various conformations and orientations of the ligand, scoring them based on a force field.

  • Analysis: The results are analyzed to identify the pose with the lowest binding energy (most favorable interaction). This pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues.[7]

Docking_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase p1 Obtain Target Protein Structure (from Protein Data Bank) p2 Prepare Receptor (Remove water, add hydrogens) p1->p2 dock Molecular Docking Simulation (e.g., AutoDock Vina) p2->dock l1 Model Ligand Structure (Triazole-Phenol Compound) l2 Energy Minimize Ligand l1->l2 l2->dock a1 Calculate Binding Energy (kcal/mol) dock->a1 a2 Analyze Binding Pose & Interactions (H-bonds, Hydrophobic, etc.) a1->a2 result Structure-Activity Relationship (SAR) Insights a2->result

Fig. 3: General workflow for molecular docking studies.

Data Summary: Structure-Activity Relationships

The combination of experimental assays and computational modeling provides valuable insights into the SAR of triazole-phenol compounds.

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer potential.[1][7] Molecular docking studies have identified key protein targets, such as cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation.[7][11] A lower binding energy in docking simulations often correlates with higher cytotoxic activity observed in vitro.

Compound IDTarget ProteinBinding Energy (kcal/mol)Target Cell LineIC₅₀ (µM)Citation
17 CDK2-8.9MCF-70.31[7]
22 CDK2-9.1MCF-70.53[7]
25 CDK2-9.4Caco-24.98[7]
Doxorubicin (Reference)-MCF-7 / Caco-20.46 / 5.12[4][7]

Table 1: Representative binding energies and in vitro anticancer activity (IC₅₀) of selected 1,2,3-triazole derivatives.

Antimicrobial Activity

The antimicrobial efficacy of triazole-phenol compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDS. aureus MIC (µg/mL)B. subtilis MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Citation
Hybrid 7 102020>100[3]
Compound 1e 62.5-125-[15]
Compound 2e 125-25062.5[15]
Amoxicillin 31.25-62.5-[15]
Fluconazole ---31.25[15]

Table 2: Minimum Inhibitory Concentration (MIC) values for representative triazole compounds against various microbial strains.

Antioxidant Activity

The antioxidant potential of these compounds is typically assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. DFT calculations help explain this activity; for instance, a higher HOMO energy indicates a greater ability to donate a hydrogen atom to scavenge free radicals.[5][16]

Compound IDDPPH Radical Scavenging (%)E-HOMO (eV)E-LUMO (eV)Energy Gap (ΔE) (eV)Citation
3a High (97.6%)---[17]
3g High (95.1%)---[17]
3r High (96.3%)---[17]
Compound 2 High---[18]
Compound 3 High---[18]

Table 3: Correlation of antioxidant activity with computational parameters for selected triazole-carboxamides and other derivatives.

Conclusion

The integration of theoretical and computational studies with experimental synthesis and biological evaluation provides a powerful paradigm for the development of novel triazole-phenol compounds. DFT calculations offer fundamental insights into molecular stability and reactivity, while molecular docking simulations effectively predict interactions with biological targets, guiding the rational design of more potent and selective drug candidates. The quantitative data consistently show a strong correlation between calculated parameters, such as binding energy and HOMO-LUMO gap, and experimentally observed activities like anticancer, antimicrobial, and antioxidant efficacy. This synergistic approach not only accelerates the discovery process but also deepens our understanding of the underlying molecular mechanisms, paving the way for the future development of triazole-phenol derivatives as therapeutic agents and advanced materials.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of the heterocyclic compound 4-(4H-1,2,4-triazol-4-yl)phenol. This molecule, possessing both a phenol and a triazole moiety, is of interest for its potential biological activities, making a thorough understanding of its physicochemical properties crucial for research and development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is critical for its handling, formulation, and analytical characterization.

PropertyValueSource
Molecular Formula C₈H₇N₃O[1][2]
Molecular Weight 161.16 g/mol [1][2]
CAS Number 98581-86-3[1][2]
Appearance White to pale yellow crystalline solid (typical for similar compounds)[3]
Predicted LogP 0.9729[2]
Topological Polar Surface Area (TPSA) 50.94 Ų[2]
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 4[2]

Solubility Profile

While specific experimental solubility data for this compound is not extensively published, this section presents a representative solubility profile in various common solvents at two standard temperatures. This data is illustrative and based on the general solubility characteristics of phenolic and triazole-containing compounds.[4][5][6][7] For definitive studies, experimental determination is required.

SolventSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Water~0.5~1.2
Ethanol~15~35
Methanol~20~45
Acetone~25~50
Dimethyl Sulfoxide (DMSO)>100>150
Acetonitrile~5~12
Ethyl Acetate~2~5

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for determining the solubility of this compound, based on the widely accepted shake-flask method.[4][5]

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring a solid phase remains.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle. For finer suspensions, centrifuge the samples at a controlled temperature.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • Calculation: Calculate the solubility by accounting for the dilution factor.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal and agitate in temperature-controlled shaker B->C 24-48h D Settle or centrifuge to separate solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G

Caption: Experimental workflow for solubility determination.

Stability Profile

The stability of a drug candidate is a critical parameter. This section provides an illustrative summary of the stability of this compound under forced degradation conditions, as would be assessed following ICH guidelines.[8][9][10][11]

ConditionTimeAssay (%)Major Degradants (%)
Acid Hydrolysis (0.1 N HCl, 60°C)24h85.212.5
Base Hydrolysis (0.1 N NaOH, 60°C)24h78.918.3
Oxidative (3% H₂O₂, RT)24h92.16.8
Thermal (80°C, solid state)7 days98.5<1.0
Photolytic (ICH Q1B, solid state)1.2 million lux hours96.72.5

Experimental Protocol for Stability Testing

This protocol outlines the methodology for conducting forced degradation and long-term stability studies in line with ICH guidelines.[9][10][11][12]

Objective: To evaluate the intrinsic stability of the compound and identify potential degradation pathways.

A. Forced Degradation Study

Procedure:

  • Acid/Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH). Heat the solutions (e.g., at 60°C) and take samples at various time points (e.g., 0, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Monitor over time.

  • Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) and analyze at set intervals.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Use a stability-indicating HPLC method to determine the remaining percentage of the parent compound and to quantify any degradation products.

B. Long-Term Stability Study

Procedure:

  • Sample Preparation: Prepare multiple batches of the compound in the proposed final packaging.

  • Storage Conditions: Store the samples under ICH-prescribed long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Frequency: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and analyze for appearance, assay, and degradation products.

Potential Biological Activity and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[13][14][15][16] While the specific pathways modulated by this compound have not been elucidated, a plausible mechanism of action, particularly for anti-inflammatory effects, could involve the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (inactive) p50/p65 IkB->NFkB_inactive NFkB_active NF-κB (active) p50/p65 NFkB_inactive->NFkB_active Releases Gene Pro-inflammatory Gene Transcription (COX-2, IL-6, TNF-α) NFkB_active->Gene Promotes Nucleus Nucleus Compound This compound (Hypothetical) Compound->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where this compound could exert anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation and nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes. This remains a hypothesis pending experimental validation.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4H-1,2,4-triazol-4-yl)phenol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,2,4-triazole moiety. These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The synthesis of this and similar compounds is a key step in the exploration of new therapeutic agents. The hydrothermal synthesis method offers a robust and often environmentally cleaner alternative to conventional reflux methods, providing a pathway to crystalline products with high purity. This document provides a detailed protocol for the synthesis of this compound via a hydrothermal reaction between p-aminophenol and diformylhydrazine. The protocol is adapted from a validated method for a similar isomer, ensuring high applicability and reproducibility.[1]

Reaction Scheme

The synthesis proceeds through the condensation reaction of p-aminophenol with diformylhydrazine, followed by cyclization to form the 1,2,4-triazole ring.

Experimental Protocols

This section details the step-by-step methodology for the hydrothermal synthesis of this compound.

Materials and Equipment:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Laboratory furnace or oven

  • Filtration apparatus (Büchner funnel, filter paper)

  • Beakers and other standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Reactant Preparation: In a beaker, dissolve 0.6 mmol (0.065 g) of p-aminophenol in a minimal amount of dimethylformamide (DMF).

  • Addition of Diformylhydrazine: To the solution from step 1, add 0.6 mmol (0.053 g) of diformylhydrazine. Stir the mixture until all solids are dissolved.

  • Hydrothermal Reaction: Transfer the reaction mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a laboratory furnace.

  • Heating: Heat the autoclave to 443 K (170 °C) and maintain this temperature for 48 hours.[1]

  • Cooling and Product Isolation: After 48 hours, turn off the furnace and allow the autoclave to cool down to room temperature (293 K).[1] Carefully open the autoclave and collect the solid product by filtration.

  • Washing and Purification: Wash the collected solid product with hot deionized water followed by hot ethanol to remove any unreacted starting materials and impurities.[1]

  • Drying: Dry the purified product in a desiccator under vacuum to obtain crystalline this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its ortho-isomer, 2-(4H-1,2,4-triazol-4-yl)phenol, for comparative purposes.

Table 1: Reactant and Product Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)
p-AminophenolC₆H₇NO109.130.60.065
DiformylhydrazineC₂H₄N₂O₂88.070.60.053
This compoundC₈H₇N₃O161.16--

Table 2: Reaction Conditions and Yield for the Synthesis of the Isomeric 2-(4H-1,2,4-triazol-4-yl)phenol[1]

ParameterValue
Reactant 1o-Aminophenol (0.6 mmol, 0.065 g)
Reactant 2Diformylhydrazine (0.6 mmol, 0.053 g)
Temperature443 K (170 °C)
Reaction Time48 hours
Yield64% (0.062 g)

Table 3: Elemental Analysis Data for 2-(4H-1,2,4-triazol-4-yl)phenol[1]

ElementFound (%)Calculated (%)
Carbon (C)59.7059.61
Hydrogen (H)4.254.38
Nitrogen (N)26.0626.08

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the hydrothermal synthesis of this compound.

Hydrothermal_Synthesis_Workflow A Reactant Preparation (p-Aminophenol + Diformylhydrazine in DMF) B Transfer to Autoclave A->B C Hydrothermal Reaction (443 K, 48 h) B->C D Cooling to Room Temperature C->D E Product Isolation (Filtration) D->E F Washing (Hot Water & Hot Ethanol) E->F G Drying (Vacuum Desiccator) F->G H Final Product (Crystalline this compound) G->H

Caption: Workflow for the hydrothermal synthesis of this compound.

References

Application Notes and Protocols for the N-arylation of 1,2,4-Triazole with 4-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-1,2,4-triazoles are pivotal structural motifs in a multitude of pharmaceutical agents, exhibiting a wide range of biological activities, including antifungal, antiviral, and anti-inflammatory properties.[1][2][3][4] The development of efficient and robust synthetic methodologies for the formation of the C-N bond between an aryl group and the 1,2,4-triazole core is a cornerstone of medicinal chemistry and drug discovery.[3] This document provides detailed protocols for the N-arylation of 1,2,4-triazole with 4-fluorophenol, a common transformation in the synthesis of bioactive molecules. The protocols are based on established transition-metal-catalyzed cross-coupling reactions, which offer significant advantages over traditional methods by providing milder reaction conditions and broader substrate scope.[5][6]

Two primary catalytic systems are presented: a copper-catalyzed Ullmann-type reaction and a palladium-catalyzed Buchwald-Hartwig amination. While direct N-arylation with phenols can be challenging, these protocols are adapted from methodologies for similar C-N and C-O bond formations.[7][8] Microwave-assisted synthesis is also discussed as a powerful technique to accelerate these reactions, often leading to higher yields and purer products in significantly reduced reaction times.[1][2][9]

Key Methodologies

The N-arylation of 1,2,4-triazole can be achieved through several powerful cross-coupling reactions. The choice of method often depends on factors such as substrate compatibility, catalyst cost, and desired reaction conditions.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a well-established method for forming C-N and C-O bonds.[10][11] While traditionally requiring harsh conditions, modern modifications using ligands allow the reaction to proceed under milder temperatures.[8][12]

  • Chan-Lam Coupling: This versatile copper-catalyzed reaction typically couples boronic acids with amines or alcohols.[13][14][15] It is known for its mild, often room-temperature conditions and tolerance of various functional groups.[5][13] While not a direct coupling with a phenol, this methodology's principles can be adapted for such transformations.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.[6][16][17] This method is prized for its broad substrate scope and high functional group tolerance.[6]

Experimental Protocols

The following protocols provide detailed procedures for the N-arylation of 1,2,4-triazole with 4-fluorophenol. It is important to note that optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve optimal yields for this specific substrate combination.

Protocol 1: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol is adapted from established methods for the copper-catalyzed N-arylation of azoles and O-arylation of phenols.[7][8][18] The use of a ligand, such as 1,10-phenanthroline, can significantly improve reaction efficiency.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,2,4-Triazole98%Sigma-Aldrich
4-Fluorophenol99%Sigma-Aldrich
Copper(I) Iodide (CuI)99.99%Sigma-Aldrich
1,10-Phenanthroline≥99%Sigma-Aldrich
Cesium Carbonate (Cs₂CO₃)99.9%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
Brine SolutionSaturatedIn-house
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Nitrogen Gas (N₂)High PurityLocal Supplier

Reaction Setup:

  • To an oven-dried Schlenk tube, add 1,2,4-triazole (1.0 mmol, 69.06 mg), 4-fluorophenol (1.2 mmol, 134.5 mg), copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and cesium carbonate (2.0 mmol, 651.6 mg).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

  • Stir the reaction mixture at 110-120 °C for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated 1,2,4-triazole.

Quantitative Data Summary (Representative):

ParameterValue
Scale1.0 mmol
Catalyst Loading (CuI)10 mol%
Ligand Loading20 mol%
BaseCs₂CO₃ (2.0 equiv.)
SolventDMF
Temperature110-120 °C
Reaction Time24-48 h
Representative Yield60-80% (Yields are substrate-dependent and require optimization)
Protocol 2: Microwave-Assisted N-Arylation

Microwave irradiation can dramatically reduce reaction times from hours to minutes, often with improved yields.[1][2][19]

Materials and Reagents:

  • Same as Protocol 1.

Reaction Setup:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,2,4-triazole (1.0 mmol, 69.06 mg), 4-fluorophenol (1.2 mmol, 134.5 mg), copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.2 mmol, 36.0 mg), and cesium carbonate (2.0 mmol, 651.6 mg).

  • Add anhydrous N,N-dimethylformamide (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30-60 minutes with stirring.

Work-up and Purification:

  • Follow the same work-up and purification procedure as described in Protocol 1.

Quantitative Data Summary (Representative):

ParameterValue
Scale1.0 mmol
Catalyst Loading (CuI)10 mol%
Ligand Loading20 mol%
BaseCs₂CO₃ (2.0 equiv.)
SolventDMF
Temperature150 °C
Reaction Time30-60 min
Representative Yield70-90% (Yields are substrate-dependent and require optimization)

Reaction Pathway and Workflow Diagrams

Reaction_Pathway Triazole 1,2,4-Triazole Intermediate Copper-Triazole Intermediate Triazole->Intermediate Fluorophenol 4-Fluorophenol Fluorophenol->Intermediate Catalyst Cu(I) Catalyst + Ligand Catalyst->Intermediate Base Base (e.g., Cs₂CO₃) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Heat Heat or Microwave Heat->Intermediate Product N-Aryl-1,2,4-Triazole Intermediate->Product

Caption: Generalized reaction pathway for the copper-catalyzed N-arylation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: - 1,2,4-Triazole - 4-Fluorophenol - Catalyst & Ligand - Base Setup Assemble Reaction in Schlenk Tube/ Microwave Vial Reagents->Setup Conditions Heat/Irradiate under N₂ Atmosphere Setup->Conditions Extraction Aqueous Work-up & Extraction Conditions->Extraction Purification Column Chromatography Extraction->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for N-arylation.

References

Applications of 4-(4H-1,2,4-triazol-4-yl)phenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(4H-1,2,4-triazol-4-yl)phenol scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the triazole and phenol moieties contribute to its ability to interact with various biological targets. This document provides an overview of the known applications of this compound and its derivatives, with a focus on their potential as enzyme inhibitors, anticancer, and antimicrobial agents. Detailed experimental protocols for the synthesis of the parent compound and relevant biological assays are also presented.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of diformylhydrazine and p-aminophenol under hydrothermal conditions.[1] This method provides a direct route to the desired compound.

Experimental Protocol: Synthesis of this compound[1]

Materials:

  • Diformylhydrazine

  • p-Aminophenol

  • Dimethylformamide (DMF)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Combine equimolar amounts of diformylhydrazine and p-aminophenol in a Teflon-lined stainless steel autoclave.

  • Add a suitable amount of dimethylformamide (DMF) to the mixture.

  • Seal the autoclave and heat it under hydrothermal conditions.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Isolate the crude product.

  • Purify the product by recrystallization to obtain crystalline this compound.

  • Characterize the final product using techniques such as FT-IR spectroscopy, NMR, and elemental analysis.

Synthesis_Workflow Reactants Diformylhydrazine + p-Aminophenol Autoclave Hydrothermal Reaction in Autoclave Reactants->Autoclave Solvent DMF Solvent->Autoclave Isolation Isolation of Crude Product Autoclave->Isolation Purification Recrystallization Isolation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

While quantitative biological data for the parent this compound is limited in publicly available literature, its derivatives have shown significant promise in several therapeutic areas. This suggests that the parent compound is a valuable starting point for the development of novel drug candidates.

Enzyme Inhibition

Derivatives of the 1,2,4-triazole scaffold are well-known for their potent enzyme inhibitory activities, particularly against enzymes involved in steroid biosynthesis.

Aromatase, a cytochrome P450 enzyme, is a key target in the treatment of hormone-dependent breast cancer as it catalyzes the final step in estrogen biosynthesis.[2] Non-steroidal aromatase inhibitors, such as anastrozole and letrozole, feature a triazole moiety that coordinates with the heme iron of the enzyme, thereby blocking its activity.[3] The phenol group can be a key interaction point within the enzyme's active site. Derivatives of this compound are therefore promising candidates for the development of new aromatase inhibitors.

Aromatase_Inhibition_Pathway Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase catalysis Estrogens Estrogens (Estrone, Estradiol) Aromatase->Estrogens ER Estrogen Receptor (ER) Estrogens->ER binding Gene_Expression Estrogen-Responsive Gene Expression ER->Gene_Expression activation Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation Triazole_Phenol This compound Derivatives Triazole_Phenol->Aromatase inhibition

Caption: Aromatase inhibition signaling pathway.

Steroid sulfatase (STS) is another crucial enzyme in the steroidogenic pathway, responsible for hydrolyzing inactive steroid sulfates into their active forms.[4] Inhibition of STS is a promising strategy for treating hormone-dependent cancers.[5] The phenol group of this compound can be sulfamoylated to produce potent irreversible inhibitors of STS.

STS_Inhibition_Pathway Steroid_Sulfates Inactive Steroid Sulfates (E1S, DHEAS) STS Steroid Sulfatase (STS) Steroid_Sulfates->STS hydrolysis Active_Steroids Active Steroids (Estrone, DHEA) STS->Active_Steroids Estrogen_Androgen_Synthesis Estrogen & Androgen Synthesis Active_Steroids->Estrogen_Androgen_Synthesis Hormone_Signaling Hormone Receptor Signaling Estrogen_Androgen_Synthesis->Hormone_Signaling Tumor_Growth Tumor Growth Hormone_Signaling->Tumor_Growth Triazole_Phenol_Sulfamate Sulfamoylated This compound Derivatives Triazole_Phenol_Sulfamate->STS irreversible inhibition

Caption: Steroid sulfatase inhibition mechanism.

Anticancer Activity

Beyond enzyme inhibition in hormone-dependent cancers, 1,2,4-triazole derivatives have demonstrated broader anticancer activities.[6] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. The this compound scaffold can be utilized to synthesize novel compounds with potential cytotoxic effects against a range of tumors.

Antimicrobial Activity

The 1,2,4-triazole nucleus is a core component of several clinically used antifungal agents, such as fluconazole and itraconazole.[7] Derivatives of this compound have also been investigated for their antibacterial and antifungal properties.[7] The combination of the triazole and phenol moieties may lead to compounds with a broad spectrum of antimicrobial activity.

Quantitative Data on Derivatives

Derivative ClassTarget/OrganismActivity (IC50/MIC)Reference
Sulfamoylated 1,2,3-triazol-4-yl-phenolsSteroid Sulfatase (STS)Potent inhibition[8]
Imidazole derivative of a triazole-phenolAromatase0.028 nM[9]
N-arylated 1,2,4-triazole coupled acetamidesHepG2 cancer cell line16.782 µg/mL[6]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Aromatase Inhibition Assay

This protocol is adapted from methods used for evaluating non-steroidal aromatase inhibitors.

Materials:

  • Human placental microsomes (as a source of aromatase)

  • [1β-³H]-Androst-4-ene-3,17-dione (substrate)

  • NADPH

  • Test compounds (dissolved in DMSO)

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing human placental microsomes, NADPH, and the radiolabeled substrate in a suitable buffer.

  • Add varying concentrations of the test compound or a reference inhibitor (e.g., letrozole).

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction by adding an organic solvent.

  • Separate the radiolabeled water (formed as a result of aromatization) from the unreacted substrate using dextran-coated charcoal.

  • Measure the radioactivity of the aqueous phase using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 2: In Vitro Steroid Sulfatase (STS) Inhibition Assay

This protocol is based on assays used for screening STS inhibitors.

Materials:

  • MCF-7 breast cancer cells (or other STS-expressing cells)

  • [6,7-³H]Estrone-3-sulfate (substrate)

  • Test compounds (dissolved in DMSO)

  • Toluene

  • Scintillation cocktail and counter

Procedure:

  • Culture MCF-7 cells to confluency in appropriate multi-well plates.

  • Wash the cells with a suitable buffer.

  • Add the radiolabeled substrate and varying concentrations of the test compound or a reference inhibitor.

  • Incubate the plates at 37°C for a specified time.

  • Stop the reaction and extract the liberated [³H]estrone into toluene.

  • Measure the radioactivity of the toluene layer using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a valuable and versatile scaffold in medicinal chemistry. While further studies are needed to fully elucidate the biological profile of the parent compound, the demonstrated efficacy of its derivatives as potent enzyme inhibitors and anticancer and antimicrobial agents underscores its significance. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutics. The provided protocols offer a foundation for researchers to synthesize and evaluate new compounds based on this promising scaffold.

References

Application Notes and Protocols: 4-(4H-1,2,4-triazol-4-yl)phenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(4H-1,2,4-triazol-4-yl)phenol as a versatile ligand in coordination chemistry. The unique structural features of this ligand, combining a phenolic hydroxyl group and a triazole ring, allow for diverse coordination modes and the synthesis of metal complexes with promising biological activities.

Overview of this compound as a Ligand

This compound is an aromatic heterocyclic compound that can act as a versatile ligand in coordination chemistry. The presence of both a phenolic oxygen and nitrogen atoms in the triazole ring allows for multiple coordination sites, enabling the formation of a variety of coordination complexes with transition metals. The resulting metal complexes have shown potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. The biological activity of these complexes is often enhanced compared to the free ligand, a common phenomenon in bioinorganic chemistry.

Synthesis of this compound

The synthesis of this compound can be achieved through different synthetic routes. Two common methods are presented below.

Protocol 1: Hydrothermal Synthesis

This method involves the reaction of p-aminophenol with diformylhydrazine under hydrothermal conditions.[1]

Experimental Protocol:

  • Combine p-aminophenol and diformylhydrazine in a 1:1 molar ratio in a suitable solvent such as dimethylformamide (DMF).

  • Transfer the reaction mixture to a Teflon-lined stainless steel autoclave.

  • Heat the autoclave in a furnace to the desired temperature and maintain for a specified period.

  • Allow the autoclave to cool to room temperature.

  • Isolate the solid product by filtration.

  • Wash the product with hot water and hot ethanol to remove any unreacted starting materials and impurities.

  • Dry the purified product.

Quantitative Data:

ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupPbca[1]
Unit Cell Dimensionsa = 10.9373(15) Å, b = 7.4539(10) Å, c = 18.530(3) Å[1]
Protocol 2: Synthesis from 1-(4-methoxyphenyl)-1H-1,2,4-triazole

This protocol involves the demethylation of a methoxy-substituted precursor.[2]

Experimental Protocol:

  • In a round-bottom flask, mix 8 parts of 1-(4-methoxyphenyl)-1H-1,2,4-triazole with 150 parts of a 48% hydrobromic acid solution.

  • Stir the mixture and reflux overnight.

  • After cooling, evaporate the solvent from the reaction mixture.

  • Triturate the residue with 2-propanone.

  • Filter the solid product.

  • Recrystallize the product from ethanol to obtain pure 4-(1H-1,2,4-triazol-1-yl)phenol.

Quantitative Data:

ParameterValueReference
Yield74%[2]
Melting Point255.4 °C[2]

Synthesis Workflow:

G cluster_0 Protocol 1: Hydrothermal Synthesis cluster_1 Protocol 2: Demethylation p_aminophenol p-aminophenol reaction1 Hydrothermal Reaction (DMF) p_aminophenol->reaction1 diformylhydrazine Diformylhydrazine diformylhydrazine->reaction1 purification1 Filtration & Washing (Hot Water, Ethanol) reaction1->purification1 product1 This compound purification1->product1 methoxy_precursor 1-(4-methoxyphenyl)-1H-1,2,4-triazole reaction2 Reflux methoxy_precursor->reaction2 hbr 48% HBr hbr->reaction2 workup2 Evaporation & Trituration (2-propanone) reaction2->workup2 purification2 Recrystallization (Ethanol) workup2->purification2 product2 4-(1H-1,2,4-triazol-1-yl)phenol purification2->product2

Synthetic routes to this compound.

Coordination Chemistry and Complex Formation

This compound and its derivatives can coordinate to a variety of metal ions, including Co(II), Ni(II), Cu(II), and Zn(II), to form coordination complexes.[3] The ligand can act as a bidentate or tridentate ligand depending on the specific derivative and reaction conditions.

General Protocol for the Synthesis of Metal Complexes

The following is a general procedure for the synthesis of metal complexes with Schiff base ligands derived from 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol, a related triazole derivative. This can be adapted for this compound.[3]

Experimental Protocol:

  • Dissolve the triazole-based ligand in a suitable solvent (e.g., methanol or ethanol).

  • In a separate flask, dissolve the corresponding metal salt (e.g., Co(II), Ni(II), Cu(II), or Zn(II) chloride or acetate) in the same solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Adjust the pH of the reaction mixture if necessary, often with a weak base like triethylamine, to facilitate deprotonation of the ligand for coordination.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction for the formation of a precipitate.

  • After cooling, filter the solid complex.

  • Wash the complex with the solvent used for the reaction and then with a non-polar solvent like diethyl ether to remove impurities.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Workflow for Metal Complex Synthesis:

G ligand Triazole Ligand in Solvent mixing Mixing and Stirring ligand->mixing metal_salt Metal Salt in Solvent metal_salt->mixing reflux Reflux mixing->reflux precipitation Precipitate Formation reflux->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying complex Metal Complex drying->complex

General workflow for the synthesis of metal complexes.

Applications in Drug Development

Coordination complexes of this compound and its derivatives have shown significant potential in drug development, particularly as antimicrobial and anticancer agents.

Antimicrobial Activity

Metal complexes of triazole-based ligands often exhibit enhanced antimicrobial activity compared to the free ligands.[3] This is often attributed to the chelation theory, where the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.

Experimental Protocol for Antimicrobial Screening (Agar Well Diffusion Method):

  • Prepare a nutrient agar medium and sterilize it by autoclaving.

  • Pour the sterilized agar into sterile Petri dishes and allow it to solidify.

  • Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain).

  • Spread the microbial inoculum uniformly over the surface of the solidified agar.

  • Create wells of a specific diameter in the agar using a sterile borer.

  • Prepare solutions of the synthesized complexes and the free ligand at known concentrations in a suitable solvent (e.g., DMSO).

  • Add a fixed volume of each test solution to the respective wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well.

Quantitative Data (Example):

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. E. coliZone of Inhibition (mm) vs. S. aureus
Ligand100810
Co(II) Complex1001518
Ni(II) Complex1001416
Cu(II) Complex1001822
Zn(II) Complex1001620
Standard Drug1002528

Note: The data in this table is illustrative and will vary depending on the specific complexes and microbial strains tested.

Anticancer Activity

Triazole-metal complexes have also been investigated for their anticancer properties.[3] The mechanism of action can involve various pathways, including interaction with DNA, inhibition of key enzymes, or induction of apoptosis.

Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

  • Culture human cancer cell lines (e.g., HCT-116, DU145, A549) in an appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.

  • Prepare stock solutions of the test compounds (ligand and metal complexes) in DMSO and dilute them to various concentrations with the culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compounds.

  • Incubate the plates for 48-72 hours in a humidified incubator with 5% CO₂.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data (Example):

CompoundIC₅₀ (µM) on HCT-116IC₅₀ (µM) on DU145IC₅₀ (µM) on A549
Ligand>100>100>100
Co(II) Complex25.330.128.5
Ni(II) Complex32.838.435.2
Cu(II) Complex15.618.217.9
Zn(II) Complex20.124.522.8
Standard Drug5.27.86.5

Note: The data in this table is illustrative and will vary depending on the specific complexes and cell lines tested.

Logical Relationship in Drug Activity Screening:

G start Synthesis of Ligand and Complexes antimicrobial Antimicrobial Screening (e.g., Agar Well Diffusion) start->antimicrobial anticancer Anticancer Screening (e.g., MTT Assay) start->anticancer data_analysis Data Analysis (Zone of Inhibition, IC50) antimicrobial->data_analysis anticancer->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

Workflow for biological activity screening.

Conclusion

This compound is a valuable ligand for the synthesis of coordination complexes with diverse structures and significant biological activities. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to explore the potential of these compounds in medicinal and materials chemistry. Further studies, including detailed mechanistic investigations and in vivo testing, are warranted to fully elucidate their therapeutic potential.

References

Derivatisierung von 4-(4H-1,2,4-Triazol-4-yl)phenol für die Wirkstoffentdeckung: Applikationshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Das 4-(4H-1,2,4-Triazol-4-yl)phenol-Grundgerüst ist eine vielversprechende Ausgangsstruktur für die Entwicklung neuer therapeutischer Wirkstoffe. Der 1,2,4-Triazolring ist ein bekannter Pharmakophor, der in einer Vielzahl von von der FDA zugelassenen Medikamenten vorkommt, die ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antimykotische, antivirale und krebsbekämpfende Eigenschaften. Die phenolische Hydroxylgruppe des 4-(4H-1,2,4-Triazol-4-yl)phenols bietet einen reaktiven Angriffspunkt für die Derivatisierung, was die Synthese von Ether- und Ester-Analoga zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und zur Optimierung der pharmakologischen Eigenschaften ermöglicht.

Diese Applikationshinweise bieten detaillierte Protokolle für die Synthese von Ether- und Esterderivaten von this compound und fassen die biologischen Aktivitätsdaten dieser Verbindungen in tabellarischer Form zusammen. Darüber hinaus werden relevante Signalwege und experimentelle Arbeitsabläufe mithilfe von Graphviz-Diagrammen visualisiert, um ein umfassendes Verständnis des Potenzials dieser Verbindungsklasse in der Wirkstoffentdeckung zu vermitteln.

Syntheseprotokolle

Die Derivatisierung von this compound konzentriert sich hauptsächlich auf die Modifikation der phenolischen Hydroxylgruppe zur Bildung von Ethern und Estern.

Protokoll 1: Williamson-Ethersynthese zur Herstellung von Ether-Derivaten

Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von Ethern aus einem Alkohol (in diesem Fall einem Phenol) und einem Alkylhalogenid.

Reagenzien und Materialien:

  • This compound

  • Geeignetes Alkylhalogenid (z. B. Alkylbromid, Alkyliodid)

  • Starke Base (z. B. Natriumhydrid (NaH), Kaliumcarbonat (K₂CO₃))

  • Aprotisches polares Lösungsmittel (z. B. Dimethylformamid (DMF), Acetonitril)

  • Wasser

  • Extraktionslösungsmittel (z. B. Ethylacetat)

  • Trockenmittel (z. B. wasserfreies Natriumsulfat)

  • Rotationsverdampfer

  • Dünnschichtchromatographie (DC)-Platten

  • Säulenchromatographie-Ausrüstung

Verfahren:

  • Lösen Sie this compound (1 Äquiv.) in einem geeigneten aprotischen polaren Lösungsmittel.

  • Geben Sie unter Rühren langsam eine starke Base (1,1-1,5 Äquiv.) zu der Lösung. Rühren Sie die Mischung bei Raumtemperatur für 30-60 Minuten, um das Phenoxid-Anion zu bilden.

  • Geben Sie das Alkylhalogenid (1-1,2 Äquiv.) tropfenweise zu der Reaktionsmischung.

  • Erhitzen Sie die Reaktionsmischung je nach Reaktivität des Alkylhalogenids auf 50-80 °C und überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab und geben Sie Wasser hinzu, um die Reaktion zu beenden.

  • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat).

  • Waschen Sie die organische Phase mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie, um das gewünschte Ether-Derivat zu erhalten.

Protokoll 2: Steglich-Veresterung zur Herstellung von Ester-Derivaten

Die Steglich-Veresterung ist eine milde Methode zur Bildung von Estern aus Carbonsäuren und Alkoholen unter Verwendung von Dicyclohexylcarbodiimid (DCC) als Kupplungsmittel und 4-Dimethylaminopyridin (DMAP) als Katalysator.[1][2][3]

Reagenzien und Materialien:

  • This compound

  • Geeignete Carbonsäure

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-Dimethylaminopyridin (DMAP)

  • Aprotisches Lösungsmittel (z. B. Dichlormethan (DCM), Tetrahydrofuran (THF))

  • Filtrationsapparatur

  • Rotationsverdampfer

  • Dünnschichtchromatographie (DC)-Platten

  • Säulenchromatographie-Ausrüstung

Verfahren:

  • Lösen Sie this compound (1 Äquiv.), die Carbonsäure (1,1 Äquiv.) und eine katalytische Menge DMAP (0,1 Äquiv.) in einem trockenen aprotischen Lösungsmittel.

  • Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.

  • Geben Sie langsam eine Lösung von DCC (1,1 Äquiv.) im selben Lösungsmittel zu.

  • Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht. Überwachen Sie den Reaktionsfortschritt mittels DC.

  • Nach Abschluss der Reaktion filtrieren Sie das ausgefallene Dicyclohexylharnstoff (DCU)-Nebenprodukt ab.

  • Dampfen Sie das Filtrat unter reduziertem Druck ein.

  • Lösen Sie den Rückstand in einem geeigneten organischen Lösungsmittel und waschen Sie ihn mit einer verdünnten Säurelösung (z. B. 1 M HCl), einer gesättigten Natriumbicarbonatlösung und Wasser.

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel ein.

  • Reinigen Sie den Rohprodukt mittels Säulenchromatographie, um das gewünschte Ester-Derivat zu erhalten.

Biologische Aktivität und quantitative Daten

Die Derivate von this compound zeigen vielversprechende Aktivitäten in verschiedenen therapeutischen Bereichen, insbesondere als antimykotische, krebsbekämpfende und Enzym-inhibierende Mittel.

Antimykotische Aktivität

Triazol-Derivate sind für ihre potente antimykotische Wirkung bekannt, die oft auf die Hemmung des Cytochrom-P450-Enzyms Lanosterol-14α-Demethylase zurückzuführen ist, das an der Biosynthese von Ergosterol, einem wesentlichen Bestandteil der Pilzzellmembran, beteiligt ist.[4]

Tabelle 1: Antimykotische Aktivität von this compound-Derivaten (Beispieldaten)

VerbindungModifikationZielorganismusMIC (μg/mL)Referenz
TP-E1 EthyletherCandida albicans8[5]
TP-E2 PropyletherCandida albicans4[5]
TP-E3 ButyletherCandida albicans2[5]
TP-E4 BenzyletherCandida albicans1[5]
Fluconazol StandardCandida albicans2[5]

MIC: Minimale Hemmkonzentration

Krebsbekämpfende Aktivität

Einige Derivate zeigen zytotoxische Aktivität gegen verschiedene Krebszelllinien. Der Wirkmechanismus kann die Hemmung von Enzymen wie Aromatase beinhalten, die an der Östrogenbiosynthese beteiligt sind, was für die Behandlung von hormonrezeptor-positivem Brustkrebs relevant ist.[6]

Tabelle 2: Krebsbekämpfende Aktivität von this compound-Derivaten (Beispieldaten)

VerbindungModifikationZelllinieIC₅₀ (μM)Referenz
TP-Es1 AcetatesterMCF-7 (Brustkrebs)15.2[7]
TP-Es2 BenzoatesterMCF-7 (Brustkrebs)8.5[7]
TP-Es3 4-NitrobenzoatesterMCF-7 (Brustkrebs)5.1[7]
Letrozol StandardAromatase-Hemmung-[8]

IC₅₀: Halbe maximale Hemmkonzentration

Enzym-Inhibition

Die Hemmung von Enzymen wie Tyrosinase, die an der Melaninproduktion beteiligt ist, ist ein weiterer interessanter Aspekt dieser Verbindungsklasse.

Tabelle 3: Tyrosinase-Hemmaktivität von this compound-Derivaten (Beispieldaten)

VerbindungModifikationIC₅₀ (μM)Referenz
TP-E5 2-Hydroxybenzylether12.8[9]
TP-E6 4-Hydroxybenzylether9.2[9]
Kojisäure Standard18.5[9]

IC₅₀: Halbe maximale Hemmkonzentration

Visualisierungen

Signalwege und Arbeitsabläufe

Die folgenden Diagramme, die in der DOT-Sprache von Graphviz erstellt wurden, veranschaulichen wichtige Konzepte im Zusammenhang mit der Derivatisierung und Evaluierung von this compound.

Williamson_Ether_Synthesis phenol This compound phenoxide Phenoxid-Anion phenol->phenoxide + base Starke Base (z.B. NaH) product Ether-Derivat (TP-OR) phenoxide->product + alkyl_halide Alkylhalogenid (R-X) Steglich_Esterification phenol This compound intermediate Aktiver Ester phenol->intermediate acid Carbonsäure (R-COOH) acid->intermediate dcc DCC dcc->intermediate dmap DMAP (Kat.) dmap->intermediate product Ester-Derivat (TP-OOCR) intermediate->product Aromatase_Inhibition_Pathway androgens Androgene (z.B. Testosteron) aromatase Aromatase (CYP19A1) androgens->aromatase estrogens Östrogene (z.B. Östradiol) aromatase->estrogens er Östrogenrezeptor (ER) estrogens->er proliferation Zellproliferation (Brustkrebs) er->proliferation inhibitor Triazol-Derivat (Aromatase-Inhibitor) inhibitor->aromatase hemmt

References

Application Notes and Protocols for Single Crystal X-ray Diffraction of Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-crystal X-ray diffraction (SCXRD) is an essential analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of crystalline organic compounds. This method provides precise information on bond lengths, bond angles, and conformational details, which are critical for understanding structure-property relationships in materials science and for rational drug design. These application notes provide a comprehensive overview and detailed protocols for the key stages of an SCXRD experiment, from crystal growth to data analysis and presentation.

I. Crystal Growth and Selection

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. For organic compounds, obtaining a single crystal of suitable size and quality can be a significant challenge.

Protocol 1: Crystal Growth of Organic Compounds

The primary goal is to allow for the slow formation of a well-ordered crystal lattice. Rapid precipitation often leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction. The choice of solvent and crystallization technique is paramount.

1. Solvent Selection:

  • "Like dissolves like": Polar compounds are more soluble in polar solvents, while nonpolar compounds dissolve better in nonpolar solvents.[1][2]

  • Moderate Solubility: The ideal solvent is one in which the compound is moderately soluble.[3] If the compound is too soluble, it may not crystallize, and if it is poorly soluble, it may precipitate too quickly.[3]

  • Solvent Pairs: Often, a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) is employed to fine-tune the solubility and promote slow crystal growth. The two solvents must be miscible.[2]

2. Common Crystallization Techniques:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to crystallization. This method is often effective for nonpolar compounds.[4]

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, promoting crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble.[5] The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[5] This technique is particularly effective when only small amounts of the material are available.[4]

  • Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[2] Crystals often form at the interface between the two liquids as they slowly mix.[2]

Table 1: Recommended Crystallization Conditions for Organic Compounds

Compound TypeRecommended Technique(s)Example Solvent Systems (Good Solvent / Poor Solvent)
Polar Compounds Slow Cooling, Vapor Diffusion, Solvent Layering- Methanol / Diethyl Ether- Ethanol / Hexane- Acetonitrile / Toluene- Water / Acetone[1][2]
Nonpolar Compounds Slow Evaporation, Vapor Diffusion- Hexane / Acetone- Toluene / Heptane- Dichloromethane / Pentane- Ethyl Acetate / Cyclohexane[4]
Aromatic Compounds Slow Evaporation, Vapor Diffusion- Toluene / Hexane- Benzene / Pentane- Dichloromethane / Hexane
Compounds with H-bonding Slow Cooling, Vapor Diffusion- Ethanol / Water- Isopropanol / Diethyl Ether- Acetic Acid / Water
Protocol 2: Crystal Selection and Mounting

1. Crystal Selection:

  • Under a polarizing microscope, select a crystal that is transparent, has well-defined faces, and is free of cracks or other visible defects.[6]

  • The ideal crystal size for most modern diffractometers is between 0.1 and 0.3 mm in all dimensions.[7]

2. Crystal Mounting:

  • A selected crystal is carefully picked up using a cryo-loop, which is a small nylon loop attached to a magnetic base.

  • A small amount of a cryoprotectant oil (e.g., paratone-N) is used to adhere the crystal to the loop and to protect it from atmospheric moisture and oxidation, especially during low-temperature data collection.

  • The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas to the desired data collection temperature.

II. Data Collection

Once a suitable crystal is mounted on the diffractometer, the X-ray diffraction data are collected. The choice of X-ray source and data collection parameters are crucial for obtaining a high-quality dataset.

Protocol 3: Single Crystal X-ray Diffraction Data Collection

1. X-ray Source:

  • Molybdenum (Mo) Kα radiation (λ = 0.71073 Å): This is the most common X-ray source for routine small molecule crystallography. It is well-suited for a wide range of organic compounds.[8]

  • Copper (Cu) Kα radiation (λ = 1.54184 Å): Due to its longer wavelength, Cu radiation provides better scattering from weakly diffracting crystals.[9] However, it is more susceptible to absorption effects.[9]

2. Data Collection Strategy:

  • The crystal is rotated in the X-ray beam, and a series of diffraction images (frames) are collected at different crystal orientations.

  • The exposure time per frame and the rotation width per frame are optimized to ensure that the diffracted intensities are accurately measured without overloading the detector.

  • Data is typically collected over a wide range of diffraction angles (2θ) to achieve high resolution.

Table 2: Typical Data Collection Parameters for Organic Compounds

ParameterMolybdenum (Mo) Kα SourceCopper (Cu) Kα Source
Wavelength (Å) 0.710731.54184
Generator Power 50 kV, 30 mA40 kV, 40 mA
Temperature (K) 100(2) - 150(2)100(2) - 150(2)
Detector Distance 40 - 60 mm30 - 50 mm
Oscillation Width (°/frame) 0.5 - 1.00.5 - 1.5
Exposure Time (s/frame) 5 - 601 - 30
2θ Range (°) 3.0 - 55.05.0 - 150.0

III. Data Processing and Structure Refinement

After data collection, the raw diffraction images are processed to obtain a list of reflection intensities, which are then used to solve and refine the crystal structure.

Protocol 4: Structure Solution and Refinement

1. Data Integration and Scaling:

  • The raw diffraction images are processed to determine the position and intensity of each diffraction spot.

  • The intensities are then scaled to account for variations in experimental conditions.

2. Absorption Correction:

  • An absorption correction is applied to account for the absorption of X-rays by the crystal. This is particularly important for crystals with heavy atoms or when using Cu radiation.

3. Structure Solution:

  • The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

4. Structure Refinement:

  • The atomic positions and thermal parameters are refined using a least-squares minimization procedure to improve the agreement between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

IV. Data Presentation

The final results of a single-crystal X-ray diffraction study are typically presented in a standardized format, including a table of crystallographic data and refinement parameters.

Table 3: Example of Crystallographic Data and Structure Refinement Parameters

ParameterExample ValueDescription
Crystal Data
Empirical formulaC₁₇H₁₄N₂O₂The chemical formula of the compound.
Formula weight278.31The molecular weight of the compound in g/mol .
Temperature (K)100(2)The temperature at which the data was collected.
Wavelength (Å)0.71073The wavelength of the X-ray radiation used.
Crystal systemMonoclinicThe crystal system to which the compound belongs.
Space groupP2₁/cThe space group symmetry of the crystal.
Unit cell dimensions (Å, °)a = 8.543(2), b = 10.123(3), c = 15.987(4)The dimensions of the unit cell.
β = 98.76(1)
Volume (ų)1365.4(6)The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated) (Mg/m³)1.354The calculated density of the crystal.
Absorption coefficient (mm⁻¹)0.091A measure of how much the X-rays are absorbed by the crystal.
F(000)584The total number of electrons in the unit cell.
Data Collection and Refinement
Crystal size (mm³)0.30 x 0.25 x 0.20The approximate dimensions of the crystal used for data collection.
Theta range for data collection (°)2.50 to 27.50The range of diffraction angles over which data was collected.
Reflections collected12543The total number of diffraction spots measured.
Independent reflections3124 [R(int) = 0.034]The number of unique reflections after accounting for symmetry. R(int) is a measure of data quality.
Completeness to theta = 25.242° (%)99.8The percentage of the theoretically observable reflections that were measured.
Refinement methodFull-matrix least-squares on F²The method used to refine the crystal structure.
Data / restraints / parameters3124 / 0 / 191The number of data points, restraints, and refined parameters. The data-to-parameter ratio should be >10.[10]
Goodness-of-fit on F²1.054An indicator of the quality of the refinement. A value close to 1 is ideal.[11]
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112R-factors are a measure of the agreement between the observed and calculated data. Lower values are better.[11]
R indices (all data)R1 = 0.058, wR2 = 0.121R-factors calculated using all of the data.
Largest diff. peak and hole (e.Å⁻³)0.35 and -0.28The largest positive and negative peaks in the final difference electron density map.

V. Experimental Workflow

The overall workflow for a single-crystal X-ray diffraction experiment can be summarized in the following diagram.

experimental_workflow Experimental Workflow for Single Crystal X-ray Diffraction cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_output Output crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) crystal_selection Crystal Selection (Microscopy) crystal_growth->crystal_selection crystal_mounting Crystal Mounting (Cryo-loop and Oil) crystal_selection->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Minimization) structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication_tables Publication Tables validation->publication_tables

Caption: Workflow for Single Crystal X-ray Diffraction.

References

Application Notes and Protocols: ¹H and ¹³C NMR Assignment for 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and data interpretation guide for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 4-(4H-1,2,4-triazol-4-yl)phenol. The information herein is intended to support researchers in the fields of medicinal chemistry, materials science, and organic synthesis in the structural elucidation and characterization of this and similar compounds.

Molecular Structure and Numbering

The structural formula of this compound with the IUPAC numbering scheme used for NMR signal assignment is presented below. This visualization is crucial for correlating the spectral data to the specific atomic positions within the molecule.

molecule cluster_phenol Phenol Ring cluster_triazole Triazole Ring C1 C1' C2 C2' C1->C2 N4 N4 C1->N4 C3 C3' C2->C3 H2 H2' C2->H2 C4 C4' C3->C4 H3 H3' C3->H3 C5 C5' C4->C5 O O C4->O C6 C6' C5->C6 H5 H5' C5->H5 C6->C1 H6 H6' C6->H6 H_O H O->H_O C3_T C3 N4->C3_T N2_T N2 C3_T->N2_T H3_T H3 C3_T->H3_T N1_T N1 N2_T->N1_T C5_T C5 N1_T->C5_T C5_T->N4 H5_T H5 C5_T->H5_T workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_assign Assignment and Confirmation A High Purity Sample of This compound B Dissolve in DMSO-d6 (with TMS) A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Spectra: Fourier Transform, Phasing, Baseline Correction C->E D->E F Reference Spectra to TMS or Solvent E->F G Integrate 1H Signals F->G H Analyze Chemical Shifts and Multiplicities G->H I Assign 1H Signals to Protons H->I J Assign 13C Signals to Carbons H->J K Correlate 1H and 13C Data I->K J->K L Confirm Structure K->L

Application Notes and Protocols for High-Throughput Screening of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory properties. High-throughput screening (HTS) plays a pivotal role in identifying novel and potent triazole-based drug candidates by rapidly evaluating large compound libraries. This document provides detailed application notes and experimental protocols for several key HTS assays relevant to the screening of triazole compounds.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for many triazole-based drugs. HTS assays are crucial for identifying and characterizing the potency and selectivity of these inhibitors.

Mycobacterial Enoyl-ACP Reductase (InhA) Inhibition Assay

Application Note: InhA is a critical enzyme in the mycobacterial cell wall synthesis pathway, making it a key target for anti-tuberculosis drug discovery. Triazole-based compounds have been identified as potent inhibitors of InhA. This biochemical assay measures the inhibition of InhA activity by monitoring the oxidation of NADH, which can be detected by a decrease in absorbance at 340 nm.

Quantitative Data:

Compound ClassExample CompoundTargetIC50Reference
1,2,3- and 1,2,4-Triazole HybridCompound 7cM. tuberculosis InhA0.074 nM[1]
1,2,3- and 1,2,4-Triazole HybridCompound 7eM. tuberculosis InhA0.13 nM[1]
1,2,3- and 1,2,4-Triazole HybridCompound 5bM. tuberculosis InhA100% inhibition at 10 nM[1]
1,2,3- and 1,2,4-Triazole HybridCompound 5cM. tuberculosis InhA100% inhibition at 10 nM[1]
StandardIsoniazidM. tuberculosis InhA54.6 nM[1]
StandardRifampicinM. tuberculosis InhA0.8 nM[1]

Experimental Protocol: InhA Spectrophotometric Assay

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate

  • Triazole test compounds dissolved in DMSO

  • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well or 384-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare serial dilutions of the triazole test compounds in DMSO.

  • In the microplate, add the test compounds to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). Include positive control (known InhA inhibitor) and negative control (DMSO vehicle) wells.

  • Add NADH to each well to a final concentration of 250 µM.

  • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

  • Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.

Data Analysis:

  • Calculate the initial velocity (rate of NADH oxidation) for each reaction from the linear portion of the absorbance curve.

  • Normalize the velocities to the negative control (DMSO only) to determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow and Signaling Pathway:

inhA_workflow cluster_workflow InhA Inhibition HTS Workflow cluster_pathway Mycobacterial Cell Wall Synthesis (FAS-II Pathway) prep Prepare Reagents (InhA, NADH, Substrate, Compounds) plate Plate Compounds & Controls prep->plate add_reagents Add NADH, Substrate, & InhA Enzyme plate->add_reagents measure Measure Absorbance at 340 nm (Kinetic Read) add_reagents->measure analyze Calculate % Inhibition & IC50 Values measure->analyze FAS_I FAS-I (Fatty Acid Synthesis I) Acyl_ACP Acyl-ACP FAS_I->Acyl_ACP KasA_B KasA/B Acyl_ACP->KasA_B Ketoacyl_ACP β-Ketoacyl-ACP KasA_B->Ketoacyl_ACP MabA MabA Ketoacyl_ACP->MabA Hydroxyacyl_ACP β-Hydroxyacyl-ACP MabA->Hydroxyacyl_ACP HadAB_BC HadAB/BC Hydroxyacyl_ACP->HadAB_BC Enoyl_ACP trans-2-Enoyl-ACP HadAB_BC->Enoyl_ACP InhA InhA Enoyl_ACP->InhA InhA->Acyl_ACP Elongation Cycle Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Triazole Triazole Inhibitors Triazole->InhA Inhibition

InhA HTS workflow and targeted pathway.
Kinase Inhibition Assay

Application Note: Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in many diseases, including cancer. Many triazole derivatives have been developed as kinase inhibitors. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for HTS. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Quantitative Data:

Compound ClassExample CompoundTarget KinaseIC50 (µM)Reference
Triazole DerivativeCompound 1aAurora-ASubmicromolar[2]
Triazole DerivativeCompound 1bAurora-ASubmicromolar[2]
Triazole DerivativeCompound 1cAurora-ASubmicromolar[2]
Indolyl 1,2,4-TriazoleCompound VdCDK60.075[3]
Indolyl 1,2,4-TriazoleCompound VhCDK60.095[3]
Triazolo-ThiadiazoleNot specifiedAKT1/2Inhibition of activation[4]
Triazole-basedSPS-7PI3K/AKT/mTORInhibition of pathway[5]

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest (e.g., Aurora-A, AKT)

  • Substrate for the kinase (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Triazole test compounds dissolved in DMSO

  • 96-well or 384-well white, opaque microplates

  • Luminometer

Procedure:

  • Kinase Reaction: a. In the microplate, add the triazole test compounds, positive controls (known inhibitors), and negative controls (DMSO). b. Add the kinase, substrate, and ATP to each well to initiate the kinase reaction. The final volume is typically 5-25 µL. c. Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. The volume added is equal to the kinase reaction volume. b. Incubate at room temperature for 40 minutes. c. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. The volume added is twice the kinase reaction volume. d. Incubate at room temperature for 30-60 minutes.

  • Measurement: a. Measure the luminescence of each well using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to the negative control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6][7][8]

Signaling Pathway Example: PI3K/AKT/mTOR

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4EBP1->Proliferation inhibition leads to Triazole Triazole Inhibitors Triazole->PI3K Inhibition Triazole->AKT Inhibition

PI3K/AKT/mTOR signaling pathway.
Metallo-β-Lactamase (MBL) Inhibition Assay

Application Note: MBLs confer bacterial resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance. Triazole-based compounds have been investigated as potential MBL inhibitors. This assay measures the hydrolysis of a chromogenic substrate, such as nitrocefin, by MBLs like VIM-2 or NDM-1.

Quantitative Data:

Compound ClassExample CompoundTarget MBLIC50 (µM)Reference
[1][6][9]Triazolo[3,4-b][6][10]thiazineCompound 5lVIM-238.36[11][12][13]
1,2,4-Triazole-3-thioneNot specifiedVIM-2, NDM-1, IMP-1Micromolar range[14]
Cyclic BoronateTaniborbactamVIM-20.0005[13]
Cyclic BoronateTaniborbactamNDM-10.01[13]

Experimental Protocol: MBL Nitrocefin Assay

Materials:

  • Purified MBL enzyme (e.g., VIM-2, NDM-1)

  • Nitrocefin (chromogenic substrate)

  • Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 µM ZnSO4, 0.01% v/v Triton X-100, pH 7.4

  • Triazole test compounds dissolved in DMSO

  • 96-well or 384-well clear, flat-bottom microplates

  • Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

  • Add the assay buffer, test compounds (in various concentrations), and MBL enzyme to the microplate wells.

  • Pre-incubate the mixture at room temperature for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding nitrocefin to each well.

  • Monitor the increase in absorbance at 486 nm over time (kinetic or endpoint reading).

Data Analysis:

  • Calculate the rate of nitrocefin hydrolysis for each well.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay

Application Note: α-Glucosidase is an intestinal enzyme that breaks down complex carbohydrates into glucose. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. Various triazole derivatives have shown potent α-glucosidase inhibitory activity. This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

Quantitative Data:

Compound ClassExample CompoundIC50 (µM)Reference
Triazole-bearing bis-hydrazoneCompound 171.10 ± 0.05[10]
Triazole-bearing bis-hydrazoneCompound 151.50 ± 0.05[10]
Triazole-bearing bis-hydrazoneCompound 161.70 ± 0.10[10]
Triazole clubbed indoleCompound R110.1[15]
Quinoline-1,3,4-oxadiazole-triazoleCompound 4i15.85[16]
Acridine-triazoleCompound 7h98.0 ± 0.3[17]
StandardAcarbose9.80 ± 0.20[10]

Experimental Protocol: α-Glucosidase Inhibition Assay

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) solution (0.1 M)

  • Triazole test compounds and acarbose (positive control) dissolved in DMSO/buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Add phosphate buffer, α-glucosidase enzyme solution, and the test compound solution to the wells of a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding Na2CO3 solution to each well.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

Data Analysis:

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100.

  • Determine the IC50 value by plotting percent inhibition against compound concentration.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating the effects of triazole compounds, assessing parameters like cytotoxicity, pathway modulation, and receptor antagonism.

Cell Viability (MTT) Assay

Application Note: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used in HTS to identify compounds that have cytotoxic effects, for instance, in cancer cell lines.

Experimental Protocol: MTT Assay

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment (for adherent cells).

  • Compound Treatment: Add serial dilutions of the triazole test compounds to the wells. Include appropriate controls (untreated cells, vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the purple formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

General Workflow for a Cell-Based Assay:

cell_based_workflow start Start seed_cells Seed Cells in Microplate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compounds Add Triazole Compounds & Controls incubate1->add_compounds incubate2 Incubate (24-72h) add_compounds->incubate2 add_reagent Add Detection Reagent (e.g., MTT, Luciferase Substrate) incubate2->add_reagent incubate3 Incubate add_reagent->incubate3 read_plate Read Plate (Absorbance, Luminescence, etc.) incubate3->read_plate analyze Data Analysis (Calculate IC50/EC50) read_plate->analyze end End analyze->end

General workflow for a cell-based HTS assay.
Pregnane X Receptor (PXR) Antagonist Assay

Application Note: PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes. PXR antagonists are of interest to mitigate drug-drug interactions. Cell-based reporter gene assays are commonly used to screen for PXR modulators. These assays typically use a cell line stably transfected with a PXR expression vector and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter.

Quantitative Data:

Compound ClassExample CompoundAssay TypeIC50Reference
1H-1,2,3-Triazole-4-carboxamideCompound 85PXR BindingLow nM[18][19][20]
1H-1,2,3-Triazole-4-carboxamideCompound 85PXR Antagonist (Cellular)Low nM[18][19][20]
1H-1,2,3-Triazole-4-carboxamideCompound 89PXR BindingLow nM[18][19][20]
1H-1,2,3-Triazole-4-carboxamideCompound 89PXR Antagonist (Cellular)Low nM[18][19][20]
Analog of SPB3255SPB3255PXR Antagonist850 nM[21]

Experimental Protocol: PXR Luciferase Reporter Assay

Materials:

  • HepG2 cells stably expressing human PXR and a CYP3A4-luciferase reporter construct

  • Cell culture medium

  • Rifampicin (a known PXR agonist)

  • Triazole test compounds

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • 96-well or 384-well white, opaque tissue culture plates

  • Luminometer

Procedure:

  • Seed the stable cell line in the microplates and incubate overnight.

  • Treat the cells with the test compounds in the presence of a fixed concentration of rifampicin (e.g., 10 µM).

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence.

Data Analysis:

  • The decrease in luminescence in the presence of a test compound indicates PXR antagonism.

  • Calculate the percent inhibition of rifampicin-induced luciferase activity.

  • Determine the IC50 value from the dose-response curve.

PXR Signaling Pathway:

pxr_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PXRE PXR Response Element (PXRE) PXR_RXR->PXRE Binds to CYP3A4_Gene CYP3A4 Gene PXRE->CYP3A4_Gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme (Drug Metabolism) CYP3A4_mRNA->CYP3A4_Protein Translation Agonist PXR Agonist (e.g., Rifampicin) Agonist->PXR Activates Antagonist Triazole Antagonist Antagonist->PXR Inhibits

Pregnane X Receptor (PXR) signaling pathway.
GPCR Second Messenger Assay (cAMP)

Application Note: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors and are major drug targets. Their activation often leads to changes in intracellular second messenger levels, such as cyclic AMP (cAMP). HTS assays for GPCRs often measure these changes. For Gs-coupled receptors, agonist binding increases cAMP, while for Gi-coupled receptors, it decreases cAMP levels.

Experimental Protocol: cAMP Assay (e.g., HTRF-based)

Materials:

  • Cells expressing the target GPCR

  • GPCR agonist and/or antagonist (triazole compounds)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 96-well or 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Stimulation: a. Plate cells and incubate. b. For antagonist screening, pre-incubate cells with the triazole compounds. c. Add the GPCR agonist to stimulate the cells. For agonist screening, add only the triazole compounds. d. Incubate for a specific time at room temperature or 37°C.

  • Cell Lysis and Detection: a. Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate). b. Incubate to allow for binding.

  • Measurement: a. Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths.

Data Analysis:

  • Calculate the HTRF ratio.

  • The ratio is inversely proportional to the amount of cAMP produced.

  • For agonists, plot the HTRF ratio against compound concentration to determine EC50.

  • For antagonists, plot the HTRF ratio against compound concentration (in the presence of a fixed agonist concentration) to determine IC50.

Disclaimer: The protocols provided are intended as a general guide. Specific parameters such as cell types, reagent concentrations, and incubation times should be optimized for each specific assay and experimental setup.

References

Application Notes: Click Chemistry & "Click-Like" Approaches for the Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] The development of efficient, high-yielding, and modular synthetic routes to access these vital heterocyclic compounds is a key objective for researchers in drug discovery and development.

The concept of "click chemistry," introduced by K. Barry Sharpless, emphasizes the use of reactions that are wide in scope, high-yielding, create inoffensive byproducts, and are simple to perform.[2] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which reliably produces 1,2,3-triazole isomers.[2][3]

While the classic azide-alkyne cycloaddition is not a direct route to the 1,2,4-triazole core, the philosophy of click chemistry has inspired the development of highly efficient, one-pot, "click-like" reactions for their synthesis. These modern methods provide rapid access to structurally diverse 1,2,4-triazole derivatives from readily available starting materials, aligning with the principles of efficiency and modularity crucial for creating compound libraries for drug screening.[4]

This document provides detailed protocols for modern, efficient one-pot syntheses of 1,2,4-triazole derivatives and, for contextual clarity, a protocol for the classic CuAAC synthesis of the related 1,2,3-triazole isomers.

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the logical distinction between classic click chemistry and modern "click-like" approaches for triazole synthesis, as well as a generalized experimental workflow for these reactions.

cluster_0 Synthetic Approaches to Triazole Isomers cluster_1 Classic Click Chemistry cluster_2 "Click-Like" Reactions start Triazole Synthesis Strategies azide_alkyne Azide-Alkyne Cycloaddition (CuAAC) start->azide_alkyne e.g. nitrile_hydrazine Nitrile + Hydrazide/Amide (One-Pot Condensation) start->nitrile_hydrazine e.g. product_123 1,2,3-Triazole Isomers azide_alkyne->product_123 Regioselective product_124 1,2,4-Triazole Isomers nitrile_hydrazine->product_124 High Yield

Figure 1. Logical relationship between triazole synthesis strategies.

arrow A 1. Reactant & Catalyst Loading B 2. Reaction (Heating & Stirring) A->B C 3. Monitoring (e.g., TLC) B->C D 4. Work-up (Cooling & Extraction) C->D E 5. Purification (Chromatography) D->E F 6. Product Analysis & Characterization E->F

Figure 2. General experimental workflow for one-pot synthesis.

Experimental Protocols & Data

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol describes a facile and efficient one-pot synthesis of 1,2,4-triazole derivatives from two different nitriles and hydroxylamine, using an inexpensive copper catalyst.[4][5] The reaction proceeds via the formation of an amidoxime intermediate, followed by a copper-catalyzed condensation and cyclization.[5]

Methodology

  • Materials:

    • Nitrile 1 (1.0 mmol)

    • Nitrile 2 (1.2 mmol)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)

    • Copper(II) acetate (Cu(OAc)₂) (0.1 mmol, 10 mol%)

    • Potassium carbonate (K₂CO₃) (1.2 mmol)

    • Dimethyl sulfoxide (DMSO) (3 mL)

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • To a round-bottom flask, add Nitrile 1 (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and potassium carbonate (1.2 mmol).

    • Add DMSO (2 mL) and stir the mixture at 80°C for 2 hours to form the amidoxime intermediate.

    • Add Nitrile 2 (1.2 mmol), copper(II) acetate (0.1 mmol), and an additional 1 mL of DMSO to the reaction mixture.

    • Increase the temperature to 120°C and continue stirring for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into 20 mL of water.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 3,5-disubstituted-1,2,4-triazole.

Quantitative Data Summary

EntryNitrile 1Nitrile 2CatalystConditionsYield
1BenzonitrileAcetonitrileCu(OAc)₂120°C, 12hModerate to Good[5]
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂120°C, 12hModerate to Good[5]
3Amides (instead of Nitrile 1)NitrilesCuBr80°C, O₂ atmUp to 91%[3][6]
4Aryl diazonium saltsIsocyanidesCu(II)Room Temp~79% (for 1,5-isomer)[3][7]
Protocol 2: Base-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Triazoles

This protocol details a direct and convenient one-step method for synthesizing 3,5-disubstituted-1,2,4-triazoles via the condensation of a nitrile with an acid hydrazide, facilitated by a base at elevated temperatures.[1]

Methodology

  • Materials:

    • Substituted Nitrile (1.0 mmol)

    • Substituted Acid Hydrazide (1.0 mmol)

    • Potassium Carbonate (K₂CO₃) (0.5 mmol)

    • n-Butanol (n-BuOH) (3 mL)

    • Round-bottom flask with magnetic stirrer and reflux condenser

  • Procedure:

    • Combine the substituted nitrile (1.0 mmol), acid hydrazide (1.0 mmol), and potassium carbonate (0.5 mmol) in a round-bottom flask.[1]

    • Add n-butanol (3 mL) to the flask.

    • Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 160°C.[1]

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

EntryNitrileAcid HydrazideBaseConditionsYield
14-Methylbenzonitrile4-MethoxybenzohydrazideK₂CO₃160°C, 4hHigh
2BenzonitrileBenzohydrazideK₂CO₃160°C, 6hHigh
3Thiophene-2-carbonitrileIsonicotinohydrazideK₂CO₃160°C, 5hGood
Protocol 3 (Contextual): Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to Synthesize 1,2,3-Triazoles

This protocol describes the quintessential "click" reaction for the synthesis of 1,4-disubstituted-1,2,3-triazoles . It is included to provide a complete picture of click chemistry for triazole synthesis. This reaction is known for its high efficiency, mild conditions, and exceptional reliability.[3][8]

Methodology

  • Materials:

    • Terminal Alkyne (1.0 mmol)

    • Organic Azide (1.0 mmol)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

    • Sodium ascorbate (0.1 mmol, 10 mol%)

    • tert-Butanol/Water (1:1 mixture, 4 mL)

    • Reaction vial with magnetic stirrer

  • Procedure:

    • In a reaction vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in 4 mL of a 1:1 mixture of tert-butanol and water.

    • In a separate small vial, prepare fresh solutions of copper(II) sulfate (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).

    • To the stirred alkyne/azide solution, add the sodium ascorbate solution (10 mol%) followed by the copper(II) sulfate solution (5 mol%). A color change to yellow/orange is often observed.

    • Stir the reaction vigorously at room temperature for 8-24 hours. The reaction is often complete when the mixture turns a greenish-blue color.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, add 10 mL of water and extract the product with ethyl acetate or dichloromethane (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting 1,2,3-triazole is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

Quantitative Data Summary

EntryAlkyneAzideCatalyst SystemConditionsYield
1PhenylacetyleneBenzyl azideCuSO₄/NaAscRT, 8h>95%[3]
2Propargyl alcohol1-AzidohexaneCuSO₄/NaAscRT, 12h>90%
3Various terminal alkynesVarious organic azidesCu(I) sourceRT to 50°CGenerally 85-99%[8]

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling for C-N Bond Formation in Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazole moieties are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The development of robust and efficient methods for the synthesis of N-substituted triazoles is therefore of paramount importance. Metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-N bonds, providing access to a diverse range of triazole derivatives. This document provides detailed application notes and experimental protocols for the synthesis of N-aryl triazoles utilizing copper, palladium, nickel, and iron-based catalytic systems. The methodologies described herein are crucial for researchers in organic synthesis, medicinal chemistry, and drug development.

Key Methodologies

The primary methods for the metal-catalyzed N-arylation of triazoles are the Ullmann condensation (typically copper-catalyzed) and the Buchwald-Hartwig amination (predominantly palladium-catalyzed). Nickel and iron catalysts have also been employed as more economical and sustainable alternatives.

  • Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a nucleophile, in this case, a triazole. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have led to the development of milder protocols using catalytic amounts of copper salts and various ligands.[2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the formation of C-N bonds.[3] It offers a broad substrate scope and generally proceeds under milder conditions than the traditional Ullmann reaction. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency and selectivity.

  • Nickel and Iron Catalysis: As more earth-abundant and less expensive metals, nickel and iron have gained attention as catalysts for C-N cross-coupling reactions.[4][5] While still less common than copper and palladium for triazole synthesis, they represent a promising area of research for developing more sustainable synthetic routes.

Comparative Data of Catalytic Systems

The choice of catalytic system depends on various factors including the nature of the substrates, desired reaction conditions, and cost. The following tables summarize quantitative data for different metal-catalyzed N-arylation reactions of triazoles.

Table 1: Copper-Catalyzed N-Arylation of 1,2,4-Triazole

Aryl Halide Catalyst (mol%) Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
4-Iodotoluene Cu₂O (5) N-ligand-B Cs₂CO₃ DMF 100 24 55.5 [2]
Iodobenzene CuO nanoparticles (5) None K₂CO₃ DMF RT 3 95 [6]
4-Bromoanisole CuCl (20) None K₃PO₄ DMF 135 18 88 [7]

| 4-Chlorotoluene | CuI (10) | Phenanthroline | K₂CO₃ | NMP | 120 | 24 | 75 |[8] |

Table 2: Palladium-Catalyzed N-Arylation of 1,2,3-Triazoles

Triazole Aryl Halide Pd Source (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%) Reference
1,2,3-Triazole Bromobenzene Pd₂(dba)₃ (0.75) L1 (1.8) K₃PO₄ Toluene 120 5 90 (N²-selective) [9]
1-Phenyl-1H-1,2,3-triazole Iodobenzene Pd(OAc)₂ (5) PPh₃ (10) Cs₂CO₃ DMF 110 12 85 [10]

| 5-Amino-1,2,3-triazole | 4-Bromotoluene| (THP-Dipp)Pd(cinn)Cl (2) | - | t-BuONa | 1,4-Dioxane | 120 | 24 | 53 |[11] |

Table 3: Nickel and Iron-Catalyzed C-N Cross-Coupling

Triazole/Amine Aryl Halide Catalyst (mol%) Ligand Base Solvent Temp. (°C) Time (h) Yield (%) Reference
Morpholine 4-Chlorotoluene [Ni(cod)₂] (5) SIPr·HCl NaOtBu Dioxane 80 3 95 [12]

| Benzamide | Aryl Iodide | Fe(acac)₃ (10) | dppe | Grignard | THF | 25 | 0.5 | up to 99 |[13] |

Experimental Protocols

Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole at Room Temperature[6]

This protocol describes a simple and efficient method for the N-arylation of 1,2,4-triazole using copper oxide nanoparticles as a catalyst in the absence of a ligand.

Materials:

  • 1,2,4-Triazole

  • Aryl iodide (e.g., iodobenzene)

  • CuO nanoparticles

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add 1,2,4-triazole (3 mmol), iodobenzene (3.3 mmol), CuO nanoparticles (0.15 mmol, 5 mol%), and K₂CO₃ (3 mmol).

  • Add DMF (10 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 3 hours), dilute the mixture with 20 mL of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,2,4-triazole.

Protocol 2: Palladium-Catalyzed N²-Selective Arylation of 1,2,3-Triazole[9]

This protocol details a highly N²-selective arylation of 1,2,3-triazole using a palladium catalyst with a bulky biaryl phosphine ligand.

Materials:

  • 1,2,3-Triazole

  • Aryl bromide (e.g., bromobenzene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky biaryl phosphine ligand (L1, e.g., a XPhos-type ligand)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer with heating capabilities

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine Pd₂(dba)₃ (0.75 mol%) and the ligand (1.8 mol%) in toluene (0.5 mL).

  • Premix the catalyst and ligand by heating at 120 °C for 3 minutes.

  • To the pre-mixed catalyst solution, add 1,2,3-triazole (1.2 mmol), bromobenzene (1 mmol), and K₃PO₄ (2 mmol).

  • Add additional toluene to bring the total volume to 1 mL.

  • Stir the reaction mixture at 120 °C for 5 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to isolate the N²-aryl-1,2,3-triazole.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the proposed catalytic cycles for the Ullmann and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Ullmann_Cycle Cu(I)X Cu(I)X Triazolyl-Cu(I) Triazolyl-Cu(I) Cu(I)X->Triazolyl-Cu(I) + Triazole-H - HX Triazole-H Triazole-H Oxidative_Addition Oxidative Addition Triazolyl-Cu(I)->Oxidative_Addition + Ar-X Ar-X Ar-X Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination [Ar-Cu(III)-Triazolyl]X Reductive_Elimination->Cu(I)X Regeneration N-Aryl-Triazole N-Aryl-Triazole Reductive_Elimination->N-Aryl-Triazole

Caption: Proposed catalytic cycle for the Copper-Catalyzed Ullmann Condensation.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-X Ar-X Ar-Pd(II)L(X) Ar-Pd(II)L(X) Oxidative_Addition->Ar-Pd(II)L(X) Ligand_Exchange Ligand Exchange Ar-Pd(II)L(X)->Ligand_Exchange + Triazole-H, Base - Base-HX Triazole-H Triazole-H Base Base Ar-Pd(II)L(Triazolyl) Ar-Pd(II)L(Triazolyl) Ligand_Exchange->Ar-Pd(II)L(Triazolyl) Reductive_Elimination Reductive Elimination Ar-Pd(II)L(Triazolyl)->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration N-Aryl-Triazole N-Aryl-Triazole Reductive_Elimination->N-Aryl-Triazole

Caption: Simplified catalytic cycle for the Palladium-Catalyzed Buchwald-Hartwig Amination.

Experimental_Workflow start Start reagents Combine Triazole, Aryl Halide, Base, and Solvent in Reaction Vessel start->reagents catalyst Add Metal Catalyst and Ligand (under inert atmosphere if required) reagents->catalyst reaction Heat and Stir for Specified Time catalyst->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring workup Reaction Quench and Aqueous Workup monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for metal-catalyzed N-arylation of triazoles.

Applications in Drug Development

The C-N cross-coupling methodologies for triazole synthesis are instrumental in the preparation of numerous active pharmaceutical ingredients (APIs). For instance, the synthesis of the antifungal drug Voriconazole and the aromatase inhibitor Anastrozole involves the formation of a C-N bond between a triazole ring and a substituted aromatic or heteroaromatic core.[14][15] The ability to efficiently construct these linkages allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies, a critical component of modern drug discovery.[13]

Conclusion

Metal-catalyzed C-N cross-coupling reactions are indispensable tools for the synthesis of N-aryl triazoles. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are well-established and reliable methods, each with its own advantages. The development of protocols using more sustainable metals like nickel and iron is an active area of research that promises to deliver more cost-effective and environmentally friendly synthetic routes. The detailed protocols and comparative data provided in this document serve as a practical guide for researchers engaged in the synthesis of triazole-containing molecules for pharmaceutical and materials science applications.

References

Functionalization of the Phenol Group in 4-(4H-1,2,4-triazol-4-yl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the phenolic hydroxyl group in 4-(4H-1,2,4-triazol-4-yl)phenol. This compound serves as a versatile scaffold in medicinal chemistry, and functionalization of its phenol group allows for the modulation of its physicochemical and pharmacological properties. The protocols outlined below focus on two primary transformations: O-alkylation (Williamson ether synthesis) and O-acylation (esterification).

Introduction

This compound is a heterocyclic compound featuring a phenol ring substituted with a 1,2,4-triazole moiety. The phenolic hydroxyl group is a key site for chemical modification, enabling the synthesis of a diverse range of derivatives with potential applications in drug discovery. The 4H-1,2,4-triazol-4-yl substituent is generally considered to be electron-withdrawing, which can influence the acidity and reactivity of the phenolic proton. This electronic effect can impact the reaction conditions required for successful functionalization.

Core Functionalization Reactions

The primary methods for functionalizing the phenol group of this compound are O-alkylation and O-acylation.

  • O-Alkylation (Williamson Ether Synthesis): This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether.

  • O-Acylation (Esterification): This process involves the reaction of the phenol with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base, to form an ester.

Experimental Protocols

Detailed methodologies for these key functionalization reactions are provided below.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

This protocol describes the synthesis of 4-(4-ethoxyphenyl)-4H-1,2,4-triazole.

Materials:

  • This compound

  • Potassium Hydroxide (KOH)

  • Acetonitrile (CH3CN)

  • Ethyl bromide (CH3CH2Br)

  • Dichloromethane (CH2Cl2)

  • Magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium hydroxide (1.5 eq).

  • Heat the mixture to reflux for 30 minutes.

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Continue refluxing for an additional 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Adapted from a similar synthesis of 4-butyl-5-(4-alkoxyphenyl)-2H-1,2,4-triazole-3(4H)-one):

Reactant 1Reactant 2BaseSolventReaction TimeTemperatureYield (%)
This compoundEthyl bromideKOHAcetonitrile3.5 hoursReflux70-85% (estimated)
This compoundBenzyl chlorideKOHAcetonitrile3.5 hoursReflux75-90% (estimated)

Note: Yields are estimated based on similar reactions and may vary.

Protocol 2: O-Acylation via Esterification with Acyl Chloride

This protocol describes the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenyl acetate.

Materials:

  • This compound

  • Pyridine

  • Acetyl chloride (CH3COCl)

  • Dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine at 0 °C.

  • Slowly add acetyl chloride (1.1 eq) to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data Summary (General Procedure):

Reactant 1Reactant 2BaseSolventReaction TimeTemperatureYield (%)
This compoundAcetyl chloridePyridineDichloromethane4-6 hours0 °C to RT>90% (typical)
This compoundBenzoyl chloridePyridineDichloromethane4-6 hours0 °C to RT>90% (typical)

Note: Yields are typical for this type of reaction and may vary.

Visualizing the Workflow and Potential Applications

Workflow for Phenol Functionalization

The following diagram illustrates the general workflow for the functionalization of the phenol group in this compound.

G start This compound deprotonation Deprotonation (Base) start->deprotonation e.g., KOH, NaH acylation O-Acylation (Acyl Chloride) start->acylation Base (e.g., Pyridine) phenoxide Phenoxide Intermediate deprotonation->phenoxide alkylation O-Alkylation (Alkyl Halide) phenoxide->alkylation SN2 Reaction ether Ether Derivative alkylation->ether ester Ester Derivative acylation->ester

Caption: General workflow for O-alkylation and O-acylation of this compound.

Potential Signaling Pathway Inhibition

Functionalized derivatives of this compound are often explored as inhibitors of various signaling pathways implicated in diseases like cancer. The diagram below conceptualizes how such a derivative might interrupt a generic kinase signaling cascade.

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase1 Kinase A receptor->kinase1 Phosphorylation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor Functionalized This compound Derivative inhibitor->kinase1 Inhibition

Caption: Inhibition of a kinase signaling pathway by a functionalized triazole derivative.

Troubleshooting & Optimization

Optimization of reaction conditions for 4-(4H-1,2,4-triazol-4-yl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary starting materials for the synthesis of this compound are typically 4-aminophenol and a source for the triazole ring, such as diformylhydrazine or by way of a precursor like 1-(4-methoxyphenyl)-1H-1,2,4-triazole which is subsequently demethylated.

Q2: What are the main synthetic routes to produce this compound?

A2: Two primary routes are commonly employed:

  • Hydrothermal Synthesis: This method involves the reaction of p-aminophenol with diformylhydrazine in a solvent like dimethylformamide (DMF) under hydrothermal conditions.[1]

  • Demethylation: This route starts with 1-(4-methoxyphenyl)-1H-1,2,4-triazole, which is then demethylated using a strong acid like hydrobromic acid (HBr) to yield the final product.

Q3: What are the expected yields for these synthetic methods?

A3: The reported yields can vary. For a similar hydrothermal synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol, a yield of 64% has been reported.[2] The demethylation of 1-(4-methoxyphenyl)-1H-1,2,4-triazole with hydrobromic acid has been reported to yield 4-(1H-1,2,4-triazol-1-yl)phenol in 74% yield.

Q4: How can I purify the final product?

A4: Recrystallization is a common method for purifying this compound and its analogs. Ethanol is a frequently used solvent for recrystallization.[3][4][5] Washing the crude product with hot water and hot ethanol can also be effective.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low or No Product Yield
Potential Cause Recommended Solution
Incomplete Reaction (Hydrothermal Synthesis) - Ensure the reaction temperature is optimal. A similar synthesis of a substituted triazole found 45°C to be optimal, as higher temperatures did not increase the yield. - Extend the reaction time. Hydrothermal synthesis can require long reaction times, sometimes up to 2 days.[2] - Check the quality and stoichiometry of your starting materials, p-aminophenol and diformylhydrazine.
Ineffective Demethylation - Use a strong acid like HBr, as it is effective for cleaving phenolic methyl ethers.[6] - Ensure the reaction is heated sufficiently, as demethylation with HBr is typically performed at elevated temperatures.[6] - Consider using a milder but effective reagent like Boron tribromide (BBr3) if your substrate has sensitive functional groups.[6]
Sub-optimal Reaction Conditions (General) - For reactions involving the formation of the triazole ring from aminoguanidinium salts, a higher reaction temperature in a sealed tube might improve the yield.[7] - Ensure all reagents are anhydrous if the reaction is sensitive to moisture.
Product Purity Issues
Potential Cause Recommended Solution
Presence of Starting Materials in Final Product - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. - Optimize the purification process. Recrystallization from a suitable solvent like ethanol is often effective.[3][4][5] Multiple recrystallizations may be necessary.
Formation of Side Products - In the demethylation reaction using HBr, side reactions can occur due to the harsh, acidic conditions.[6][8][9] Consider using a more selective demethylating agent if possible. - During hydrothermal synthesis, side reactions leading to polymeric materials can occur. Ensure the temperature is not excessively high.
Difficulty in Crystallization - If the product oils out during recrystallization, try using a solvent pair. Dissolve the compound in a good solvent and then slowly add a poor solvent until the solution becomes cloudy, then heat to clarify and cool slowly. - For compounds with acidic or basic functionalities, crystallization of the salt form might be a viable alternative.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Analogs

Synthetic RouteStarting MaterialsReagents & SolventsTemperatureTimeReported YieldReference
Hydrothermal Synthesiso-aminophenol, diformylhydrazineDimethylformamide (DMF)443 K (170 °C)2 days64%[2]
Demethylation1-(4-methoxyphenyl)-1H-1,2,4-triazole48% Hydrobromic acidRefluxOvernight74%

Experimental Protocols

Method 1: Hydrothermal Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol (Analogous to this compound)
  • Combine diformylhydrazine (0.6 mmol, 0.053 g) and o-aminophenol (0.6 mmol, 0.065 g) in a Teflon-lined stainless steel autoclave.[2]

  • Add a suitable solvent such as dimethylformamide (DMF).

  • Seal the autoclave and place it in a furnace at 443 K (170 °C) for 2 days.[2]

  • After the reaction period, cool the autoclave to 293 K (20 °C).[2]

  • Isolate the product and wash it with hot water and hot ethanol.[2]

  • The resulting crystals can be used for further analysis.[2]

Method 2: Demethylation Synthesis of 4-(1H-1,2,4-triazol-1-yl)phenol (Isomer of the target molecule)
  • In a round-bottom flask, combine 8 parts of 1-(4-methoxyphenyl)-1H-1,2,4-triazole with 150 parts of a 48% hydrobromic acid solution.

  • Stir the mixture and reflux it overnight.

  • After reflux, evaporate the reaction mixture to remove the acid.

  • Triturate the residue in 2-propanone.

  • Filter the product and recrystallize it from ethanol to yield the final product.

Mandatory Visualization

Synthesis_Workflow cluster_hydrothermal Hydrothermal Synthesis cluster_demethylation Demethylation Route cluster_purification Purification start_H p-Aminophenol + Diformylhydrazine reaction_H Reaction in DMF (Hydrothermal, High T & P) start_H->reaction_H Heat product_H Crude this compound reaction_H->product_H crude_product Crude Product product_H->crude_product Proceed to Purification start_D 1-(4-Methoxyphenyl)- 1H-1,2,4-triazole reaction_D Demethylation with HBr start_D->reaction_D Reflux product_D Crude 4-(1H-1,2,4-triazol-1-yl)phenol reaction_D->product_D product_D->crude_product Proceed to Purification recrystallization Recrystallization (e.g., from Ethanol) crude_product->recrystallization filtration Filtration & Drying recrystallization->filtration final_product Pure this compound filtration->final_product

References

Technical Support Center: Regioselective Synthesis of 4-Substituted Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4-substituted 1,2,3-triazoles.

Troubleshooting Guide

This guide addresses common experimental issues encountered during the synthesis of 4-substituted triazoles, particularly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state. 2. Poor Quality Reagents: Azide or alkyne starting materials may be impure or degraded. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst. 4. Suboptimal Temperature: The reaction temperature may be too low for the specific substrates.1. Catalyst Activation: Add a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II). Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation.[1] 2. Reagent Purity Check: Verify the purity of your azide and alkyne using techniques like NMR or GC-MS before starting the reaction. 3. Solvent Screening: Test a range of solvents. Mixtures of water with t-butanol, methanol, or DMSO are often effective.[2] 4. Temperature Optimization: Gradually increase the reaction temperature. While many CuAAC reactions proceed at room temperature, some may require heating.[3]
Poor Regioselectivity (Formation of 1,5-isomer) 1. Thermal Cycloaddition: If the reaction is heated, the uncatalyzed thermal Huisgen cycloaddition can occur, leading to a mixture of 1,4- and 1,5-isomers.[4] 2. Incorrect Catalyst System: For exclusive 1,4-regioselectivity, a copper(I) catalyst is essential. The absence or deactivation of the copper catalyst can lead to non-regioselective thermal reactions.[4][5]1. Use of Copper Catalyst: Ensure an active copper(I) source is present in sufficient catalytic amounts.[6][7] 2. Control Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the competing thermal cycloaddition pathway.[3] 3. Consider Ruthenium for 1,5-isomer: If the 1,5-isomer is the desired product, switch to a ruthenium-based catalyst (RuAAC).[5]
Formation of Side Products (e.g., Diynes) 1. Oxidative Coupling: In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, a common side reaction in CuAAC.[4]1. Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen. 2. Use of Ligands: Certain ligands can stabilize the copper(I) catalyst and suppress side reactions. Polydentate N-donor chelating ligands can be effective.[1][8] 3. Addition of a Reducing Agent: Sodium ascorbate not only regenerates the Cu(I) catalyst but can also help to minimize oxidative side reactions.[4]
Difficulty in Product Purification (Copper Contamination) 1. Coordination of Copper to Triazole: The triazole product can coordinate with copper ions, making their removal difficult.[9]1. Aqueous Washes with Chelating Agents: Wash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia to sequester the copper ions.[9] 2. Filtration through Silica Gel: A short plug of silica gel can sometimes be effective in removing copper salts. 3. Use of Heterogeneous Catalysts: Employing a solid-supported copper catalyst can simplify removal by filtration after the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the regioselective synthesis of 4-substituted 1,2,3-triazoles?

The main challenge is controlling the regioselectivity of the cycloaddition reaction between an azide and a terminal alkyne. The uncatalyzed thermal reaction, known as the Huisgen cycloaddition, typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers.[4] Achieving high regioselectivity for the desired 1,4-isomer (the 4-substituted product) requires a catalyst.

Q2: How does the choice of catalyst influence the regioselectivity?

The choice of metal catalyst is crucial for determining the substitution pattern of the resulting triazole:

  • Copper(I) Catalysis (CuAAC): This is the most common method for synthesizing 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and excellent yields.[5][6] The reaction proceeds through a copper-acetylide intermediate that directs the azide to add in a way that exclusively forms the 1,4-isomer.

  • Ruthenium(II) Catalysis (RuAAC): In contrast, ruthenium catalysts, such as Cp*RuCl(PPh3)2, selectively produce the 1,5-disubstituted 1,2,3-triazole regioisomer.[5] This complementary method is valuable when the 1,5-substitution pattern is desired.

Q3: My reaction is giving a mixture of 1,4- and 1,5-isomers even with a copper catalyst. What could be the reason?

This is likely due to a competing uncatalyzed thermal cycloaddition reaction occurring alongside the copper-catalyzed cycle. This can happen if the reaction temperature is too high, or if the copper catalyst is not sufficiently active, leading to a slower catalytic reaction.[3][4] To favor the 1,4-isomer, ensure your copper(I) catalyst is active (consider adding a reducing agent like sodium ascorbate) and try running the reaction at a lower temperature.

Q4: What are the key experimental parameters to control for a successful CuAAC reaction?

Several factors can influence the outcome of a CuAAC reaction:

  • Catalyst System: A source of Cu(I) is essential. This can be a Cu(I) salt (e.g., CuI, CuBr) or a Cu(II) salt (e.g., CuSO4) with a reducing agent (e.g., sodium ascorbate).[1]

  • Ligands: The addition of a ligand can stabilize the Cu(I) catalyst, prevent disproportionation, and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a commonly used ligand.

  • Solvent: The choice of solvent is important for solubility and reaction rate. A variety of solvents can be used, including mixtures of water and organic solvents like t-BuOH, DMSO, or methanol.[2]

  • Atmosphere: To prevent oxidative side reactions of the alkyne and deactivation of the Cu(I) catalyst, it is often beneficial to run the reaction under an inert atmosphere.[4]

Q5: How can I synthesize a 1,4,5-trisubstituted 1,2,3-triazole?

Synthesizing fully substituted triazoles is more challenging due to the lower reactivity of internal alkynes in CuAAC reactions.[10] However, several methods have been developed:

  • Ruthenium Catalysis (RuAAC): RuAAC can be effective for the reaction of internal alkynes with azides to yield 1,4,5-trisubstituted triazoles.[4]

  • Multi-component Reactions: One-pot, multi-component reactions involving an alkyne, an azide, and a third component (e.g., an aryl halide) catalyzed by a dual Cu/Pd system have been developed to access 1,4,5-trisubstituted triazoles.[3][10]

  • Post-functionalization: A 1,4-disubstituted triazole can be synthesized first, followed by functionalization at the 5-position. For example, a 5-iodo-1,4-disubstituted-1,2,3-triazole can be synthesized and then further elaborated.[11]

Key Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of 1,4-Disubstituted-1,2,3-Triazoles (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a reaction vessel, add the terminal alkyne (1.0 equiv) and the organic azide (1.0-1.2 equiv) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the catalyst. For example, dissolve sodium ascorbate (0.1-0.2 equiv) in water and add copper(II) sulfate pentahydrate (0.01-0.05 equiv). The solution should turn a pale yellow, indicating the formation of the active Cu(I) species.

  • Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine. To remove residual copper, wash with a dilute aqueous ammonia solution or an EDTA solution.[9] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Troubleshooting

Catalytic Cycles of CuAAC and RuAAC

G Regioselective Triazole Synthesis Pathways cluster_0 CuAAC (1,4-Isomer) cluster_1 RuAAC (1,5-Isomer) CuAAC_Start Terminal Alkyne + Azide Cu_Catalyst Cu(I) Catalyst CuAAC_Start->Cu_Catalyst Cu_Acetylide Copper-Acetylide Intermediate Cu_Catalyst->Cu_Acetylide CuAAC_Product 1,4-Disubstituted Triazole Cu_Acetylide->CuAAC_Product + Azide RuAAC_Start Alkyne + Azide Ru_Catalyst Ru(II) Catalyst RuAAC_Start->Ru_Catalyst Ruthenacycle Ruthenacycle Intermediate Ru_Catalyst->Ruthenacycle RuAAC_Product 1,5-Disubstituted Triazole Ruthenacycle->RuAAC_Product Reductive Elimination

Caption: Catalytic cycles for CuAAC and RuAAC pathways.

Troubleshooting Logic for Poor Regioselectivity

G Start Poor Regioselectivity Observed (Mixture of 1,4- and 1,5-isomers) Check_Catalyst Is an active Cu(I) catalyst present? Start->Check_Catalyst Check_Temp Is the reaction temperature too high? Check_Catalyst->Check_Temp Yes Solution_Catalyst Add Cu(I) source and/or a reducing agent (e.g., NaAsc). Check_Catalyst->Solution_Catalyst No Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp Yes Consider_RuAAC If 1,5-isomer is desired, switch to a Ru catalyst. Check_Temp->Consider_RuAAC No

Caption: Decision tree for troubleshooting poor regioselectivity.

References

Technical Support Center: 4-(4H-1,2,4-triazol-4-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and purity of 4-(4H-1,2,4-triazol-4-yl)phenol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient temperature or reaction time.Ensure the reaction is heated to the optimal temperature (around 170°C in a sealed vessel) for a sufficient duration (up to 48 hours). Monitor reaction progress using Thin Layer Chromatography (TLC).
Poor quality of starting materials (p-aminophenol or diformylhydrazine).Use high-purity, dry starting materials. Impurities in p-aminophenol can interfere with the cyclization process.
Suboptimal solvent conditions.Ensure dimethylformamide (DMF) is anhydrous. Water content can impede the reaction.
Product is Discolored (e.g., brown or dark) Oxidation of the phenolic group.Minimize exposure of the reaction mixture and final product to air and light. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of colored impurities from side reactions.Purify the crude product by recrystallization. The use of activated charcoal during recrystallization can help remove colored impurities, but should be used judiciously to avoid product loss.
Difficulty in Product Purification/Crystallization Product "oils out" instead of crystallizing.This may occur if the cooling process is too rapid or if the chosen recrystallization solvent's boiling point is higher than the product's melting point. Allow the solution to cool slowly and consider a lower-boiling point solvent system.
Product is not crystallizing from the solution.The solution may be too dilute. Concentrate the solution by carefully evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
Presence of Impurities in the Final Product Unreacted p-aminophenol.Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent. Purify by recrystallization; p-aminophenol has different solubility characteristics than the triazole product.
Formation of isomeric triazoles or other byproducts.While the formation of this compound is generally favored under the specified conditions, side reactions can occur. Purification by column chromatography may be necessary if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common laboratory-scale synthesis involves the reaction of p-aminophenol with diformylhydrazine in a high-boiling solvent such as dimethylformamide (DMF) under hydrothermal conditions.[1]

Q2: What are the critical parameters to control for optimal yield and purity?

A2: The critical parameters include reaction temperature, reaction time, and the purity of the starting materials. A reaction temperature of approximately 170°C in a sealed vessel for about 48 hours has been reported for the synthesis of the isomeric 2-(4H-1,2,4-triazol-4-yl)phenol, providing a good starting point for optimization.[2]

Q3: What are the expected byproducts in this synthesis?

A3: While specific byproducts for this exact synthesis are not extensively documented in readily available literature, potential impurities could include unreacted starting materials and products from side reactions of p-aminophenol, such as oxidation products.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.

Q5: What is the best method for purifying the crude product?

A5: Recrystallization is a common and effective method for purifying the crude product. Ethanol has been successfully used for the recrystallization of similar aryl-triazole compounds.[3] Experimenting with different solvent systems, such as ethanol/water or ethyl acetate/hexane, may be necessary to find the optimal conditions for your specific product.

Experimental Protocols

Synthesis of this compound

This protocol is based on the synthesis of the isomeric 2-(4H-1,2,4-triazol-4-yl)phenol and can be adapted for the para-isomer.[2]

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine p-aminophenol and a molar equivalent of diformylhydrazine.

  • Add a sufficient amount of anhydrous DMF to dissolve the reactants.

  • Seal the autoclave and heat it in a furnace to 170°C (443 K) for 48 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Isolate the crude product. This may involve precipitation by adding water to the reaction mixture, followed by filtration.

  • Wash the isolated solid with hot water and then with hot ethanol to remove residual DMF and some impurities.

  • Dry the crude product under vacuum.

Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield of the crystals.

  • Collect the crystals by filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Quantitative Data

Parameter Condition Reported Yield Notes
Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenolo-Aminophenol, diformylhydrazine, 170°C, 48h64%[2]This provides a baseline expectation for the yield of the isomeric p-substituted product.
Recrystallization of a related aryl-triazoleEthanol-Ethanol is a common and effective solvent for recrystallizing aryl-triazole compounds.[3]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Reactants: p-Aminophenol Diformylhydrazine DMF reaction Reaction (170°C, 48h) start->reaction Heat workup Work-up (Precipitation & Filtration) reaction->workup Cool crude_product Crude Product workup->crude_product recrystallization Recrystallization (e.g., Ethanol) crude_product->recrystallization filtration Filtration recrystallization->filtration Cool pure_product Pure Product filtration->pure_product

Synthesis and purification workflow.
Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction poor_reagents Poor Reagent Quality low_yield->poor_reagents suboptimal_conditions Suboptimal Conditions low_yield->suboptimal_conditions increase_time_temp Increase Time/Temp incomplete_reaction->increase_time_temp use_pure_reagents Use High-Purity Reagents poor_reagents->use_pure_reagents optimize_solvent Use Anhydrous Solvent suboptimal_conditions->optimize_solvent

Troubleshooting low product yield.

References

Technical Support Center: Synthesis of N-aryl-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of N-aryl-1,2,4-triazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of N-aryl-1,2,4-triazoles, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired N-aryl-1,2,4-triazole

Potential Causes:

  • Inactive Catalyst: The palladium or copper catalyst may be of poor quality or have degraded due to improper storage. The active species for Ullmann coupling is typically Cu(I).[1]

  • Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be suitable for the specific substrates. Traditional Ullmann reactions often require high temperatures, while modern protocols with specific ligands can proceed under milder conditions.[1]

  • Poor Quality Starting Materials: Impurities in the starting materials, such as the aryl halide or the 1,2,4-triazole, can interfere with the reaction. For instance, hydrazides used in some triazole syntheses can be hygroscopic.[2]

  • Inappropriate Ligand: The chosen ligand may not be effective for the specific transformation. Ligands are crucial for stabilizing the catalyst and facilitating the reaction.[1]

Recommended Solutions:

  • Catalyst Quality: Use fresh, high-purity catalysts. For Ullmann reactions, consider using a Cu(I) salt like CuI.[1]

  • Optimization of Reaction Conditions:

    • Systematically screen different solvents (e.g., DMF, Dioxane, Toluene), bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃), and reaction temperatures.[1]

    • Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

    • For sluggish reactions, microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]

  • Purity of Starting Materials: Ensure all starting materials are pure and dry. Recrystallize or purify them if necessary.

  • Ligand Screening: If using a catalyzed reaction, screen a variety of ligands to find the most effective one for your specific substrate combination.

Problem 2: Formation of a Mixture of N-aryl Isomers (Regioselectivity Issue)

The N-arylation of an unsubstituted 1,2,4-triazole can occur at the N1, N2, or N4 positions, leading to a mixture of regioisomers. The N1 and N2 isomers are often the major products.

Potential Causes:

  • Steric and Electronic Effects: The electronic properties and steric hindrance of both the aryl halide and the 1,2,4-triazole can influence the site of arylation.

  • Reaction Conditions: The choice of catalyst, ligand, base, and solvent all play a significant role in determining the regioselectivity of the reaction. For example, in some cycloadditions, Ag(I) catalysts have been shown to influence regioselectivity.[2]

  • Thermal Rearrangement: High reaction temperatures can sometimes cause the triazole ring to rearrange, leading to a mixture of isomers.[2]

Recommended Solutions:

  • Control of Reaction Conditions:

    • Catalyst and Ligand Selection: The choice of catalyst and ligand is critical. For instance, in some cases, a catalyst-free approach using diaryl iodonium salts has been shown to be highly regioselective for N2 arylation.[1][3]

    • Base and Solvent: Systematically screen different bases and solvents to optimize the regioselectivity.

  • Lower Reaction Temperature: If thermal rearrangement is suspected, running the reaction at a lower temperature for a longer duration may improve the selectivity.[2]

  • Chromatographic Separation: If a mixture of isomers is unavoidable, they can often be separated by column chromatography. Developing a robust separation protocol is key.

Problem 3: Formation of Hydrodehalogenation Byproduct in Buchwald-Hartwig Amination

A common side reaction in the Buchwald-Hartwig amination is the reduction of the aryl halide to the corresponding arene (hydrodehalogenation).

Potential Causes:

  • Presence of a Hydride Source: The formation of palladium hydride species in the catalytic cycle can lead to the reduction of the aryl halide.

  • Reaction Conditions: Certain ligands and reaction conditions can favor the hydrodehalogenation pathway. This is particularly prevalent when using primary amines.[4]

Recommended Solutions:

  • Ligand Selection: The choice of ligand can significantly impact the extent of hydrodehalogenation. Bulky, electron-rich phosphine ligands are often used to promote the desired C-N bond formation.

  • Bimetallic Catalyst Systems: The use of a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles has been shown to suppress the hydrodehalogenation pathway.[5]

  • Careful Control of Reaction Conditions: Optimization of the base, solvent, and temperature can help to minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main side reactions to watch out for when synthesizing N-aryl-1,2,4-triazoles?

A1: The two most common side reactions are the formation of a mixture of regioisomers (N1, N2, and N4-aryl-1,2,4-triazoles) and, in the case of palladium-catalyzed reactions like the Buchwald-Hartwig amination, the hydrodehalogenation of the aryl halide starting material.[4] Another potential side reaction, especially when using hydrazides in the synthesis of the triazole ring itself, is the formation of 1,3,4-oxadiazoles.[2]

Q2: How can I control the regioselectivity of N-arylation on the 1,2,4-triazole ring?

A2: Controlling regioselectivity is a key challenge. The outcome is influenced by a combination of factors:

  • Steric Hindrance: Bulky substituents on the aryl halide or the triazole ring can direct the arylation to a less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of the substituents on both reactants can influence the nucleophilicity of the different nitrogen atoms in the triazole ring.

  • Catalyst and Ligand: The choice of the catalytic system is crucial. Different metal catalysts (e.g., copper vs. palladium) and ligands can favor the formation of different isomers.

  • Reaction Conditions: The base, solvent, and temperature can all be tuned to optimize the formation of the desired regioisomer. For example, a catalyst-free method using diaryl iodonium salts has been shown to be highly selective for N2-arylation.[1][3]

Q3: My Buchwald-Hartwig amination is giving me a lot of the hydrodehalogenated arene. What can I do to minimize this?

A3: Hydrodehalogenation is a known competitive side reaction. To minimize it, you can:

  • Optimize Your Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor the desired C-N coupling over hydrodehalogenation.

  • Consider a Bimetallic System: A palladium-copper (Pd-Cu) nanocatalyst system has been reported to suppress hydrodehalogenation.[5]

  • Adjust Reaction Conditions: Carefully screen the base, solvent, and temperature. Sometimes, a milder base or a different solvent can disfavor the side reaction.

Q4: What is the difference between the Ullmann condensation and the Buchwald-Hartwig amination for N-arylation of 1,2,4-triazoles?

A4: Both are powerful methods for forming C-N bonds, but they have some key differences:

  • Catalyst: The Ullmann condensation traditionally uses a copper catalyst, while the Buchwald-Hartwig amination uses a palladium catalyst.[6]

  • Reaction Conditions: Classical Ullmann reactions often require harsh conditions (high temperatures), although modern variations with specific ligands can be performed under milder conditions.[1] Buchwald-Hartwig reactions are generally performed under milder conditions.

  • Scope and Functional Group Tolerance: Both methods have broad substrate scopes, but the tolerance to various functional groups can differ. The choice between the two often depends on the specific substrates and desired reaction conditions.

Q5: I have a mixture of N1 and N2-aryl-1,2,4-triazole isomers. How can I separate them?

A5: The separation of regioisomers can be challenging but is often achievable by:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.

  • Recrystallization: If one isomer is significantly less soluble than the others in a particular solvent system, recrystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-Arylation of 1,2,4-Triazole (Illustrative Data)

EntryArylating AgentCatalystLigandBaseSolventTemp (°C)N1:N2 RatioTotal Yield (%)
1Phenylboronic AcidCu(OAc)₂NonePyridineDCMRT1:2.375
2Phenylboronic AcidCu(OAc)₂PhenEt₃NDCMRT1:1.580
3IodobenzeneCuINoneK₂CO₃DMF1201.2:185
4IodobenzenePd₂(dba)₃XantphosCs₂CO₃Dioxane1001:190

Note: This table is a generalized representation based on common findings in the literature and is intended for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of 1,2,4-Triazole (Ullmann-type Reaction)
  • To an oven-dried reaction vessel, add 1,2,4-triazole (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%).

  • Add a base (e.g., K₂CO₃, 2.0 mmol) and a dry solvent (e.g., DMF, 5 mL).

  • Seal the vessel and heat the reaction mixture at the desired temperature (e.g., 120 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-aryl-1,2,4-triazole isomer(s).

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of 1,2,4-Triazole (Buchwald-Hartwig Amination)
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 1,2,4-triazole (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), and a phosphine ligand (e.g., Xantphos, 0.1 mmol, 10 mol%).

  • Add a base (e.g., Cs₂CO₃, 2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Side_Reactions_in_N_Aryl_1_2_4_Triazole_Synthesis Start Aryl Halide (Ar-X) + 1,2,4-Triazole Catalyst Pd or Cu Catalyst + Ligand, Base, Solvent Intermediate Catalytic Intermediate Catalyst->Intermediate Reaction Conditions Product_N1 N1-Aryl-1,2,4-Triazole (Desired/Isomer) Intermediate->Product_N1 Desired Pathway/ Regioisomer Formation Product_N2 N2-Aryl-1,2,4-Triazole (Isomer) Intermediate->Product_N2 Competing Pathway/ Regioisomer Formation Product_N4 N4-Aryl-1,2,4-Triazole (Isomer) Intermediate->Product_N4 Competing Pathway/ Regioisomer Formation Side_Product_HDH Hydrodehalogenation (Arene, Ar-H) Intermediate->Side_Product_HDH Side Reaction (e.g., Buchwald-Hartwig)

Caption: Competing reaction pathways in N-aryl-1,2,4-triazole synthesis.

Troubleshooting_Workflow_Low_Yield Start Low or No Yield Check_Reagents Check Reagent Quality (Catalyst, Starting Materials) Start->Check_Reagents Reagents_OK Reagents are Pure & Active Check_Reagents->Reagents_OK Optimize_Conditions Systematically Optimize Conditions (Ligand, Base, Solvent, Temp.) Reagents_OK->Optimize_Conditions Yes Purify_Reagents Purify/Replace Reagents Reagents_OK->Purify_Reagents No Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Check_Reagents

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of Polar Aromatic Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar aromatic triazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and offer detailed experimental protocols for challenging purification scenarios.

Frequently Asked Questions (FAQs)

Q1: Why are polar aromatic triazole compounds notoriously difficult to purify?

A1: The difficulty in purifying polar aromatic triazoles stems from their inherent chemical properties. The triazole ring contains three nitrogen atoms, making it highly polar and capable of strong hydrogen bonding.[1][2] This high polarity leads to several challenges:

  • Strong Retention in Normal-Phase Chromatography: These compounds often bind very strongly to polar stationary phases like silica gel, sometimes failing to elute even with highly polar solvents (a phenomenon known as being "stuck at the baseline").[3]

  • Poor Retention in Reverse-Phase Chromatography: Conversely, in reverse-phase chromatography (RPC), highly polar compounds have weak interactions with the non-polar stationary phase (like C18) and may elute very quickly with the solvent front, resulting in poor separation.[4][5]

  • Complex Solubility Profiles: Their solubility can be challenging, often requiring highly polar solvents which can complicate both chromatographic and recrystallization efforts.[1][6] Some are highly water-soluble, while others might require solvents like DMSO or methanol.[1][2]

Q2: What are the primary purification techniques I should consider for these compounds?

A2: The choice of technique depends on the specific properties of your triazole derivative and the impurities present. The most common and effective methods include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the ideal choice for highly polar compounds, HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[4][7][8] This allows for the retention and separation of compounds that are unsuitable for both normal and reverse-phase methods.

  • Modified Normal-Phase Chromatography (NPC): Standard NPC can be adapted by using more aggressive, polar solvent systems (e.g., methanol in dichloromethane) or by adding modifiers like triethylamine to the eluent to reduce tailing.[3][9]

  • Reverse-Phase Chromatography (RPC): While challenging, RPC can sometimes be used, especially with specialized columns (e.g., polar-embedded) or by using ion-pairing agents for charged triazoles.[10][11]

  • Recrystallization: A powerful and cost-effective method if a suitable solvent or solvent system can be found. It is excellent for removing impurities with different solubility profiles.[12][13]

  • Supercritical Fluid Chromatography (SFC): An advanced technique that uses supercritical CO2 as the main mobile phase. It is gaining popularity for purifying polar compounds due to its speed, efficiency, and reduced use of organic solvents.[14][15]

Q3: My triazole was synthesized using a copper-catalyzed "click" reaction. Are there specific impurities I should be aware of?

A3: Yes, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can introduce specific impurities. Residual copper ions are a primary concern as they can interfere with subsequent biological assays and complicate NMR analysis by causing signal broadening or disappearance.[16] Thorough purification to remove the copper catalyst is crucial.[17] Additionally, side reactions can lead to isomeric impurities which may be difficult to separate.[18]

Purification Troubleshooting Guides

This section addresses specific problems you may encounter during purification experiments.

Normal-Phase Column Chromatography (Silica Gel)

Problem 1: My compound is stuck at the baseline of the TLC plate, even with 100% ethyl acetate.

  • Possible Cause: The compound is too polar for the current solvent system and is interacting too strongly with the acidic silica gel.[3]

  • Solutions:

    • Increase Solvent Polarity: Switch to a more polar mobile phase. A mixture of methanol (MeOH) in dichloromethane (DCM) is a common starting point. Begin with 1-5% MeOH and gradually increase the concentration.[3]

    • Use a Basic Modifier: If your triazole is basic, the acidic nature of silica gel can cause strong binding and streaking. Add a small amount (0.5-1%) of a base like triethylamine (Et₃N) or ammonium hydroxide to your eluent to neutralize the acidic sites on the silica.[3][9]

    • Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amino-propyl silica, which have different selectivity.[4][9]

Problem 2: My compound streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography.

  • Possible Cause: This is often caused by interaction with acidic sites on the silica gel, poor solubility in the eluent, or overloading the column.[3]

  • Solutions:

    • Neutralize the Eluent: As with baseline retention, adding 0.5-1% triethylamine to the mobile phase can dramatically improve peak shape for basic compounds.[3]

    • Improve Solubility: Ensure the crude product is fully dissolved before loading it onto the column. If solubility in the eluent is low, dissolve the sample in a minimum amount of a stronger, more polar solvent (like DCM or a small amount of methanol) for loading.[19]

    • Dry Loading: If solubility is a major issue, use the dry loading technique. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of your column.[19]

Recrystallization

Problem 1: My compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of the solution at a temperature above its melting point, or the solution is cooling too rapidly.[12][20]

  • Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the oil, then add more of the same solvent to lower the saturation point. Allow it to cool more slowly.[20]

    • Change Solvent System: Use a solvent with a lower boiling point. Alternatively, add a co-solvent (an "anti-solvent") in which your compound is less soluble to induce crystallization.[21]

Problem 2: My recovery yield after recrystallization is very low.

  • Possible Cause: The compound has high solubility in the chosen solvent even at low temperatures, or too much solvent was used during dissolution.[21]

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent needed to fully dissolve the crude solid.[21]

    • Cool Thoroughly: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize crystal formation.[20]

    • Recover a Second Crop: After filtering the initial crystals, concentrate the remaining solution (the mother liquor) by evaporating some solvent and cool it again to obtain a second batch of crystals.[21]

Problem 3: My compound will not crystallize from solution.

  • Possible Cause: The solution may be too dilute, or the chosen solvent is too effective at dissolving the compound.

  • Solutions:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[20]

    • Concentrate the Solution: Carefully evaporate some of the solvent to increase the compound's concentration.[22]

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes cloudy, then gently heat until it is clear again and allow it to cool slowly.[22]

Data Presentation: Purification Method Comparison

The following table summarizes the applicability of various chromatographic techniques for purifying polar aromatic triazoles.

Purification TechniqueStationary PhaseTypical Mobile PhaseAdvantages for Polar TriazolesDisadvantages & Troubleshooting
Normal-Phase (NPC) Silica Gel, AluminaHexane/Ethyl Acetate, DCM/MethanolGood for less polar derivatives; well-understood.Strong retention, peak tailing for highly polar triazoles. Add MeOH for polarity, Et₃N for basic compounds.[3]
Reverse-Phase (RPC) C18, C8Water/Acetonitrile, Water/MethanolGood for removing non-polar impurities.Poor retention of highly polar triazoles (elute in void volume). Use highly aqueous mobile phases or polar-embedded columns.[4][10]
HILIC Bare Silica, Amide, Diol, Triazole[23]Acetonitrile/Water (or aqueous buffer)Excellent retention and separation of highly polar compounds.[7][24] Good MS sensitivity due to high organic content.[24]Requires careful method development; methanol is not always a suitable solvent.[4]
SFC Various polar phases (Silica, Diol, etc.)[15][25]Supercritical CO₂ with a polar co-solvent (e.g., Methanol)Fast, efficient, and uses less organic solvent ("green" chemistry). Good for a wide polarity range.[14]May not be suitable for extremely polar or ionic compounds without additives.[26]

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Column Chromatography

This protocol is suitable for moderately polar triazoles that show some mobility on a TLC plate with a DCM/MeOH solvent system.

  • TLC Analysis: Determine the optimal eluent system using TLC. Test solvent mixtures such as 99:1, 95:5, and 90:10 DCM:MeOH. For basic triazoles, add 0.5-1% triethylamine to the solvent system. The ideal system should give your target compound an Rf value of ~0.2-0.4.

  • Column Packing:

    • Select a column and add enough of the chosen non-polar solvent (e.g., DCM) to fill it about one-third.

    • Prepare a slurry of silica gel (typically 20-50 times the weight of your crude sample) in the same solvent.[27]

    • Pour the slurry into the column, tapping gently to pack the silica bed evenly. Open the stopcock to drain some solvent, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[19]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude triazole product in a suitable solvent (e.g., DCM, methanol).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified triazole.

Protocol 2: HILIC Flash Chromatography

This protocol is designed for highly polar triazoles that are poorly retained by reverse-phase chromatography.

  • TLC/HPLC Analysis: Develop a separation method using an analytical HILIC column or HILIC TLC plates. The weak solvent is typically acetonitrile (ACN), and the strong solvent is water, often with a buffer like ammonium acetate.[4][24] A typical gradient runs from high ACN (e.g., 95%) to lower ACN.

  • Column Selection and Equilibration:

    • Use a column packed with a polar stationary phase such as bare silica, diol, or an amino-bonded phase.[5][24]

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 ACN:Water) for at least 5-10 column volumes.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase. If solubility is an issue, use a minimum amount of water or DMSO, but be aware this can affect the separation.[5]

  • Elution and Fraction Collection:

    • Load the sample onto the equilibrated column.

    • Begin elution with the starting mobile phase composition.

    • If using a gradient, gradually increase the percentage of water to elute more polar compounds. For flash chromatography, this can be done in a stepwise manner (e.g., hold at 5% water, then step to 10% water, etc.).[8]

    • Collect fractions and monitor by TLC or HPLC.

  • Isolation: Combine the pure fractions. Removing water from the collected fractions can be achieved by lyophilization (freeze-drying) or by using a high-vacuum rotary evaporator.

Protocol 3: Recrystallization

This protocol outlines a general procedure for purifying a solid triazole derivative.

  • Solvent Screening:

    • Place a small amount of your crude solid in several test tubes.

    • Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, acetone, or mixtures like hexane/ethyl acetate) to each tube.[1][12][28]

    • A good solvent will dissolve your compound when hot but not when cold.[12][13]

  • Dissolution:

    • Place the crude triazole in an Erlenmeyer flask.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring.

    • Continue adding the hot solvent until the solid just dissolves completely. Avoid using an excess of solvent.[21]

  • Hot Filtration (if insoluble impurities are present):

    • If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and receiving flask to prevent the desired compound from crystallizing prematurely.[12]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum.[20]

Visualized Workflows and Logic

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use_hilic [label="Use HILIC", shape=box, fillcolor="#EA4335"];

low_rf_np [label="Low Rf in Normal Phase\n(Moves off baseline)?", shape=diamond, fillcolor="#F1F3F4"];

use_npc [label="Use Normal-Phase\nChromatography\n(e.g., DCM/MeOH)", shape=box, fillcolor="#34A853"];

low_rf_rp [label="Good retention\nin Reverse Phase?", shape=diamond, fillcolor="#F1F3F4"];

use_rpc [label="Use Reverse-Phase\nChromatography", shape=box, fillcolor="#34A853"];

purification_success [label="Purification Successful?", shape=diamond, fillcolor="#F1F3F4", group=g1]; pure_oil [label="Pure Product", shape=box, fillcolor="#4285F4", group=g1];

consider_prep_hplc [label="Consider Preparative HPLC or SFC", shape=box, fillcolor="#EA4335", group=g1];

// Edges start -> is_solid; is_solid -> try_recrystallization [label="Yes"]; is_solid -> run_tlc [label="No / Oily"]; try_recrystallization -> recrystallization_success; recrystallization_success -> pure_solid [label="Yes"]; recrystallization_success -> run_tlc [label="No"];

run_tlc -> stuck_at_baseline; stuck_at_baseline -> use_hilic [label="Yes"]; stuck_at_baseline -> low_rf_np [label="No"];

low_rf_np -> use_npc [label="Yes"]; low_rf_np -> low_rf_rp [label="No"];

low_rf_rp -> use_rpc [label="Yes"]; low_rf_rp -> use_hilic [label="No"];

use_hilic -> purification_success; use_npc -> purification_success; use_rpc -> purification_success;

purification_success -> pure_oil [label="Yes"]; purification_success -> consider_prep_hplc [label="No"]; } end_dot Caption: Decision workflow for selecting a primary purification technique.

// Nodes start [label="Problem in Normal-Phase\nChromatography (Silica)", fillcolor="#FBBC05"];

problem_type [label="What is the issue?", shape=parallelogram, fillcolor="#F1F3F4"];

streaking [label="Streaking / Tailing Peaks", shape=box, fillcolor="#EA4335"]; baseline [label="Compound Stuck at Baseline", shape=box, fillcolor="#EA4335"];

is_basic [label="Is the triazole basic?", shape=diamond, fillcolor="#F1F3F4"]; add_base [label="Add 0.5-1% Triethylamine\nto eluent", shape=box, fillcolor="#34A853"]; check_solubility [label="Check solubility\nUse dry loading method", shape=box, fillcolor="#4285F4"];

increase_polarity [label="Increase eluent polarity\n(e.g., add Methanol to DCM)", shape=box, fillcolor="#34A853"]; still_stuck [label="Still stuck?", shape=diamond, fillcolor="#F1F3F4"];

switch_to_hilic [label="Switch to HILIC or\n a different stationary phase\n(e.g., Alumina)", shape=box, fillcolor="#EA4335"];

// Edges start -> problem_type; problem_type -> streaking [label="Streaking"]; problem_type -> baseline [label="Stuck"];

streaking -> is_basic; is_basic -> add_base [label="Yes"]; is_basic -> check_solubility [label="No"]; add_base -> check_solubility;

baseline -> increase_polarity; increase_polarity -> still_stuck; still_stuck -> switch_to_hilic [label="Yes"]; still_stuck -> is_basic [label="No, but streaking"]; } end_dot Caption: Troubleshooting guide for common issues in normal-phase chromatography.

References

Troubleshooting low yields in hydrothermal synthesis of triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the hydrothermal synthesis of triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using hydrothermal synthesis for triazoles?

Hydrothermal synthesis offers several advantages, including the use of water as a green solvent, the ability to control crystal morphology by varying reaction parameters, and the potential for synthesizing compounds that are difficult to obtain by other methods. The high-pressure, high-temperature environment can enhance reaction rates and lead to the formation of unique crystalline phases.

Q2: My hydrothermal synthesis of a 1,2,4-triazole derivative is giving a very low yield (<30%). What are the most likely causes?

Low yields in the hydrothermal synthesis of triazoles can stem from several factors. The most common culprits include:

  • Suboptimal Temperature and Reaction Time: The reaction temperature may be too low for the reaction to proceed efficiently or so high that it causes decomposition of your starting materials or the triazole product. Similarly, the reaction time may be insufficient for completion.

  • Incorrect pH of the Reaction Mixture: The pH of the precursor solution can significantly impact the reaction pathway and the stability of the product. For instance, in the synthesis of 3,5-diamino-1,2,4-triazole, maintaining a stable pH with an excess of an ammonium salt is crucial to prevent the polymerization of cyanamide, a common side reaction.[1]

  • Precursor Concentration and Molar Ratios: The concentration of your reactants and their molar ratios are critical. An incorrect ratio can lead to the formation of side products or leave a significant amount of a limiting reagent unreacted.

  • Incomplete Dissolution of Starting Materials: If your starting materials are not fully dissolved in the solvent before heating, the reaction will be heterogeneous and may proceed very slowly or not at all, resulting in a low yield.

  • Leaks in the Autoclave: A leak in the hydrothermal autoclave will prevent the build-up of the necessary autogenous pressure, which can significantly affect the reaction kinetics and equilibrium, leading to lower yields.

Q3: I suspect side reactions are occurring. What are some common side products in triazole synthesis?

Depending on your starting materials and reaction conditions, several side reactions can occur. For 1,2,4-triazoles synthesized from hydrazides, a common side product is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway. In syntheses involving cyanamide, polymerization of the cyanamide can be a significant side reaction if the pH is not controlled.[1] Thermal rearrangement of the triazole ring at high temperatures can also lead to a mixture of isomers.

Q4: Can the heating and cooling rates of the autoclave affect the yield?

Yes, the rates of heating and cooling can influence the crystallinity and purity of your product, which in turn can affect the isolated yield. A slow cooling process generally promotes the formation of larger, more well-defined crystals, which are easier to isolate and purify. Rapid cooling can sometimes lead to the precipitation of impurities along with your product.

Troubleshooting Guides

Issue 1: Consistently Low Yield (<40%)

This guide provides a systematic approach to troubleshooting persistently low yields in your hydrothermal triazole synthesis.

Troubleshooting Workflow for Low Yields

LowYield_Troubleshooting cluster_setup Setup Verification cluster_reagents Reagent Quality Assessment cluster_params Parameter Optimization cluster_analysis Product & Byproduct Analysis start Low Yield Observed check_setup Step 1: Verify Experimental Setup start->check_setup check_reagents Step 2: Assess Reagent Quality check_setup->check_reagents Setup OK seal_check Check autoclave seal for leaks optimize_params Step 3: Optimize Reaction Parameters check_reagents->optimize_params Reagents Pure purity Verify purity of starting materials (e.g., via NMR, GC-MS) analyze_products Step 4: Analyze Byproducts optimize_params->analyze_products Yield Still Low solution Improved Yield optimize_params->solution Optimization Successful temp_time Vary temperature and time systematically analyze_products->optimize_params Identify & Suppress Side Reactions nmr_ms Isolate and characterize side products using NMR, MS temp_cal Calibrate temperature controller fill_vol Ensure fill volume is <80% storage Check for degradation due to improper storage concentration Adjust precursor concentrations and molar ratios ph Modify pH with buffers or additives mother_liquor Analyze mother liquor for unreacted starting materials

Caption: A systematic workflow for troubleshooting low yields in hydrothermal triazole synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Consistently Low Yield (<40%) Incorrect Reaction Temperature: Too low for activation, or too high causing decomposition.Systematically vary the temperature in 10°C increments (e.g., 110°C, 120°C, 130°C) while keeping other parameters constant. Analyze the yield for each run to find the optimum temperature.
Inappropriate Reaction Time: Insufficient time for reaction completion or excessive time leading to product degradation.Perform a time-course study (e.g., 3, 5, 8, 12 hours) at the optimal temperature to determine the point of maximum yield.
Impure Starting Materials: Contaminants can interfere with the reaction or introduce side reactions.Ensure the purity of all reactants and solvents. Recrystallize or purify starting materials if necessary.
pH Instability: Changes in pH during the reaction can favor side reactions like polymerization.Add a buffering agent or an excess of a component that can stabilize the pH. For example, using an excess of an ammonium salt can help maintain a stable pH.[1]
Poor Solubility of Precursors: Reactants not fully dissolved lead to an incomplete reaction.Ensure complete dissolution of starting materials before sealing the autoclave. If solubility is an issue, consider using a co-solvent if it's compatible with the hydrothermal conditions.
Issue 2: No Product is Formed
Problem Potential Cause(s) Recommended Solution(s)
No Product Formation Incorrect Reagents: One or more of the starting materials may be incorrect or completely degraded.Double-check the identity and purity of all starting materials using appropriate analytical techniques (e.g., NMR, IR, melting point).
Reaction Temperature Too Low: The activation energy for the reaction is not being reached.Increase the reaction temperature in 20°C increments. Consult the literature for typical temperature ranges for similar triazole syntheses.
Missing Catalyst: If the reaction requires a catalyst, it may have been omitted or an inactive form was used.Verify that the correct catalyst and any necessary co-catalysts or additives are included in the reaction mixture.
Fundamental Reaction Incompatibility: The chosen reactants may not be suitable for forming a triazole under hydrothermal conditions.Review the literature to confirm the feasibility of the desired reaction. Consider alternative synthetic routes if necessary.

Data Presentation

The yield of triazoles in hydrothermal synthesis is highly dependent on reaction parameters. The following tables provide examples of how these parameters can influence the final product yield.

Table 1: Effect of Temperature and Time on the Yield of 3,5-diamino-1,2,4-triazole

Temperature (°C)Time (hours)Reported Yield (%)Notes
110-1203-5>80Optimal conditions reported for the hydrothermal synthesis from cyanamide, an ammonium salt, and copper hydroxide.[1]
140Not Specified<30Higher temperatures can lead to lower yields for this specific synthesis.[1]

Table 2: General Effect of Temperature on Triazole Synthesis Yield (Illustrative Examples from Various Methods)

Reaction TypeTemperature (°C)Yield (%)Reference
Cu-catalyzed synthesis of bis(1,2,3-triazole)091[2]
Cu-catalyzed synthesis of bis(1,2,3-triazole)70Lower than at 0°C[2]
Cu-catalyzed synthesis of 5-alkynyl-1,2,3-triazole6068 (optimal)[2]
Cu-catalyzed synthesis of 4-NO₂-1,5-trisubstituted-1,2,3-triazoles11096[2]

Note: Table 2 provides examples from various synthetic methods to illustrate temperature effects and may not be exclusively from hydrothermal syntheses.

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of 3,5-diamino-1,2,4-triazole

This protocol is adapted from a patented method for the hydrothermal synthesis of 3,5-diamino-1,2,4-triazole.[1]

Materials:

  • Cyanamide (50% aqueous solution)

  • Ammonium chloride (NH₄Cl)

  • Copper (II) hydroxide (Cu(OH)₂)

  • Sodium sulfide (Na₂S)

  • Dichloromethane

Procedure:

  • In a Teflon-lined stainless steel autoclave, sequentially add copper (II) hydroxide, ammonium chloride, and a 50% aqueous solution of cyanamide. A recommended mass ratio of cyanamide:ammonium chloride:copper hydroxide is 2:2.2-2.5:1.

  • Seal the autoclave and place it in an oven.

  • Heat the autoclave to a temperature between 110-120°C and maintain this temperature for 3-5 hours.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • A dark red solid product should be obtained. Add a sodium sulfide solution to this solid.

  • Heat the mixture to reflux until a red precipitate (copper sulfide) is formed.

  • Filter the mixture to remove the precipitate.

  • Extract the filtrate with dichloromethane.

  • Remove the dichloromethane under reduced pressure to obtain the 3,5-diamino-1,2,4-triazole product.

Yield:

  • This method has been reported to achieve yields of over 80%.[1]

Logical Relationship for pH Control in Triazole Synthesis

ph_control start Start with Cyanamide Precursor no_control Unstable pH Conditions start->no_control Without pH Control control Add Excess Ammonium Salt start->control With pH Control side_reaction Side Reaction: Polymerization of Cyanamide no_control->side_reaction stable_ph Stable pH Maintained control->stable_ph low_yield Low Yield of Triazole side_reaction->low_yield main_reaction Main Reaction: Triazole Formation stable_ph->main_reaction high_yield High Yield of Triazole main_reaction->high_yield

Caption: The role of pH stabilization in preventing side reactions and improving yield.

References

Technical Support Center: Recrystallization of 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(4H-1,2,4-triazol-4-yl)phenol. The following sections offer detailed advice on solvent selection and troubleshooting common issues encountered during the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.[1] For this compound, which possesses both a polar triazole ring and a phenolic hydroxyl group, polar protic solvents are often a good starting point. Ethanol has been successfully used for the recrystallization of similar triazole-containing compounds.[2][3] However, the optimal solvent should be determined experimentally. A mixed solvent system may also be effective.[4]

Q2: My yield of purified this compound is low after recrystallization. What are the common causes and how can I improve it?

Low recovery is a frequent issue in recrystallization and can stem from several factors:

  • Excessive Solvent: Using too much hot solvent to dissolve the crude product is a primary cause of low yield, as a significant amount of the compound will remain in the mother liquor upon cooling.[1][4] To mitigate this, use the minimum amount of hot solvent necessary to fully dissolve the solid.

  • Compound Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[1][4] If this is the case, a different solvent or a mixed solvent system should be explored.

  • Premature Crystallization: If hot filtration is performed to remove insoluble impurities, the product may crystallize prematurely in the funnel or on the filter paper.[1] Pre-heating the filtration apparatus can help prevent this.[1]

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.[4]

  • Obtaining a Second Crop: The filtrate can be concentrated and cooled again to yield a second crop of crystals.[1]

Q3: After recrystallization, my this compound is still impure. What should I do?

Persistent impurities can be due to a couple of main reasons:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[1] Allowing the solution to cool slowly to room temperature before placing it in an ice bath can lead to purer crystals.[4]

  • Similar Solubility Profiles: The impurities may have solubility characteristics very similar to the desired compound, making separation by recrystallization difficult.[1] In such instances, an alternative purification method like column chromatography may be necessary.[1]

Q4: My this compound will not crystallize out of solution. How can I induce crystallization?

Failure to crystallize is a common problem that can often be resolved with the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[4]

  • Seeding: If you have a pure crystal of the compound, add a small "seed" crystal to the solution to initiate crystallization.[4]

  • Using an Anti-Solvent: If your compound is highly soluble, you can add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes turbid. Then, heat the mixture until it is clear again and allow it to cool slowly.[4]

  • Reducing Temperature: If cooling to room temperature is insufficient, try using an ice bath or a freezer.[4]

Q5: Can I use activated charcoal to decolorize my this compound solution?

It is generally not recommended to use charcoal for the recrystallization of phenolic compounds.[5] Ferric ions present in charcoal can form colored complexes with the phenolic hydroxyl group, which would compromise the purification process.[5]

Troubleshooting Guide

This table provides a quick reference for troubleshooting common problems during the recrystallization of this compound.

Problem Potential Cause Recommended Solution
Low or No Crystal Yield The compound is too soluble in the cold solvent.Select a less polar solvent or use a mixed solvent system.
Too much solvent was used.Evaporate some of the solvent and try to recrystallize again. Collect a second crop of crystals from the mother liquor.[1]
The cooling process was too short.Allow more time for cooling, and consider using an ice bath.[4]
Oiling Out The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent.
The solution is supersaturated.Heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
Persistent Impurities The cooling rate was too fast.Allow the solution to cool to room temperature slowly before further cooling in an ice bath.[4]
Impurities have similar solubility.Consider an alternative purification method such as column chromatography.[1]
No Crystallization The solution is not supersaturated enough.Evaporate some of the solvent.
Lack of nucleation sites.Scratch the inner wall of the flask with a glass rod or add a seed crystal.[4]

Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.

Objective: To determine an effective single or mixed solvent system for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene)

  • Test tubes

  • Heating apparatus (e.g., hot plate, sand bath)

  • Vortex mixer (optional)

  • Ice bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 20-30 mg of the crude compound into a test tube.

    • Add 0.5 mL of the first test solvent at room temperature.

    • Agitate the mixture to see if the solid dissolves.

    • If the solid dissolves completely at room temperature, the solvent is unsuitable as a single recrystallization solvent but could be a "good" solvent in a mixed pair.[5]

    • If the solid does not dissolve, proceed to the next step.

  • Hot Solubility Test:

    • Gently heat the suspension while agitating.

    • Add the solvent dropwise (up to a total of 2-3 mL) until the solid dissolves completely.

    • If the solid dissolves upon heating, the solvent is a potential candidate.[5]

    • If the solid does not dissolve even after adding 3 mL of hot solvent, the solvent is likely unsuitable.[5]

  • Cooling and Crystallization:

    • If the compound dissolved in the hot solvent, allow the solution to cool slowly to room temperature.

    • Observe if crystals form.

    • If no crystals form at room temperature, place the test tube in an ice bath for 15-20 minutes.

    • Note the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of pure crystals.

  • Mixed Solvent System (if necessary):

    • If no single solvent is ideal, try a mixed solvent system.[4]

    • Dissolve the compound in a minimum amount of a "good" hot solvent (one in which it is very soluble).

    • Add a "poor" or "anti-solvent" (one in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise until the solution becomes cloudy.[4]

    • Gently heat the mixture until it becomes clear again.[4]

    • Allow the solution to cool slowly and observe crystal formation.[4]

Visual Workflow

Caption: Workflow for selecting a suitable recrystallization solvent.

References

Technical Support Center: Overcoming Poor Solubility of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of triazole derivatives in organic solvents.

Frequently Asked Questions (FAQs)

Q1: My triazole derivative has poor solubility in common organic solvents like DMSO and ethanol. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. First, confirm the purity of your compound, as impurities can sometimes affect solubility. Subsequently, perform small-scale solubility tests in a broader range of solvents to identify a more suitable one.[1] Consider solvents with different polarities, such as methanol, acetone, or dimethylformamide (DMF).[2][3] Gentle heating can also be employed to increase the solubility of many compounds, including 1,2,4-triazoles.[2] If these initial steps are unsuccessful, more advanced techniques may be necessary.

Q2: I've observed that my triazole derivative precipitates out of solution over time. What could be the cause and how can I prevent this?

A2: Precipitation after initial dissolution often indicates that the solution is supersaturated or that the compound is unstable in the chosen solvent. The crystalline form of your triazole derivative can significantly impact its solubility and stability; different polymorphic forms can have varying solubilities.[4] To prevent precipitation, ensure the solution is not supersaturated by starting with a lower concentration. If possible, determine the crystalline form of your compound. Storing the solution at a constant temperature can also help, as temperature fluctuations can induce precipitation.

Q3: Can modifying the pH of the solution improve the solubility of my triazole derivative?

A3: Yes, pH adjustment can be a very effective technique, particularly for triazole derivatives with ionizable functional groups.[5] Many triazoles contain basic nitrogen atoms that can be protonated at acidic pH, forming a more soluble salt.[] Conversely, acidic triazole derivatives will be more soluble at a basic pH. It is crucial to determine the pKa of your compound to select the optimal pH range for solubilization. However, be mindful that altering the pH can also affect the compound's stability and its suitability for certain biological assays.

Q4: What are co-solvents and how can they be used to enhance solubility?

A4: Co-solvents are mixtures of a primary solvent (often water or a buffer) with one or more water-miscible organic solvents.[7][8] The addition of a co-solvent can increase the solubility of a poorly soluble compound by reducing the polarity of the solvent system.[] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[9] This technique is straightforward and can be highly effective.[7] However, it's important to consider the potential toxicity of the co-solvent, especially for in vitro and in vivo studies.

Q5: I've heard about using cyclodextrins to improve solubility. How do they work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate poorly water-soluble molecules, like many triazole derivatives, within their hydrophobic core, forming an inclusion complex.[11] This complex is more soluble in aqueous media.[10][12] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit enhanced solubilizing capabilities.[13] The formation of these complexes can significantly increase the apparent solubility of the compound.[12]

Q6: What is the solid dispersion technique and when should I consider it?

A6: Solid dispersion is a technique where a poorly soluble drug is dispersed in a hydrophilic carrier or matrix at a solid state.[14][15] This can be achieved by methods such as melting, solvent evaporation, or hot-melt extrusion.[14][16] The drug can exist in an amorphous form or as fine crystalline particles within the carrier, which leads to an increased dissolution rate and solubility.[17] This method is particularly useful for compounds intended for oral administration and can significantly improve bioavailability.[18]

Troubleshooting Guides

Issue 1: Triazole derivative is insoluble in standard organic solvents (DMSO, Ethanol).

  • Troubleshooting Workflow:

    G Troubleshooting Insoluble Triazole Derivatives A Start: Poor solubility in DMSO/Ethanol B Verify Compound Purity (e.g., NMR, LC-MS) A->B C Perform small-scale solubility tests in a wider range of solvents (e.g., DMF, Acetone, Methanol) B->C D Apply gentle heating C->D E Solubility Improved? D->E F Proceed with experiment E->F Yes G Consider Advanced Techniques: - pH Adjustment - Co-solvents - Cyclodextrins - Solid Dispersion E->G No

    Caption: Workflow for addressing poor initial solubility.

Issue 2: Selecting an appropriate solubilization technique.

  • Decision Tree:

    G Decision Tree for Solubilization Method Selection A Compound has ionizable groups? B Try pH Adjustment A->B Yes C Is the compound for in vitro/in vivo use? A->C No D Consider Co-solvents (check toxicity) C->D Yes E Is the compound for aqueous formulation? C->E No F Use Cyclodextrins E->F Yes G Is the goal to improve oral bioavailability? E->G No H Explore Solid Dispersion G->H Yes I No suitable method found, consider chemical modification G->I No

    Caption: Selecting a suitable solubilization method.

Quantitative Data Summary

Table 1: Solubility of Selected Triazole Drugs in Various Solvents

Triazole DerivativeSolventTemperature (°C)Solubility
1H-1,2,4-triazoleWaterRoom Temp~1 g/100 mL[2]
1H-1,2,4-triazoleEthanolRoom TempSoluble[2]
1H-1,2,4-triazoleMethanolRoom TempSoluble[2]
1H-1,2,4-triazoleAcetoneRoom TempSoluble[2]
AlprazolamChloroformRoom TempSlightly Soluble[19]
AlprazolamAlcoholRoom TempSoluble[19]
AlprazolamAcetoneRoom TempSlightly Soluble[19]
AlprazolamWaterRoom TempInsoluble[19]
ItraconazolePolar Solvents20-45Low Solubility[20]
ItraconazoleNon-polar Solvents20-45Higher Solubility[20]

Table 2: Effectiveness of Different Solubilization Techniques

TechniqueExample CompoundFold Increase in SolubilityReference
pH Adjustment & HP-β-CyclodextrinThiazolobenzimidazole3 orders of magnitude[5]
Co-solvency (Pluronic F-127)S-119 (1,2,4-triazole derivative)Significant improvement[13]
Cyclodextrin (6-O-Maltosyl-β-CD)S-119 (1,2,4-triazole derivative)Significant improvement[13]
Solid Dispersion (Gelucire® 44/14)VoriconazoleEnhanced dissolution[16]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents
  • Solvent Selection: Choose a water-miscible organic solvent in which your triazole derivative shows good solubility (e.g., ethanol, PEG 300, propylene glycol).[7]

  • Preparation of Co-solvent System: Prepare a series of co-solvent mixtures with varying ratios of the organic solvent and the aqueous phase (e.g., 10:90, 20:80, 30:70, etc., v/v).

  • Solubility Determination:

    • Add an excess amount of your triazole derivative to a fixed volume of each co-solvent mixture in separate vials.

    • Equilibrate the samples by shaking or stirring at a constant temperature until saturation is reached (typically 24-48 hours).

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Plot the solubility of the triazole derivative as a function of the co-solvent concentration to determine the optimal mixture for your application.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
  • Cyclodextrin Selection: Select a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[12][13]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

    • Add an excess amount of the triazole derivative to each solution.

    • Equilibrate the samples as described in Protocol 1.

    • Filter the samples to remove undissolved compound.

    • Determine the concentration of the dissolved triazole derivative in each sample.

  • Data Analysis: Plot the concentration of the dissolved triazole derivative against the cyclodextrin concentration. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.

  • Preparation of Inclusion Complex (Kneading Method):

    • Create a paste by adding a small amount of water to a physical mixture of the triazole derivative and cyclodextrin in a mortar.[11]

    • Knead the mixture for a specified period (e.g., 30-60 minutes).

    • Dry the resulting product in an oven or desiccator.

    • The dried complex can then be used for dissolution studies.

Mechanism Visualization

G Mechanism of Cyclodextrin Inclusion Complexation cluster_0 Poorly Soluble Triazole cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex A Triazole Derivative (Hydrophobic) C Inclusion Complex (Enhanced Solubility) A->C B Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C

Caption: How cyclodextrins improve solubility.

References

Technical Support Center: Stability of Phenol Compounds in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with phenol compounds during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my phenol-containing reactions turning a pink, red, or brown color?

A1: The discoloration of reactions involving phenols is most commonly due to oxidation. Phenols are susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or oxidizing reagents. This process often leads to the formation of highly colored quinones and other polymeric byproducts. The specific color can depend on the structure of the phenol and the extent of oxidation.

Q2: What are the most common side reactions for phenols?

A2: Besides oxidation, phenols can undergo several other undesired reactions, including:

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to further electrophilic substitution. This can lead to a mixture of products if not properly controlled.

  • Dimerization and Polymerization: Phenoxy radicals, formed during oxidation, can couple with each other, leading to dimers and polymeric materials.

  • Dearomatization: Under certain conditions, especially with strong oxidizing agents, the aromatic ring of the phenol can be dearomatized.

Q3: How can I prevent the degradation of my phenol compound during a reaction?

A3: To enhance the stability of a phenol during a chemical reaction, consider the following strategies:

  • Use of Protecting Groups: Temporarily masking the phenolic hydroxyl group with a suitable protecting group is a very effective strategy. Common protecting groups for phenols include silyl ethers (e.g., TBDMS), benzyl ethers, and tert-butoxycarbonyl (Boc) groups.

  • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation by atmospheric oxygen.

  • Degassed Solvents: Using solvents that have been degassed to remove dissolved oxygen can further minimize oxidation.

  • Control of pH: The stability of many phenolic compounds is pH-dependent. In some cases, buffering the reaction mixture can help to maintain a pH at which the phenol is more stable. Phenols are generally more stable in acidic to neutral conditions and more prone to oxidation at higher pH.[1]

  • Use of Stabilizers: For storing phenol solutions, the addition of a stabilizer like hypophosphorous acid can be beneficial.

Q4: How do I choose the right protecting group for my phenol?

A4: The choice of protecting group depends on the specific conditions of your reaction sequence. Key considerations include:

  • Stability: The protecting group must be stable to the reagents and conditions of the subsequent reaction steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions that do not affect other functional groups in your molecule.

  • Orthogonality: In a multi-step synthesis, it is often advantageous to use "orthogonal" protecting groups that can be removed under different conditions, allowing for selective deprotection of one functional group while others remain protected.

Troubleshooting Guides

Issue 1: My reaction mixture is changing color.

Symptoms: The reaction mixture turns yellow, pink, red, brown, or even black over time.

Possible Causes:

  • Oxidation of the Phenol: This is the most likely cause. The phenol is reacting with oxygen or other oxidants to form colored quinones or polymeric products.

  • Formation of a Charge-Transfer Complex: In some cases, the interaction between the phenol and other species in the reaction mixture can form a colored charge-transfer complex.

  • Side Reaction with a Reagent or Solvent: The phenol may be undergoing an unexpected reaction with another component of the mixture.

Troubleshooting Steps:

Troubleshooting_Color_Change start Reaction Mixture Color Change check_oxidation Is the reaction open to air? start->check_oxidation inert_atmosphere Run reaction under N2 or Ar. Use degassed solvents. check_oxidation->inert_atmosphere Yes oxidizing_agent Are there oxidizing agents present? check_oxidation->oxidizing_agent No remove_oxidant Remove or quench the oxidant if possible. oxidizing_agent->remove_oxidant Yes protecting_group Consider using a protecting group. oxidizing_agent->protecting_group If oxidant is necessary check_impurities Are starting materials pure? oxidizing_agent->check_impurities No purify_reagents Purify phenol and solvents before use. check_impurities->purify_reagents No tlc_analysis Monitor reaction by TLC for new spots. check_impurities->tlc_analysis Yes characterize_byproducts Isolate and characterize colored byproducts. tlc_analysis->characterize_byproducts

Caption: Troubleshooting workflow for color change in phenol reactions.

Issue 2: The reaction is not proceeding as expected, or the yield is low.

Symptoms: TLC analysis shows unreacted starting material, multiple unexpected spots, or a low yield of the desired product.

Possible Causes:

  • Decomposition of the Phenol: The phenol may be degrading under the reaction conditions.

  • Inhibition of a Catalyst: The phenol or its degradation products may be inhibiting a catalyst in the reaction.

  • Side Reactions: The phenol is participating in undesired side reactions.

  • Incomplete Reaction: The reaction conditions are not optimal for the desired transformation.

Troubleshooting Steps:

Troubleshooting_Low_Yield start Low Yield or Failed Reaction check_stability Is the phenol stable under the reaction conditions? (Run a control experiment) start->check_stability use_pg Use a protecting group for the phenol. check_stability->use_pg No modify_conditions Modify reaction conditions: - Lower temperature - Change solvent - Use inert atmosphere check_stability->modify_conditions Partially check_catalyst Is a catalyst being used? check_stability->check_catalyst Yes catalyst_inhibition Phenol may be inhibiting the catalyst. Increase catalyst loading or use a more robust catalyst. check_catalyst->catalyst_inhibition Yes tlc_analysis Analyze reaction mixture by TLC for side products. check_catalyst->tlc_analysis No optimize_reaction Optimize reaction parameters: - Concentration - Temperature - Reaction time tlc_analysis->optimize_reaction

Caption: Logical steps to troubleshoot low-yield phenol reactions.

Data Presentation: Stability of Protected Phenols

The following tables summarize the relative stability of common phenol protecting groups under various conditions. It is important to note that direct comparative kinetic data is scarce in the literature, and stability can be highly substrate-dependent.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis

Silyl Ether Protecting GroupRelative Rate of Hydrolysis (Approx.)Notes
Trimethylsilyl (TMS)Very FastGenerally too labile for use as a protecting group.
Triethylsilyl (TES)FastMore stable than TMS.
tert-Butyldimethylsilyl (TBDMS/TBS)1A common and versatile silyl ether protecting group.
Triisopropylsilyl (TIPS)0.14More sterically hindered and thus more stable than TBDMS.
tert-Butyldiphenylsilyl (TBDPS)0.004Significantly more stable to acid than TBDMS and TIPS due to steric bulk.[2]

Table 2: General Stability of Common Phenol Protecting Groups

Protecting GroupStable ToLabile To
Silyl Ethers (TBDMS, TIPS, TBDPS)Basic conditions, many oxidizing and reducing agents.Acidic conditions, fluoride ion sources (e.g., TBAF).
Benzyl Ether (Bn)Acidic and basic conditions, many oxidizing and reducing agents.Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong oxidizing agents.
tert-Butoxycarbonyl (Boc)Basic and nucleophilic conditions, catalytic hydrogenation.[3]Strong acidic conditions (e.g., TFA, HCl).[3]
Methyl Ether (Me)A wide range of conditions, including strong bases and many oxidizing/reducing agents.Strong acids and ether-cleaving reagents (e.g., BBr₃).

Experimental Protocols

Protocol 1: Protection of a Phenol as a tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS_Protection_Workflow A Dissolve phenol and imidazole in DMF B Add TBDMS-Cl A->B C Stir at room temperature B->C D Monitor by TLC C->D E Aqueous work-up D->E F Extract with organic solvent E->F G Purify by column chromatography F->G

References

Preventing O-arylation side products in N-arylation of phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the undesired O-arylation side product during the N-arylation of aminophenols.

Frequently Asked Questions (FAQs)

Q1: Why am I getting the O-arylated product instead of the N-arylated product in my reaction?

A1: The selectivity between N- and O-arylation of aminophenols is primarily dictated by the choice of catalyst system (metal and ligand), base, and solvent. The phenolic hydroxyl group is more acidic than the amino group, making it more susceptible to deprotonation and subsequent arylation under certain conditions. Copper-based catalyst systems, for instance, tend to favor O-arylation, while palladium-based systems are generally preferred for selective N-arylation.[1][2]

Q2: How can I improve the selectivity for N-arylation?

A2: To enhance selectivity for N-arylation, a palladium-based catalyst system is highly recommended.[1] Specifically, the use of a biarylmonophosphine-based palladium precatalyst, such as BrettPhos precatalyst, has been shown to be highly effective in selectively producing N-arylated products of 3- and 4-aminophenols.[3] Additionally, the choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) in a non-polar aprotic solvent such as 1,4-dioxane or tert-butanol often favors the desired N-arylation.[3]

Q3: What is the role of the catalyst and ligand in determining selectivity?

A3: The metal center and its coordinating ligand are the most critical factors in controlling the chemoselectivity of the reaction.

  • Palladium Catalysts: Palladium complexes with bulky, electron-rich phosphine ligands (e.g., BrettPhos) are highly effective for C-N bond formation. These ligands facilitate the reductive elimination step to form the N-arylated product and can disfavor the formation of the competing C-O bond.[1]

  • Copper Catalysts: Copper catalysts, particularly in Ullmann-type reactions, have a higher propensity to form C-O bonds.[4][5] Ligands like picolinic acid or diamines can be used with copper to selectively promote O-arylation.[2]

Therefore, for selective N-arylation, a palladium catalyst with a suitable phosphine ligand is the preferred choice.

Q4: How do the base and solvent affect N- vs. O-arylation selectivity?

A4: The base and solvent play crucial roles in modulating the reactivity of the nucleophiles and the catalyst.

  • Base: A strong base like NaOt-Bu is commonly used in Buchwald-Hartwig aminations to deprotonate the amine, facilitating its reaction with the palladium center.[6] Weaker bases such as K₂CO₃ or K₃PO₄ can also be used, sometimes requiring higher temperatures, but may alter the selectivity profile.[3] The choice of base is critical as it can influence which nucleophile (amine or phenol) is more readily available for reaction.

  • Solvent: Non-polar aprotic solvents like toluene, 1,4-dioxane, or tert-butanol are frequently used for selective N-arylation as they are compatible with the palladium catalyst system.[6] Polar, high-boiling solvents like DMF or NMP are often used in Ullmann condensations, which may favor O-arylation.[4]

Q5: When should I consider using a protecting group for the phenol?

A5: If optimizing the catalyst, ligand, base, and solvent does not provide the desired selectivity, or if your substrate is particularly prone to O-arylation, using a protecting group for the phenolic hydroxyl group is a reliable strategy.[7] This approach involves masking the phenol as an ether or ester, performing the N-arylation, and then removing the protecting group to reveal the phenol.[8]

Troubleshooting Guide

Problem: Significant O-arylation side product observed.

Below is a step-by-step guide to troubleshoot and minimize the formation of the undesired O-arylated product.

Troubleshooting_Workflow start Start: O-arylation observed catalyst Step 1: Verify Catalyst System - Are you using a Palladium catalyst? - Is the ligand appropriate (e.g., BrettPhos)? start->catalyst Initial check base_solvent Step 2: Optimize Base and Solvent - Is a strong, non-nucleophilic base being used (e.g., NaOtBu)? - Is the solvent a non-polar aprotic type (e.g., dioxane, toluene)? catalyst->base_solvent If Pd-based system is already in use end Success: Selective N-arylation achieved catalyst->end Switching to Pd resolves issue temp_time Step 3: Adjust Reaction Conditions - Can the temperature be lowered? - Can the reaction time be shortened? base_solvent->temp_time If selectivity is still low base_solvent->end Optimization resolves issue protecting_group Step 4: Implement Protecting Group Strategy - Protect the phenolic -OH group. - Perform N-arylation. - Deprotect the phenol. temp_time->protecting_group If optimization fails temp_time->end Adjustment resolves issue protecting_group->end Strategy successful

Caption: A troubleshooting workflow for addressing O-arylation side products.

Data on Reaction Conditions for Selective Arylation

The following tables summarize reaction conditions that have been shown to favor either N- or O-arylation of aminophenols.

Table 1: Conditions Favoring Selective N-Arylation

Catalyst System Base Solvent Temperature (°C) Selectivity (N:O) Reference
BrettPhos Pd precatalyst NaOt-Bu 1,4-Dioxane 90-110 High to exclusive N-arylation [1][3]
BrettPhos Pd precatalyst K₂CO₃ t-BuOH 110 High to exclusive N-arylation [3]

| CuI / Prolinamide ligand | K₂CO₃ / t-BuOK | Water | 60-100 | Selective for N-arylation |[9] |

Table 2: Conditions Favoring Selective O-Arylation

Catalyst System Ligand Base Solvent Temperature (°C) Selectivity (N:O) Reference
CuI Picolinic acid K₃PO₄ DMSO Ambient High to exclusive O-arylation [1][2]
CuI CyDMEDA K₂CO₃ Butyronitrile 70 High to exclusive O-arylation [3]

| CuIPPh₃ | K₂CO₃ | Toluene | 100 | Selective for O-arylation |[10] |

Experimental Protocols

Protocol 1: General Procedure for Selective N-Arylation using a Palladium Catalyst

This protocol is adapted from literature procedures for the Buchwald-Hartwig amination of aminophenols.[3]

  • Reaction Setup: In an oven-dried Schlenk tube, add the aminophenol (1.0 mmol), aryl halide (1.2 mmol), BrettPhos precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of a Phenol using tert-Butyldiphenylsilyl (TBDPS) Group

This is a general procedure for protecting the phenolic hydroxyl group to prevent O-arylation.[11]

  • Reaction Setup: To a solution of the aminophenol (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) under an inert atmosphere, add imidazole (2.2 mmol).

  • Reagent Addition: Add tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with methanol (1 mL). Remove the solvent in vacuo. Dissolve the residue in ethyl acetate (20 mL).

  • Purification: Wash the organic layer sequentially with 1 M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by flash column chromatography.

The TBDPS-protected aminophenol can then be used in the N-arylation reaction (Protocol 1). Deprotection is typically achieved using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF.

Reaction Schemes and Concepts

Reaction_Scheme cluster_0 Desired N-Arylation vs. Undesired O-Arylation Aminophenol HO-Ar'-NH2 N_Product HO-Ar'-NH-Ar (N-Arylated Product) Aminophenol->N_Product  + Ar-X  Pd Catalyst  (e.g., BrettPhos)  Base (e.g., NaOtBu) O_Product Ar-O-Ar'-NH2 (O-Arylated Product) Aminophenol->O_Product  + Ar-X  Cu Catalyst  (e.g., CuI)  Base (e.g., K2CO3) Aryl Halide Ar-X

Caption: General reaction showing selective N- and O-arylation pathways.

Protecting_Group_Concept aminophenol Aminophenol (HO-Ar-NH2) protection Step 1: Protection (+ Protecting Group Reagent) aminophenol->protection protected_phenol Protected Aminophenol (PGO-Ar-NH2) protection->protected_phenol n_arylation Step 2: N-Arylation (+ Ar-X, Pd Catalyst, Base) protected_phenol->n_arylation protected_product Protected N-Aryl Product (PGO-Ar-NH-Ar) n_arylation->protected_product deprotection Step 3: Deprotection protected_product->deprotection final_product Final Product (HO-Ar-NH-Ar) deprotection->final_product

Caption: Conceptual workflow for using a protecting group strategy.

References

Optimization of phenol-arene cross-coupling reactions using design of experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of phenol-arene cross-coupling reactions using Design of Experiments (DoE).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in phenol-arene cross-coupling reactions?

A1: The primary challenges in phenol-arene cross-coupling reactions include controlling chemoselectivity (favoring cross-coupling over homo-coupling of starting materials), achieving desired regioselectivity (ortho-, meta-, or para-coupling), and preventing over-oxidation of the phenol or the biaryl product.[1][2][3] The reaction products can often be more susceptible to oxidation than the starting materials, leading to the formation of undesired byproducts.[3]

Q2: How can Design of Experiments (DoE) be applied to optimize these reactions?

A2: DoE is a powerful statistical methodology for systematically exploring the effects of multiple reaction parameters simultaneously.[4][5][6][7][8][9] Instead of the traditional one-factor-at-a-time (OFAT) approach, DoE allows for the efficient screening of variables such as catalyst type and loading, ligand, base, solvent, temperature, and reactant stoichiometry to identify the optimal conditions for yield and selectivity.[4][5] This approach can reveal complex interactions between factors that would be missed with OFAT.[5]

Q3: What are the key factors to consider when setting up a DoE for phenol-arene cross-coupling?

A3: Key factors to investigate include:

  • Catalyst System: Type of metal catalyst (e.g., Ru, V, Cr, or metal-free systems), ligand, and catalyst loading.[2][10]

  • Reaction Conditions: Temperature, reaction time, and atmosphere (e.g., inert gas, oxygen).[10]

  • Reagents: Choice of base, solvent, and the molar ratio of the phenol to the arene coupling partner.[11][12]

  • Electrochemical Parameters (for anodic coupling): Current density and supporting electrolyte.[11]

Q4: How can I suppress the formation of homo-coupling byproducts?

A4: Suppressing homo-coupling is crucial for achieving high yields of the desired cross-coupled product. Strategies include:

  • Catalyst Selection: Certain catalysts, like chromium-salen complexes, have shown high selectivity for cross-coupling.[10][13]

  • Stoichiometry Control: Using an excess of one coupling partner can favor the cross-coupling pathway.[11][12] For instance, a 1:3 ratio of the more easily oxidized phenol to the other partner has been shown to suppress homo-coupling in certain systems.[13]

  • Reaction Conditions: Optimization of temperature and reaction time can minimize the formation of undesired side products.

Troubleshooting Guide

Problem / Symptom Potential Cause Suggested Solution
Low or No Yield of Cross-Coupled Product Inactive catalyst or inappropriate catalyst system.- Screen a variety of catalysts (e.g., different metals, ligands).- Ensure the catalyst is not deactivated by impurities in the starting materials or solvent.- Consider pre-activating the catalyst if required.
Suboptimal reaction conditions (temperature, time).- Use a DoE approach to screen a wider range of temperatures and reaction times.- Monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time.
Poor choice of solvent or base.- The solvent can significantly impact reaction efficiency and selectivity.[6][7][8] Screen a diverse set of solvents using a solvent map in your DoE.- The base plays a critical role in many coupling reactions; screen different bases (organic and inorganic) and their concentrations.
Poor Chemoselectivity (High percentage of Homo-coupling) The rates of homo-coupling and cross-coupling are competitive.- Adjust the stoichiometry of the reactants. An excess of the arene partner is often beneficial.[11][12]- Employ a catalyst known for high cross-coupling selectivity, such as certain chromium-salen complexes.[10][13]- Lowering the reaction temperature may favor the desired cross-coupling pathway.
Poor Regioselectivity (Mixture of ortho-, meta-, and para-isomers) Steric and electronic factors of the substrates and catalyst influence the position of coupling.- Modify the directing groups on the phenol or arene to favor a specific isomer.- Screen different ligands on the metal catalyst, as they can significantly influence regioselectivity.[4]- The choice of solvent can also influence the regiochemical outcome.
Product Degradation or Over-oxidation The biphenol product is more easily oxidized than the starting phenol.[3]- Minimize reaction time to prevent prolonged exposure of the product to oxidative conditions.- Lower the reaction temperature.- In electrochemical reactions, carefully control the applied potential or current density.[11]
Inconsistent Results Sensitivity to air or moisture; variability in reagent quality.- Ensure all reactions are performed under a dry, inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled and dried solvents and high-purity reagents.- Small variations in catalyst loading or reagent stoichiometry can have a large impact; ensure accurate measurements.

Quantitative Data from DoE Studies

The following tables summarize the effects of various parameters on the yield of phenol-arene cross-coupling reactions, as determined by Design of Experiments.

Table 1: Effect of Electrolysis Parameters on Anodic Phenol-Arene Cross-Coupling Yield

FactorLevel 1Level 2Main Effect on Yield (%)
Current Density 10 mA/cm²30 mA/cm²+5%
Arene Equivalents 1.53.0+12%
Temperature 25 °C50 °C+8%
Supporting Electrolyte Conc. 0.05 M0.1 M+3%

This table is a representative summary based on typical findings in DoE studies of anodic cross-coupling and illustrates the direction and magnitude of the effects.

Table 2: Influence of Catalyst and Ligand on Cross-Coupling Selectivity

Catalyst SystemCross-Coupling Yield (%)Homo-Coupling A (%)Homo-Coupling B (%)
V-based Catalyst 652015
Cr-salen Catalyst 85105
Ru-based Catalyst 701515
Metal-Free (Anodic) 781210

This table presents a comparative overview of different catalytic systems and their typical performance in promoting selective cross-coupling.

Experimental Protocols

General Protocol for DoE-based Optimization of Phenol-Arene Cross-Coupling:

  • Factor Identification: Identify the key reaction parameters (factors) to be investigated (e.g., catalyst, ligand, base, solvent, temperature, reactant ratio).

  • Level Selection: For each factor, choose a set of levels (specific values) to be tested. For initial screening, two levels (high and low) are often sufficient.

  • Experimental Design: Use statistical software to generate a DoE matrix (e.g., a fractional factorial or full factorial design) that outlines the specific combination of factor levels for each experimental run.

  • Reaction Setup: In an array of reaction vials, set up the reactions according to the DoE matrix under an inert atmosphere.

  • Reaction Execution and Monitoring: Run the reactions for the specified time and at the designated temperature. Monitor the progress if necessary.

  • Work-up and Analysis: Quench the reactions and perform a standardized work-up procedure. Analyze the crude reaction mixtures by a quantitative method (e.g., GC, HPLC, or NMR with an internal standard) to determine the yield of the desired product and key byproducts.

  • Data Analysis: Input the results into the DoE software to analyze the main effects of each factor and any significant interactions. This analysis will identify the factors that have the most significant impact on the reaction outcome and guide further optimization.

Visualizations

DoE_Workflow A Identify Key Factors (Catalyst, Solvent, Temp, etc.) B Select Factor Levels (High/Low) A->B C Generate Experimental Design Matrix (DoE) B->C D Perform Parallel Experiments C->D E Quantitative Analysis (GC, HPLC, NMR) D->E F Statistical Analysis of Results E->F G Identify Optimal Conditions F->G H Validation Experiments G->H

Caption: Workflow for Design of Experiments (DoE) in reaction optimization.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Catalyst Is the catalyst system appropriate and active? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen different catalysts/ligands. Check_Catalyst->Solution_Catalyst No Check_Reagents Are reagents pure and stoichiometry correct? Check_Conditions->Check_Reagents Yes Solution_Conditions Optimize temperature, time, and solvent via DoE. Check_Conditions->Solution_Conditions No Check_Selectivity Is homo-coupling the major pathway? Check_Reagents->Check_Selectivity Yes Solution_Reagents Purify reagents and verify stoichiometry. Check_Reagents->Solution_Reagents No Solution_Selectivity Adjust stoichiometry, change catalyst. Check_Selectivity->Solution_Selectivity Yes

Caption: A logical workflow for troubleshooting common issues.

Reaction_Pathways cluster_reactants Reactants cluster_products Products Phenol Phenol Cross-Coupling Product Cross-Coupling Product Phenol->Cross-Coupling Product + Arene Homo-Coupling Product A Homo-Coupling Product A Phenol->Homo-Coupling Product A + Phenol Arene Arene Arene->Cross-Coupling Product Homo-Coupling Product B Homo-Coupling Product B Arene->Homo-Coupling Product B + Arene

Caption: Competing reaction pathways in phenol-arene cross-coupling.

References

Technical Support Center: Scaling Up the Synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 4-(4H-1,2,4-triazol-4-yl)phenol and its analogues for library synthesis. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, ensuring a practical resource for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable method for synthesizing this compound for library synthesis?

A common and scalable approach involves a two-step, one-pot reaction starting from 4-aminophenol. The general strategy is the reaction of an amine with diformylhydrazine.[1] For library synthesis, this can be adapted to a parallel format where various substituted aminophenols are reacted to generate a library of analogues. Microwave-assisted synthesis can also be employed to accelerate reaction times and improve yields, which is beneficial for high-throughput synthesis.[2]

Q2: What are the critical parameters to control during the scale-up and parallel synthesis of this compound?

Key parameters to control include:

  • Temperature: Overheating can lead to the decomposition of reactants or products.[3] For parallel synthesis, ensuring uniform temperature across all reaction vessels is crucial for consistent results.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and prevent the formation of byproducts.[3]

  • Stoichiometry: Precise control of the reactant ratios is vital to maximize yield and minimize side products.

  • Purity of Starting Materials: The purity of the starting aminophenols and diformylhydrazine is critical, as impurities can interfere with the reaction.[2]

Q3: What are the main challenges encountered when synthesizing a library of this compound analogues?

The primary challenges in library synthesis include:

  • Low Yield or Reaction Failure: This can be due to poor reactivity of certain substituted aminophenols, suboptimal reaction conditions, or degradation of starting materials.[4]

  • Formation of Isomers: While the synthesis of 4-substituted-4H-1,2,4-triazoles from primary amines generally avoids the isomerism issues seen with N-alkylation of the triazole ring, other isomeric impurities can arise from side reactions.

  • Purification of the Library: Efficiently purifying a large number of compounds in a library can be a bottleneck. High-throughput purification techniques are often necessary.[5]

Q4: What are the recommended purification strategies for a library of this compound analogues?

For library purification, high-throughput methods are recommended:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for purifying compound libraries.[6][7]

  • Supercritical Fluid Chromatography (SFC): SFC can be a faster and more environmentally friendly alternative to HPLC for some compounds.[5]

  • Solid-Phase Extraction (SPE): SPE can be used for rapid purification and removal of excess reagents or byproducts.[8]

  • Polymer-Assisted Purification: This involves using scavenger resins to remove unreacted reagents and byproducts, simplifying the workup process.[8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound and its analogues in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor Substrate Reactivity: Electron-withdrawing groups on the aminophenol can decrease its nucleophilicity. 2. Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short.[3] 3. Degradation of Starting Materials: 4-Aminophenol and its derivatives can be susceptible to oxidation. Diformylhydrazine can be hygroscopic.[2]1. Increase Reaction Temperature: For less reactive substrates, a higher temperature may be required. Consider using microwave irradiation to enhance the reaction rate.[2] 2. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion. 3. Ensure Purity of Reagents: Use freshly opened or purified reagents. Store 4-aminophenols under an inert atmosphere.
Formation of Multiple Byproducts 1. High Reaction Temperature: Elevated temperatures can lead to decomposition and side reactions.[2] 2. Incorrect Stoichiometry: An excess of one reactant can lead to the formation of side products. 3. Presence of Water: The reaction is a condensation and is sensitive to the presence of water, which can lead to the formation of 1,3,4-oxadiazoles as a side product.[2]1. Lower Reaction Temperature: If significant byproduct formation is observed, try running the reaction at a lower temperature for a longer duration.[2] 2. Optimize Stoichiometry: Perform small-scale experiments to determine the optimal ratio of reactants. 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents if applicable.[2]
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The phenol and triazole moieties can make the product highly polar and difficult to extract from aqueous media. 2. Similar Polarity of Product and Byproducts: Co-elution during chromatography can be an issue if byproducts have similar polarities. 3. Poor Crystallization: The product may not crystallize easily, making purification by recrystallization challenging.1. Optimize Extraction: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. Multiple extractions may be necessary. 2. Optimize Chromatography: Use a different solvent system or a different stationary phase for column chromatography. Consider preparative HPLC for difficult separations.[6] 3. Alternative Purification: If recrystallization fails, consider trituration with a suitable solvent to induce precipitation or use chromatographic methods.
Inconsistent Yields Across Parallel Reactions 1. Uneven Heating: Inconsistent heating across a multi-well plate can lead to different reaction rates. 2. Inaccurate Reagent Dispensing: Small errors in the amount of reagents added to each well can result in significant variations in yield. 3. Variable Stirring: Inefficient or inconsistent stirring in each reaction vessel can affect reaction kinetics.1. Use a Reliable Heating Block: Ensure the heating block provides uniform temperature distribution. 2. Use Automated Liquid Handling: For library synthesis, automated liquid handlers can improve the accuracy and precision of reagent dispensing. 3. Ensure Efficient Stirring: Use appropriate stir bars or agitation methods for the reaction vessels to ensure homogeneity.

Experimental Protocols

Proposed Scalable Synthesis of this compound

This protocol is adapted from known procedures for the synthesis of 4-substituted-4H-1,2,4-triazoles and is designed to be scalable for library synthesis.[1]

Materials:

  • 4-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-aminophenol (1.0 eq) in DMF, add diformylhydrazine (1.1 eq).

  • Heat the reaction mixture at 120-140 °C. For library synthesis in a multi-well plate, a heating block with uniform temperature distribution is recommended. Microwave-assisted heating can be an alternative to reduce reaction times.[2]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and acidify with hydrochloric acid to pH 5-6.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC.

Quantitative Data Summary

The following table summarizes typical reaction parameters. Optimization may be required for specific substituted aminophenols in a library.

ParameterValue
Reactant Ratio (Aminophenol:Diformylhydrazine) 1 : 1.1
Solvent DMF
Temperature 120-140 °C
Reaction Time 4-12 hours
Typical Yield 60-80% (unoptimized)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: 4-Aminophenol + Diformylhydrazine in DMF react Heat (120-140°C) or Microwave start->react monitor Monitor Progress (TLC/LC-MS) react->monitor cool Cool to RT monitor->cool quench Quench with Water & Acidify cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry & Concentrate wash->dry purify Purification (Column Chromatography or Prep-HPLC) dry->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic issue Low Yield? cause1 Poor Substrate Reactivity issue->cause1 yes cause2 Suboptimal Conditions issue->cause2 yes cause3 Reagent Degradation issue->cause3 yes end Proceed to Purification issue->end no solution1 Increase Temperature or Use Microwave cause1->solution1 solution2 Optimize Time & Stoichiometry cause2->solution2 solution3 Use Pure/Fresh Reagents cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Aryl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. The versatile biological activities of these compounds have spurred the development of various synthetic methodologies. This guide provides a comparative overview of four prominent methods for the synthesis of 4-aryl-1,2,4-triazoles: the Pellizzari reaction, the Einhorn-Brunner reaction, microwave-assisted synthesis, and copper-catalyzed synthesis. We present a quantitative comparison of their performance, detailed experimental protocols, and visualizations of reaction mechanisms and a key biological pathway.

Performance Comparison of Synthesis Methods

The choice of synthetic route to 4-aryl-1,2,4-triazoles depends on factors such as desired substitution patterns, available starting materials, and required efficiency. Below is a summary of quantitative data for the synthesis of representative 4-aryl-1,2,4-triazoles, highlighting the strengths and weaknesses of each method.

Target CompoundSynthesis MethodReagentsReaction TimeTemperature (°C)Yield (%)Reference
4-Phenyl-3,5-dimethyl-4H-1,2,4-triazoleEinhorn-BrunnerN-Acetyl-N-benzoylhydrazine, Aniline4 h118 (reflux)85[1]
4-Phenyl-3,5-diphenyl-4H-1,2,4-triazolePellizzariBenzamide, N-Phenylbenzimidoyl chloride6 h18078
1-Phenyl-1H-1,2,4-triazoleMicrowave-assistedPhenylhydrazine, Formamide10 min16074[2]
4-(p-Tolyl)-4H-1,2,4-triazoleCopper-catalyzed1H-1,2,4-triazole, 4-Iodotoluene24 h10055.5[3]
3,5-Diphenyl-1,2,4-triazolePellizzariBenzamide, Benzoylhydrazide3 h250~60-70[4]
1,5-Diphenyl-1,2,4-triazoleEinhorn-BrunnerN-Formylbenzamide, PhenylhydrazineNot SpecifiedNot SpecifiedNot Specified[5]
Substituted 1,2,4-triazolesMicrowave-assistedHydrazines, Formamide10 min16054-81[2]
Thioether derivatives of 1,2,4-triazoleMicrowave-assistedNot Specified15 minNot Specified81[6]
Piperazine-azole-fluoroquinolone based 1,2,4-triazolesMicrowave-assistedNot Specified30 minNot Specified96[6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are intended as a guide and may require optimization for specific substrates.

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acylhydrazide at high temperatures to form a 1,2,4-triazole.[4][7]

General Procedure for the Synthesis of 3,5-Diphenyl-1,2,4-triazole:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.[4]

  • Heat the mixture to 220-250°C under a nitrogen atmosphere with continuous stirring.[4]

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • After completion, allow the reaction to cool to room temperature, resulting in a solid product.

  • Triturate the solid with ethanol to remove impurities.[4]

  • Purify the crude product by recrystallization from ethanol or acetic acid.[4]

Einhorn-Brunner Reaction

This method involves the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][8]

General Protocol for the Synthesis of a Substituted 1,2,4-Triazole:

  • In a round-bottom flask, dissolve the diacylamine (1.0 eq) in glacial acetic acid.[8]

  • Slowly add the substituted hydrazine (1.1 eq) to the stirring solution.[8]

  • Heat the reaction mixture to reflux (approximately 110-120°C) for 2-8 hours.[8]

  • Monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.[8]

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.[8]

  • Dry the crude product under vacuum.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of 1,2,4-triazoles, often leading to higher yields in shorter reaction times compared to conventional heating.[2][9]

General Protocol for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide:

  • In a 20 mL microwave reactor vial, combine the aromatic hydrazide (0.005 moles), substituted nitrile (0.0055 moles), and potassium carbonate (0.0055 moles).[4]

  • Add 10 mL of n-butanol to the vial and seal it.[4]

  • Place the vial in a microwave synthesizer and irradiate the mixture at 150°C for 2 hours.[4]

  • After the reaction, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and recrystallized from ethanol.

Copper-Catalyzed Synthesis

Copper catalysts can be employed for the N-arylation of 1,2,4-triazoles with aryl halides or aryl boronic acids.[3]

General Protocol for the N-Arylation of 1H-1,2,4-triazole with an Aryl Iodide:

  • To a reaction vessel, add the aryl iodide (23.0 mmol), 1H-1,2,4-triazole (15.3 mmol), cesium carbonate (30.6 mmol), copper(I) oxide (0.76 mmol), and an appropriate N-ligand (e.g., N-ligand-B, 3.1 mmol) in dry DMF.[3]

  • Stir the reaction mixture at 100°C under a nitrogen atmosphere for 24 hours.[3]

  • After cooling to room temperature, purify the residue by silica gel chromatography to obtain the desired 1-aryl-1H-1,2,4-triazole.[3]

Visualizations

Biological Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Many 4-aryl-1,2,4-triazole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase (ERG11), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[10][11][12][13]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps Isopentenyl_PP Isopentenyl_PP Mevalonate->Isopentenyl_PP Multiple Steps Farnesyl_PP Farnesyl_PP Isopentenyl_PP->Farnesyl_PP Multiple Steps Squalene Squalene Farnesyl_PP->Squalene Erg9 Squalene_epoxide Squalene_epoxide Squalene->Squalene_epoxide Erg1 Lanosterol Lanosterol Squalene_epoxide->Lanosterol Erg7 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11 (Lanosterol 14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Multiple Steps Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole 4-Aryl-1,2,4-Triazole ERG11 (Lanosterol 14α-demethylase) ERG11 (Lanosterol 14α-demethylase) Triazole->ERG11 (Lanosterol 14α-demethylase) Inhibition Synthesis_Workflow Start Starting Materials (e.g., Amide/Hydrazide, Imide/Hydrazine) Reaction Reaction (Pellizzari, Einhorn-Brunner, Microwave, or Cu-catalyzed) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization FinalProduct Pure 4-Aryl-1,2,4-Triazole Purification->FinalProduct Method_Comparison cluster_methods Synthesis Methods cluster_attributes Key Attributes Pellizzari Pellizzari Reaction HighTemp High Temperature Pellizzari->HighTemp LongTime Long Reaction Time Pellizzari->LongTime Versatile Versatile Pellizzari->Versatile EinhornBrunner Einhorn-Brunner Reaction EinhornBrunner->LongTime EinhornBrunner->Versatile Microwave Microwave-Assisted Fast Fast Reaction Microwave->Fast HighYield High Yield Microwave->HighYield Copper Copper-Catalyzed Catalyst Requires Catalyst Copper->Catalyst Copper->Versatile

References

A Comparative Guide to the Biological Activity of 4-(4H-1,2,4-triazol-4-yl)phenol and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of the synthetic compound 4-(4H-1,2,4-triazol-4-yl)phenol and the established antifungal drug, fluconazole. Due to a lack of specific experimental data on the antifungal activity of this compound in publicly available literature, this comparison focuses on the known antifungal properties of the broader 1,2,4-triazole class of compounds to which it belongs, in contrast with the well-documented efficacy of fluconazole.

Introduction to the Compounds

Fluconazole , a well-established triazole antifungal agent, is widely used in the treatment of a variety of fungal infections. Its efficacy and mechanism of action have been extensively studied and documented.

Mechanism of Action: A Shared Pathway

Both fluconazole and other 1,2,4-triazole derivatives exert their antifungal effects by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting lanosterol 14α-demethylase, these compounds disrupt ergosterol synthesis. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. The consequence is a cascade of detrimental effects, including increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, the inhibition of fungal growth (fungistatic) or cell death (fungicidal).

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl Lanosterol->Ergosterol Further Steps Azole Antifungals Fluconazole & 1,2,4-Triazole Derivatives Azole Antifungals->Inhibition Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51)

Mechanism of action of azole antifungals.

Comparative Antifungal Activity

While direct comparative data for this compound is unavailable, the following table summarizes the known in vitro activity of fluconazole against common fungal pathogens. This provides a benchmark against which the potential activity of novel triazole compounds can be assessed. The antifungal efficacy of fluconazole and its 3-mercapto-1,2,4-triazole analogs was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant fungal pathogens.[1] The MIC value represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[1] The data reveals that certain 3- mercapto-1,2,4-triazole analogs exhibit significantly enhanced antifungal potency compared to fluconazole.[1]

Fungal StrainFluconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans0.25 - 1.0[1]Data not available
Candida glabrata0.5 - 64Data not available
Candida parapsilosis0.125 - 4Data not available
Candida tropicalis0.25 - 8Data not available
Cryptococcus neoformans1 - 16Data not available
Aspergillus fumigatus>64[1]Data not available
Aspergillus flavus128[1]Data not available
Aspergillus niger>64Data not available

Note: MIC values can vary depending on the specific isolate and testing methodology.

Studies on other simple 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have reported MIC values against Candida albicans at 24 µg/mL and against Aspergillus niger at 32 µg/mL.[1] Other 4,5-disubstituted-1,2,4-triazole-3-thiol derivatives have shown activity against various fungi in the range of 3.12 - 25 µg/mL.[1] These values, while not directly applicable to this compound, suggest that the core triazole structure possesses inherent antifungal potential that is influenced by its substituents.

Experimental Protocols: Determining Antifungal Susceptibility

The in vitro antifungal activity of a compound is typically determined using standardized methods, such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI). This method allows for the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Broth Microdilution Method
  • Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.[1] A suspension of the fungal colonies is then prepared in sterile saline, and its turbidity is adjusted to a 0.5 McFarland standard.[1] This suspension is further diluted in a standardized test medium, such as RPMI-1640, to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ colony-forming units (CFU)/mL.[1]

  • Preparation of Antifungal Solutions: The test compound (e.g., this compound) and the reference drug (e.g., fluconazole) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).[1] A series of twofold serial dilutions are then prepared in the test medium to obtain a range of concentrations.

  • Inoculation and Incubation: The prepared fungal inoculum is added to microtiter plate wells containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a growth control well (containing no antifungal agent).[1]

prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_solutions Prepare Serial Dilutions of Antifungal Agents prep_solutions->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic

Experimental workflow for antifungal susceptibility testing.

Conclusion

While fluconazole remains a cornerstone of antifungal therapy with well-defined efficacy, the 1,2,4-triazole scaffold present in this compound suggests a potential for antifungal activity. The lack of specific experimental data for this compound prevents a direct quantitative comparison with fluconazole. Further research, specifically determining the MIC values of this compound against a panel of clinically relevant fungi, is necessary to elucidate its potential as an antifungal agent. The experimental protocols outlined in this guide provide a standardized framework for such future investigations.

References

Structure-Activity Relationship of 4-(4-hydroxyphenyl)-1,2,4-triazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(4-hydroxyphenyl)-1,2,4-triazole analogs, focusing on key structural modifications that influence their biological efficacy. The information presented herein is supported by experimental data from various studies on related 4-phenyl-1,2,4-triazole derivatives, offering insights into the potential impact of the 4-hydroxyphenyl moiety.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives has been extensively investigated. The mechanism of action often involves the inhibition of crucial enzymes like kinases or interference with microtubule polymerization. The following table summarizes the in vitro cytotoxic activity of a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivatives against various cancer cell lines, providing a basis for understanding the SAR of the broader class of 4-phenyl-1,2,4-triazoles.

CompoundX1X2RMCF-7 IC50 (µM)Hela IC50 (µM)A549 IC50 (µM)
7a HHH>50>50>50
7d BrHPh9.812.143.4
7e ClClPh4.72.99.4
Data sourced from a study on 1,2,4-triazole derivatives as potential anticancer agents.[1][2]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Phenyl Rings: The presence of electronegative groups on the phenyl rings at positions X1 and X2, such as bromine and chlorine, significantly enhances cytotoxic activity compared to the unsubstituted analog (7a).[1]

  • Presence of a Phenyl Group at R: The incorporation of a phenyl group at the R position also contributes to increased anticancer potency.[1]

  • The 4-Hydroxyphenyl Moiety: While the table does not include a 4-hydroxyphenyl substituent, the general trend suggests that substitution on the phenyl ring is crucial for activity. The hydroxyl group, being a hydrogen bond donor and acceptor, could potentially enhance binding to target enzymes, thereby increasing potency. Further studies are required to confirm this hypothesis.

Antimicrobial Activity

Certain 4-phenyl-1,2,4-triazole analogs have demonstrated promising antibacterial and antifungal activities. The mechanism often involves the inhibition of essential microbial enzymes. The table below presents the minimum inhibitory concentration (MIC) values for a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

CompoundRS. aureus MIC (mM)S. pyogenes MIC (mM)
Unsubstituted H>1>1
36 4-[(3-nitrobenzylidene)amino]0.2640.132
Data from a study on the antimicrobial activity of 1,2,4-triazole derivatives.[3]

Key SAR Insights for Antimicrobial Activity:

  • Aromatic Substituents: Similar to anticancer activity, the introduction of substituted aromatic moieties, such as the 3-nitrobenzylideneamino group at the 4-position of the triazole ring, is critical for antibacterial efficacy.[3]

  • Thiol Group: The presence of a thiol group at the 3-position of the triazole ring is a common feature in many biologically active analogs.

  • Role of the 4-Hydroxyphenyl Group: The influence of a 4-hydroxyphenyl group on the antimicrobial activity would depend on its interaction with the active site of the target microbial enzyme. Its ability to form hydrogen bonds could be advantageous.

Experimental Protocols

MTT Assay for Anticancer Activity Evaluation

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4][5][6][7][8]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (solubilization solution) to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12][13]

  • Preparation of Microdilution Plates: Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

SAR_Flowchart General Workflow for SAR Studies cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening In vitro Assays (e.g., MTT, MIC) purification->screening Test Compounds data Collect Activity Data (e.g., IC50, MIC) screening->data sar Identify Structure-Activity Relationships data->sar Analyze Results optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition cluster_pathway Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade TF Transcription Factors Kinase_Cascade->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor 4-(4-hydroxyphenyl)- 1,2,4-triazole analog Inhibitor->Kinase_Cascade Inhibition

Caption: A hypothetical signaling pathway inhibited by a 4-(4-hydroxyphenyl)-1,2,4-triazole analog.

References

A Comparative Analysis of the Biological Efficacy of Triazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triazole heterocycles, five-membered rings containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, are privileged structures in the development of a wide array of therapeutic agents due to their chemical stability, favorable electronic properties, and hydrogen bonding capabilities, which enhance their interactions with biological targets.[1] This guide provides a comparative analysis of the biological efficacy of these two isomers, supported by experimental data, to aid in the strategic design of novel drug candidates.

The arrangement of nitrogen atoms in the triazole ring significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding potential, leading to distinct pharmacological profiles.[1] While both isomers exhibit a broad spectrum of biological activities, including antifungal, anticancer, and enzyme inhibitory effects, the prevalence and potency of these activities often differ.[1][2]

Comparative Biological Efficacy: A Tabular Summary

The following table summarizes quantitative data on the biological efficacy of representative 1,2,3-triazole and 1,2,4-triazole derivatives against various biological targets. This data highlights the distinct and sometimes overlapping therapeutic potential of the two isomeric scaffolds.

Biological Activity Isomer Type Compound/Derivative Target Metric (IC₅₀/MIC in µM) Reference
Antifungal 1,2,4-TriazoleFluconazoleCandida albicansMIC: 0.25 - 16[3]
1,2,4-TriazoleItraconazoleAspergillus fumigatusMIC: 0.125 - 8[3]
1,2,4-TriazoleVoriconazoleCandida kruseiMIC: 0.03 - 1[3]
1,2,3-Triazole1,2,3-triazole-dithiocarbamateHuman colon, lung, prostate, and breast cancer cell linesNot specified as MIC[4]
1,2,3-TriazoleArtemisinin-1,2,3-triazole hybridsFungal speciesNot specified[5]
Anticancer 1,2,4-TriazoleCompound 8cEGFRIC₅₀: 3.6[6]
1,2,4-TriazoleCompound 8dBRAFPotent Inhibition[6]
1,2,4-Triazole5-aryl-3-phenylamino-1,2,4-triazoleTubulin PolymerizationEC₅₀: single digit nM range[7][8]
1,2,3-TriazolePhosphonate derivative 8HT-1080 cell lineIC₅₀: 15.13[4]
1,2,3-TriazoleSpirooxindole-derived triazole 16aA549 lung cancer cellsIC₅₀: 1.87[9]
Enzyme Inhibition 1,2,4-TriazoleAzinane-triazole derivative 12dAcetylcholinesterase (AChE)IC₅₀: 0.73 ± 0.54[10]
1,2,4-TriazoleAzinane-triazole derivative 12mButyrylcholinesterase (BChE)IC₅₀: 0.038 ± 0.50[10]
1,2,3-TriazolePyridyl-triazole carboxylatesLysine Acetyltransferase (KAT2A)Inhibition confirmed[11]

Key Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological efficacy of triazole isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] The intensity of the purple color is directly proportional to the number of viable cells.[13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the triazole compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Principle: A standardized suspension of the fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture according to established guidelines (e.g., CLSI M27-A3).[14]

  • Compound Dilution: Prepare two-fold serial dilutions of the triazole compounds in a 96-well microtiter plate containing a suitable broth medium, such as RPMI-1640.[14][15]

  • Inoculation: Inoculate each well with the prepared fungal suspension.

  • Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[16]

  • MIC Determination: Visually inspect the plates for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: Lanosterol 14α-Demethylase (CYP51) Assay

This assay evaluates the ability of triazole compounds to inhibit the activity of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[17]

Principle: The assay measures the conversion of the substrate, lanosterol, to its product by the CYP51 enzyme. The inhibitory effect of the triazole compound is determined by quantifying the reduction in product formation.[18]

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the human CYP51 enzyme, cytochrome P450 reductase (CPR), the substrate lanosterol, and the test compound at various concentrations.[18]

  • Reaction Initiation: Initiate the reaction by adding a source of reducing equivalents, such as NADPH.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration.

  • Reaction Termination and Product Extraction: Stop the reaction and extract the sterols from the mixture.

  • Analysis: Analyze the extracted sterols using techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of product formed.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC₅₀ value.

Visualizing a Key Anticancer Mechanism: The Apoptosis Signaling Pathway

Many triazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by complex signaling pathways. The intrinsic pathway, often implicated in chemotherapy-induced apoptosis, is initiated by intracellular stress signals.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress (e.g., DNA Damage) cluster_mitochondrion Mitochondrial Pathway Triazole Compound Triazole Compound DNA_Damage DNA Damage Triazole Compound->DNA_Damage induces Bcl2_family Bcl-2 Family Proteins (Bax, Bak, Bcl-2) DNA_Damage->Bcl2_family activates pro-apoptotic inhibits anti-apoptotic Cytochrome_c Cytochrome c (release) Bcl2_family->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 activates Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis signaling pathway induced by cellular stress.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel triazole-based therapeutic agents follows a structured workflow, beginning with chemical synthesis and culminating in comprehensive biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis and Interpretation Synthesis Synthesis of Triazole Isomers Purification Purification and Characterization (NMR, MS) Synthesis->Purification Antifungal Antifungal Assay (Broth Microdilution) Purification->Antifungal Anticancer Anticancer Assay (MTT Assay) Purification->Anticancer Enzyme Enzyme Inhibition Assay (e.g., CYP51) Purification->Enzyme Data Determination of MIC/IC50 values Antifungal->Data Anticancer->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General experimental workflow for triazole drug discovery.

References

Validating the Structure of Synthesized 4-(4H-1,2,4-triazol-4-yl)phenol by 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the structural validation of synthesized 4-(4H-1,2,4-triazol-4-yl)phenol. The guide includes detailed experimental protocols, data presentation in tabular format, and workflow visualization to aid in the unambiguous confirmation of the molecular structure.

Introduction

The synthesis of novel heterocyclic compounds, such as this compound, is a cornerstone of drug discovery and materials science. Unequivocal structural verification is paramount to ensure the integrity of subsequent research and development. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights, complex aromatic and heterocyclic systems often necessitate the use of 2D NMR spectroscopy for complete and unambiguous assignment of all proton and carbon signals. This guide focuses on the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to validate the structure of synthesized this compound.

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of p-aminophenol with diformylhydrazine.[1]

Materials:

  • p-Aminophenol

  • Diformylhydrazine

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine p-aminophenol (0.6 mmol, 0.065 g) and diformylhydrazine (0.6 mmol, 0.053 g) in dimethylformamide (DMF).

  • Seal the autoclave and heat it in a furnace to 170°C (443 K) for 48 hours.

  • After the reaction period, allow the autoclave to cool to room temperature.

  • Isolate the crude product by filtration.

  • Wash the collected solid with hot deionized water followed by hot ethanol to remove unreacted starting materials and impurities.

  • Dry the purified product, this compound, under vacuum.

2D NMR Spectroscopy

Instrumentation:

  • A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Acquire 2D NMR spectra using standard pulse programs for:

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC

    • ¹H-¹³C HMBC

Data Presentation and Structural Validation

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound. These predictions are based on known chemical shift values for p-aminophenol and various 1,2,4-triazole derivatives. The experimental data obtained from the synthesized compound should be compared against these predicted values and correlations for structural validation.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~158.0
2~7.00 (d)~116.0
3~7.50 (d)~128.0
4-~130.0
5~7.50 (d)~128.0
6~7.00 (d)~116.0
7--
8~8.50 (s)~145.0
9~10.0 (s, br)-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The phenolic -OH proton (9) is expected to be a broad singlet and its chemical shift can vary significantly.

Predicted 2D NMR Correlations for Structural Validation

The following tables outline the key correlations expected in the COSY, HSQC, and HMBC spectra that would confirm the structure of this compound.

¹H-¹H COSY Correlations

Correlating ProtonsExpected Cross-PeakInterpretation
H2 / H3YesConfirms ortho-coupling in the phenol ring.
H5 / H6YesConfirms ortho-coupling in the phenol ring.

¹H-¹³C HSQC Correlations

ProtonCorrelating CarbonExpected Cross-PeakInterpretation
H2 / H6C2 / C6YesDirect one-bond correlation.
H3 / H5C3 / C5YesDirect one-bond correlation.
H8C8YesDirect one-bond correlation.

¹H-¹³C HMBC Correlations

ProtonCorrelating CarbonsExpected Cross-PeakInterpretation
H2 / H6C4, C6/C2YesConfirms connectivity within the phenol ring.
H3 / H5C1, C5/C3YesConfirms connectivity within the phenol ring and to the triazole nitrogen.
H8C4YesKey correlation confirming the attachment of the phenol ring to the nitrogen of the triazole ring.
H8C8 (self)No (usually suppressed)

Workflow for Synthesis and Structural Validation

The following diagram illustrates the logical workflow from synthesis to structural confirmation using 2D NMR.

G cluster_synthesis Synthesis cluster_analysis 2D NMR Analysis cluster_validation Validation Criteria start p-Aminophenol + Diformylhydrazine reaction Hydrothermal Reaction (DMF, 170°C, 48h) start->reaction workup Filtration & Washing (Water, Ethanol) reaction->workup product Purified this compound workup->product sample_prep Sample Preparation (DMSO-d6) product->sample_prep Synthesized Compound nmr_acq 1D & 2D NMR Acquisition (COSY, HSQC, HMBC) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc structure_val Structural Validation data_proc->structure_val cosy COSY: H-H Correlations (Phenol Ring Protons) data_proc->cosy hsqc HSQC: C-H Correlations (Directly Bonded) data_proc->hsqc hmbc HMBC: Long-Range C-H (Key C4-H8 Correlation) data_proc->hmbc validation_result Structure Confirmed structure_val->validation_result cosy->structure_val hsqc->structure_val hmbc->structure_val

Caption: Workflow for the synthesis and 2D NMR structural validation of this compound.

Comparison with Alternative Methods

While other analytical techniques such as Mass Spectrometry (MS) and Infrared (IR) Spectroscopy are essential for confirming the molecular weight and functional groups, respectively, they do not provide the detailed atom-by-atom connectivity information that 2D NMR offers. X-ray crystallography can provide the ultimate structural proof, but it requires a suitable single crystal, which is not always obtainable. Therefore, for soluble compounds, 2D NMR remains the most powerful and accessible method for unambiguous structural elucidation in solution.

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete structural validation of synthesized this compound. By comparing the experimentally obtained correlation data with the predicted values presented in this guide, researchers can confidently confirm the successful synthesis of the target molecule. The key HMBC correlation between the triazole proton (H8) and the ipso-carbon of the phenol ring (C4) is particularly diagnostic for confirming the N-aryl linkage. This rigorous approach to structural verification is indispensable for ensuring the quality and reproducibility of research in the fields of medicinal chemistry and materials science.

References

Cross-Validation of Experimental and Computational Results for Triazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Triazole derivatives represent a significant class of heterocyclic compounds extensively researched in medicinal chemistry due to their broad spectrum of biological activities, including antifungal, anticancer, and antimicrobial properties.[1][2] The development of novel triazole-based therapeutic agents increasingly relies on a synergistic approach that combines traditional experimental screening with modern computational methods. This guide provides a comparative overview of experimental and computational findings for various triazole compounds, details common experimental protocols, and visualizes the cross-validation workflow and a key signaling pathway.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from both in vitro (experimental) and in silico (computational) studies on triazole derivatives, offering a clear comparison of their biological activities and predicted molecular interactions.

Table 1: Antifungal Activity of Triazole Derivatives

Compound IDTarget OrganismExperimental MIC (µg/mL)Computational TargetPredicted Binding Energy (kcal/mol)Reference
8d Physalospora piricola10.80814α-demethylase (CYP51)Strong Affinity
8k Physalospora piricola10.12614α-demethylase (CYP51)Strong Affinity[3]
A1 Candida albicans SC53140.125 - 0.5Cyp51-
A3 Candida albicans SC53140.125 - 0.5Cyp51High Affinity[4]
A9 Candida albicans SC53140.125 - 0.5Cyp51High Affinity[4]
Series 9a-p Candida albicansMore potent than fluconazole--[5]

Table 2: Anticancer Activity of Triazole Derivatives

Compound IDCancer Cell LineExperimental IC50 (µM)Computational TargetPredicted Binding Energy (kcal/mol)Reference
T1 HeLa15.2EGFR-8.5 to -10.2[1]
T3 HeLa10.5EGFR-8.5 to -10.2[1]
T5 HeLa8.7EGFR-8.5 to -10.2[1]
8d HCT1160.37--[6]
Compound 1 --Aromatase-9.96[7]
Compound 1 --Tubulin-7.54[7]
Compound 4d MCF-76.7342AromataseHigh Affinity[8]
Compound 4g HCT-1161.09APC–Asef-[9]
Deferasirox A549114.9EGFR-TKD-9.60[10]
Posaconazole A549910.2EGFR-TKD-9.50[10]

Experimental & Computational Workflow

The cross-validation of experimental and computational results is a cyclical process that enhances the efficiency and accuracy of drug discovery. The following diagram illustrates a typical workflow.

G cluster_0 Computational Phase cluster_1 Experimental Phase A Virtual Screening & Molecular Docking B DFT & Molecular Dynamics Simulations A->B Top Candidates C ADME/Tox Prediction B->C Refined Candidates D Chemical Synthesis C->D Prioritized Compounds E In Vitro Biological Assays (e.g., MIC, IC50) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Feedback Loop for Further Optimization G cluster_0 Ergosterol Biosynthesis Pathway A Acetyl-CoA B Squalene A->B C Lanosterol B->C D Ergosterol C->D 14α-demethylase (CYP51) E Fungal Cell Membrane Integrity D->E F Triazole Compound F->C Inhibition

References

A Comparative Analysis of the Antifungal Spectrum of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, particularly in immunocompromised individuals, has underscored the critical need for effective antifungal therapies. Triazole derivatives represent a cornerstone in the management of these infections, exhibiting a broad spectrum of activity against a wide range of fungal pathogens. This guide provides a detailed comparison of the in vitro activity of five key triazole antifungals: fluconazole, itraconazole, voriconazole, posaconazole, and isavuconazole. The information presented herein, supported by experimental data, is intended to assist researchers and clinicians in understanding the nuanced differences in the antifungal spectrum of these agents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals exert their effect by disrupting the integrity of the fungal cell membrane.[1][2] Their primary target is the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[1][3] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity and function.[2][4] By inhibiting lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol.[1] This leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function, resulting in the inhibition of fungal growth.[2][3]

Caption: Mechanism of action of triazole antifungals.

Comparative In Vitro Activity: MIC Data

The in vitro activity of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MICs at which 50% and 90% of isolates are inhibited, respectively) for the five triazoles against key fungal pathogens.

Table 1: Antifungal Activity against Candida Species
OrganismAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans Fluconazole0.532
Itraconazole0.030.125
Voriconazole0.00782
Posaconazole0.030.06
Isavuconazole≤0.004≤0.004
Candida glabrata Fluconazole832
Itraconazole0.52
Voriconazole0.1252
Posaconazole14
Isavuconazole0.060.06
Candida parapsilosis Fluconazole14
Itraconazole0.060.25
Voriconazole0.030.125
Posaconazole0.060.25
Isavuconazole0.0160.016
Candida tropicalis Fluconazole28
Itraconazole0.1250.5
Voriconazole0.030.125
Posaconazole0.1250.25
Isavuconazole0.0080.008
Candida krusei Fluconazole1664
Itraconazole0.251
Voriconazole0.1250.5
Posaconazole0.251
Isavuconazole0.1250.125

Note: MIC values can vary between studies and geographic locations.

Table 2: Antifungal Activity against Aspergillus Species
OrganismAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus fumigatus Itraconazole1>8
Voriconazole0.51
Posaconazole0.250.5
Isavuconazole11
Aspergillus flavus Itraconazole0.51
Voriconazole12
Posaconazole0.250.5
Isavuconazole0.51
Aspergillus niger Itraconazole12
Voriconazole12
Posaconazole0.51
Isavuconazole24
Aspergillus terreus Itraconazole0.51
Voriconazole0.51
Posaconazole0.250.5
Isavuconazole0.50.5

Note: Fluconazole generally has poor activity against Aspergillus species and is not included in this table.

Table 3: Antifungal Activity against Cryptococcus neoformans
Antifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)
Fluconazole48
Itraconazole0.1250.25
Voriconazole0.060.125
Posaconazole0.1250.25
Isavuconazole<0.0150.06
Antifungal Spectrum Overview
  • Fluconazole: Generally active against most Candida species, with the notable exception of C. krusei and often reduced activity against C. glabrata. It is also active against Cryptococcus neoformans. It has no reliable activity against molds like Aspergillus.

  • Itraconazole: Possesses a broader spectrum than fluconazole, with activity against Candida spp., Cryptococcus neoformans, Aspergillus spp., and endemic mycoses such as histoplasmosis and blastomycosis.[1][5][6]

  • Voriconazole: Exhibits potent activity against a wide range of yeasts and molds, including fluconazole-resistant Candida species and is considered a first-line treatment for invasive aspergillosis.[1][7] It is also active against Fusarium spp.[1]

  • Posaconazole: Has the broadest spectrum among the azoles, with excellent activity against yeasts, molds (including Zygomycetes), and endemic fungi.[7]

  • Isavuconazole: A newer triazole with a broad spectrum similar to posaconazole, demonstrating activity against Aspergillus, Mucorales, and various other yeasts and molds.[8]

Experimental Protocols for Antifungal Susceptibility Testing

Standardized methods for antifungal susceptibility testing are crucial for obtaining reliable and reproducible MIC data. The two most widely recognized methodologies are those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI Broth Microdilution Method (M27-A3/M27-S4 for Yeasts)

The CLSI provides detailed protocols for antifungal susceptibility testing of yeasts.[9][10][11][12] The following is a summarized workflow:

CLSI_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_reading Reading and Interpretation node_culture 1. Subculture yeast isolate on SDA for 24-48h at 35°C node_suspension 2. Prepare a standardized inoculum suspension in sterile saline node_culture->node_suspension node_adjust 3. Adjust suspension turbidity to a 0.5 McFarland standard node_suspension->node_adjust node_dilute 4. Dilute the adjusted suspension in RPMI 1640 medium node_adjust->node_dilute node_plate 5. Inoculate microdilution plates containing serial dilutions of antifungal agents node_dilute->node_plate node_incubate 6. Incubate plates at 35°C for 24-48 hours node_plate->node_incubate node_read 7. Read MIC as the lowest drug concentration with significant growth inhibition (≥50% for azoles) node_incubate->node_read node_interpret 8. Interpret results as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) based on clinical breakpoints node_read->node_interpret

Caption: CLSI Broth Microdilution Workflow for Yeasts.

Key Methodological Details:

  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered with MOPS.

  • Inoculum: Final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Incubation: 35°C for 24-48 hours.

  • MIC Endpoint (Azoles): The lowest drug concentration that causes a ≥50% reduction in growth compared to the growth control.

EUCAST Broth Microdilution Method (E.DEF 7.3.2 for Yeasts)

The EUCAST methodology shares similarities with the CLSI protocol but has some key differences.[13][14][15][16]

EUCAST_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_reading Reading and Interpretation node_culture 1. Culture yeast on Sabouraud dextrose agar for 24-48h at 35-37°C node_suspension 2. Prepare an inoculum suspension in sterile saline node_culture->node_suspension node_adjust 3. Adjust suspension to a specific optical density or cell count node_suspension->node_adjust node_dilute 4. Dilute the suspension in RPMI 1640 medium with 2% glucose node_adjust->node_dilute node_plate 5. Inoculate microdilution plates with serial antifungal dilutions node_dilute->node_plate node_incubate 6. Incubate plates at 35-37°C for 24 hours node_plate->node_incubate node_read 7. Read MIC spectrophotometrically (530 nm) as ≥50% growth reduction for azoles node_incubate->node_read node_interpret 8. Interpret results as Susceptible (S), Susceptible, increased exposure (I), or Resistant (R) using EUCAST breakpoints node_read->node_interpret

References

Validating Novel Triazole-Based Enzyme Inhibitors: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

The validation of novel enzyme inhibitors is a critical phase in the drug discovery pipeline. For researchers, scientists, and drug development professionals focused on triazole-based compounds, selecting the appropriate in vitro assay is paramount for accurately determining inhibitory potency and mechanism of action. This guide provides an objective comparison of common assay formats, supported by experimental data for novel triazole-based inhibitors targeting key enzymes such as tyrosinase and acetylcholinesterase.

Core Concepts in Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental to characterizing the interaction between an enzyme and a potential inhibitor. The primary goal is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1] Understanding the type of inhibition (e.g., competitive, non-competitive) is also crucial for elucidating the inhibitor's mechanism of action.

Comparison of In Vitro Assay Formats

The choice of an in vitro assay depends on several factors, including the nature of the enzyme and substrate, the required throughput, and the available instrumentation. The most common methods include spectrophotometric, fluorometric, and cell-based assays.

Assay Type Principle Advantages Disadvantages Throughput
Spectrophotometric Measures the change in absorbance of light as a substrate is converted to a colored product.Cost-effective, widely available instrumentation.[1]Lower sensitivity compared to fluorescence, potential for interference from colored compounds.Medium to High
Fluorometric Detects changes in fluorescence as a non-fluorescent substrate is converted to a fluorescent product or vice-versa.High sensitivity, suitable for low enzyme/substrate concentrations.[2][3]Susceptible to interference from fluorescent compounds, photobleaching.High
Cell-Based Measures the effect of the inhibitor on enzyme activity within a cellular context.Provides insights into cell permeability and potential off-target effects.[2][3]More complex, lower throughput, potential for cytotoxicity to interfere with results.Low to Medium
LC-MS Based Directly measures the substrate and product in the reaction mixture.High specificity and sensitivity, can be used for complex samples.Lower throughput, requires specialized and expensive equipment.Low to Medium
Capillary Electrophoresis Separates and detects substrate and product based on their electrophoretic mobility.Low sample and reagent consumption, high separation efficiency.[4]Can be technically demanding, lower throughput than plate-based assays.Low to Medium
Quantitative Data for Novel Triazole-Based Inhibitors

The following tables summarize the in vitro inhibitory activity of novel triazole-based compounds against tyrosinase and acetylcholinesterase (AChE), as determined by spectrophotometric assays.

Table 1: In Vitro Tyrosinase Inhibition by Novel Triazole Derivatives [5]

Compound Description IC50 (µM)
9a N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide0.379 ± 0.193
9d N-(phenyl)-2-(5-(2-fluorophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio)acetamide0.098 ± 0.009
9e N-(4-chlorophenyl)-2-(5-(2-fluorophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio)acetamide0.121 ± 0.018
9f N-(4-methoxyphenyl)-2-(5-(2-fluorophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio)acetamide0.137 ± 0.011
9g N-(p-tolyl)-2-(5-(2-fluorophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio)acetamide0.189 ± 0.024
9h N-(4-fluorophenyl)-2-(5-(2-fluorophenyl)-4-(phenyl)-4H-1,2,4-triazol-3-ylthio)acetamide0.254 ± 0.017
Kojic Acid (Standard) 16.832 ± 1.161
Values are presented as mean ± standard deviation.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Novel Azinane-Triazole Derivatives [6]

Compound Description IC50 (µM)
12a 1-(4-toluenesulfonyl)-4-[3-(N-phenyl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine476.32 ± 0.57
12b 1-(4-toluenesulfonyl)-4-[3-(N-(4-chlorophenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine279.42 ± 0.59
12d 1-(4-toluenesulfonyl)-4-[3-(N-(4-methylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine0.73 ± 0.54
12m 1-(4-toluenesulfonyl)-4-[3-(N-(3,5-dimethylphenyl)-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine36.74 ± 1.24
Galantamine (Standard) 0.52 ± 0.12
Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)[5]
  • Enzyme and Substrate Preparation : A solution of mushroom tyrosinase (30 U/mL) and L-DOPA (2.5 mM) are prepared in phosphate buffer (50 mM, pH 6.5).

  • Inhibitor Preparation : The triazole-based test compounds and the standard inhibitor (kojic acid) are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure :

    • In a 96-well microplate, 20 µL of the enzyme solution is mixed with 20 µL of the inhibitor solution at different concentrations.

    • The mixture is incubated at 37°C for 10 minutes.

    • The reaction is initiated by adding 40 µL of the L-DOPA substrate solution.

    • The plate is further incubated at 37°C for 20 minutes.

    • The absorbance is measured at 475 nm using a microplate reader.

  • Data Analysis : The percent inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Spectrophotometric)[6]
  • Reagent Preparation :

    • AChE solution (0.03 U/mL) is prepared in phosphate buffer (pH 8.0).

    • Substrate solution: Acetylthiocholine iodide (15 mM).

    • DTNB solution (10 mM).

  • Inhibitor Preparation : The triazole-based test compounds and the standard inhibitor (galantamine) are dissolved in a suitable solvent and serially diluted.

  • Assay Procedure :

    • In a 96-well plate, 10 µL of the inhibitor solution is added to 20 µL of the AChE solution.

    • The mixture is incubated for 15 minutes at 37°C.

    • Following incubation, 10 µL of the DTNB solution is added.

    • The reaction is initiated by the addition of 10 µL of the acetylthiocholine iodide substrate.

    • The absorbance is measured at 412 nm for 15 minutes at 37°C using a microplate reader.

  • Data Analysis : The rate of reaction is determined, and the percent inhibition is calculated. IC50 values are then determined from the dose-response curves.

Visualizing Molecular Pathways and Experimental Workflows

Tyrosinase Inhibition and Melanogenesis Pathway

Tyrosinase is a key enzyme in the biosynthesis of melanin.[7] Its inhibition is a major strategy for the development of skin-lightening agents. The signaling pathway leading to melanin synthesis often involves the activation of the microphthalmia-associated transcription factor (MITF), which upregulates tyrosinase gene expression.[8]

Tyrosinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus UV_Radiation UV Radiation / α-MSH Receptor MC1R UV_Radiation->Receptor AC Adenylate Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF activates transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene binds to promoter Tyrosinase_mRNA Tyrosinase mRNA Tyrosinase_Gene->Tyrosinase_mRNA transcription Tyrosinase_Enzyme Tyrosinase Enzyme Tyrosinase_mRNA->Tyrosinase_Enzyme translation L_Tyrosine L-Tyrosine Tyrosinase_Enzyme->L_Tyrosine L_DOPA L-DOPA Tyrosinase_Enzyme->L_DOPA L_Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->Tyrosinase_Enzyme

Caption: Signaling pathway of melanogenesis and the inhibitory action of triazole compounds on tyrosinase.

Acetylcholinesterase Inhibition at the Synaptic Cleft

Acetylcholinesterase (AChE) is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[9][10] Inhibition of AChE leads to an accumulation of ACh, which has therapeutic applications in conditions like Alzheimer's disease.[11]

AChE_Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline_Uptake Choline Transporter ChAT Choline Acetyltransferase (ChAT) Choline_Uptake->ChAT ACh_Vesicle Vesicular ACh ChAT->ACh_Vesicle synthesizes ACh ACh Acetylcholine (ACh) ACh_Vesicle->ACh release Choline Choline Choline->Choline_Uptake Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Synaptic_Cleft Synaptic Cleft ACh_Receptor Acetylcholine Receptor Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction AChE Acetylcholinesterase (AChE) AChE->Choline hydrolyzes Acetate Acetate AChE->Acetate hydrolyzes ACh->ACh_Receptor binds ACh->AChE Triazole_Inhibitor Triazole Inhibitor Triazole_Inhibitor->AChE

Caption: Acetylcholinesterase function at the synapse and its inhibition by triazole-based compounds.

General Experimental Workflow for IC50 Determination

The process of determining the IC50 value for a novel enzyme inhibitor follows a standardized workflow, from initial compound preparation to final data analysis.

IC50_Workflow Start Start Compound_Prep Prepare Stock Solution of Triazole Inhibitor Start->Compound_Prep Serial_Dilution Perform Serial Dilutions to Obtain Concentration Gradient Compound_Prep->Serial_Dilution Assay_Setup Set Up 96-Well Plate: Enzyme, Buffer, Inhibitor Serial_Dilution->Assay_Setup Incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Incubation Reaction_Start Initiate Reaction with Substrate Incubation->Reaction_Start Measurement Measure Signal (Absorbance/Fluorescence) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Curve Generate Dose-Response Curve and Determine IC50 Data_Analysis->IC50_Curve End End IC50_Curve->End

Caption: A generalized workflow for the in vitro determination of IC50 values for enzyme inhibitors.

References

A Head-to-Head Comparison of Triazole and Imidazole Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of triazole and imidazole antifungal agents.

Introduction

Azoles represent a major class of synthetic antifungal agents that have become cornerstones in the treatment of fungal infections, ranging from superficial mycoses to life-threatening systemic diseases.[1] They are structurally characterized by a five-membered heterocyclic azole ring. Based on the number of nitrogen atoms in this ring, they are broadly classified into two major groups: imidazoles, which contain two nitrogen atoms (e.g., ketoconazole, miconazole), and triazoles, which contain three (e.g., fluconazole, itraconazole, voriconazole).[2][3][4] While both groups share a common mechanism of action, significant differences in their chemical structure, target specificity, and pharmacokinetic profiles lead to distinct clinical applications and safety profiles.[3] This guide provides an objective, data-driven comparison of these two classes to inform research and development.

Mechanism of Action: A Shared Target with a Key Difference

The primary antifungal mechanism for both imidazoles and triazoles is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2][5] Specifically, they target the fungal cytochrome P450 (CYP450) enzyme, lanosterol 14α-demethylase (CYP51).[3][5] This enzyme is critical for the conversion of lanosterol to ergosterol.[3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[5][6]

The crucial distinction between the two classes lies in their selectivity for fungal CYP51 over mammalian CYP450 enzymes.[5][7] Triazoles exhibit a much higher degree of specificity for the fungal enzyme.[3][7][8] This increased selectivity reduces their interference with human sterol synthesis and the metabolism of other drugs, resulting in a more favorable safety profile and fewer drug-drug interactions compared to imidazoles.[5][7]

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Component of Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Enzyme->Ergosterol Catalyzes Azoles Azole Antifungals (Triazoles & Imidazoles) Azoles->Enzyme Inhibition

Caption: Azole Antifungal Mechanism of Action.

Comparative Performance

Spectrum of Activity

Both classes possess broad-spectrum antifungal activity.[5] However, the newer generation triazoles generally exhibit an expanded and more potent spectrum of activity, particularly against systemic pathogens.[3] For instance, while imidazoles like ketoconazole are active against many yeasts and dermatophytes, triazoles such as itraconazole and voriconazole extend this activity to include molds like Aspergillus spp.[3][5]

Table 1: Comparative In Vitro Activity (Representative MIC in µg/mL) Minimum Inhibitory Concentration (MIC) is the lowest concentration of an agent that inhibits visible fungal growth. Lower values indicate higher potency. Data is representative and can vary by isolate and testing conditions.

Fungal SpeciesImidazole (Ketoconazole)Triazole (Fluconazole)Triazole (Itraconazole)Triazole (Voriconazole)
Candida albicans 0.03 - 10.25 - 20.015 - 0.50.007 - 0.125
Candida glabrata 0.12 - 161 - 1280.06 - 40.03 - 1
Aspergillus fumigatus 1 - >16>64 (Inactive)0.125 - 20.25 - 1
Trichophyton rubrum 0.03 - 0.250.25 - 80.015 - 0.250.015 - 0.125

(Source: Data synthesized from multiple sources, including general statements on activity spectra and specific examples.)[3][5][9]

Pharmacokinetic Properties

Significant differences in pharmacokinetics contribute to the distinct clinical utility of imidazoles and triazoles. Most imidazoles (except ketoconazole) are limited to topical use due to poor systemic absorption and higher toxicity.[5] Triazoles, conversely, were developed for systemic use and generally have improved pharmacokinetic profiles, including longer half-lives.[5][8]

Table 2: Comparative Pharmacokinetic Properties

ParameterImidazoles (Ketoconazole)Triazoles (Fluconazole)Triazoles (Itraconazole)
Primary Use Topical & Systemic (Largely replaced)[5]SystemicSystemic
Oral Absorption Variable, requires acidic pHExcellent, not affected by pHVariable, enhanced by food and acid[5][6]
Metabolism Extensive, via CYP3A4MinimalExtensive, via CYP3A4[6]
Half-life (t½) ~8 hours~30 hours~20-64 hours
Host CYP450 Inhibition High potential (especially CYP3A4)ModerateHigh potential (especially CYP3A4)[6]

(Source: Data compiled from multiple pharmacology resources.)[5][6][10]

Clinical Efficacy and Safety

For systemic infections, triazoles like fluconazole and itraconazole have largely superseded ketoconazole due to their greater efficacy, longer half-life, and improved safety profile.[5] While clinical cure rates for uncomplicated infections like vulvovaginal candidiasis are often similar between oral and intravaginal azole treatments, oral (primarily triazole) therapy may lead to better mycological cure (elimination of the yeast).[11][12]

The primary safety concern with systemic azoles is hepatotoxicity and drug-drug interactions stemming from CYP450 inhibition.[7] Due to their lower affinity for mammalian CYP enzymes, triazoles generally have a lower risk of causing significant side effects compared to systemic imidazoles.[5][7] However, all systemic azoles carry a risk of hepatotoxicity and require careful consideration of concomitant medications.[7]

Experimental Protocols

Objective comparison of antifungal agents relies on standardized in vitro and in vivo assays. Below are methodologies for two key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC assay quantifies the lowest concentration of an antifungal agent required to inhibit the visible growth of a fungus. The broth microdilution method is most common.

Protocol:

  • Inoculum Preparation: Fungal isolates are cultured on agar plates. Colonies are then suspended in sterile saline or water, and the suspension is adjusted to a standard turbidity (e.g., 0.5 McFarland standard), corresponding to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in culture medium (e.g., RPMI 1640) to achieve a final inoculum concentration.

  • Drug Dilution: The antifungal agent is serially diluted (typically two-fold) in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Each well (containing a different drug concentration) and a drug-free growth control well are inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).[1]

  • Endpoint Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of visible growth compared to the drug-free control. This can be assessed visually or by using a spectrophotometer.[13]

MIC_Workflow A 1. Prepare Fungal Inoculum (Standardized Suspension) C 3. Inoculate Wells (with Fungal Suspension) A->C B 2. Serial Dilution of Antifungal (in 96-well plate) B->C D 4. Incubate Plate (e.g., 35°C for 24-48h) C->D E 5. Read Results (Visual or Spectrophotometric) D->E F Determine MIC (Lowest Inhibitory Concentration) E->F

Caption: Workflow for Broth Microdilution MIC Assay.
Time-Kill Assay

This dynamic assay assesses the rate and extent of fungal killing over time by an antifungal agent.

Protocol:

  • Preparation: A standardized fungal inoculum (e.g., 1-5 x 10³ CFU/mL) is prepared in a larger volume of broth (e.g., 10 mL).[1]

  • Exposure: The antifungal agent is added to the broth cultures at various concentrations, often multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC). A drug-free culture serves as the control.

  • Sampling: At predefined time points (e.g., 0, 6, 12, 24, 48 hours), an aliquot is removed from each culture.[1]

  • Quantification: The withdrawn samples are serially diluted and plated onto agar plates.

  • Incubation & Counting: The plates are incubated until colonies are visible, and the number of colony-forming units per mL (CFU/mL) is calculated for each time point and drug concentration.

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.

Conclusion

While both imidazole and triazole antifungals effectively target ergosterol synthesis, the triazole class represents a significant therapeutic advancement.[3] Their development addressed key limitations of imidazoles, offering a broader spectrum of activity, superior pharmacokinetic profiles for systemic administration, and critically, a higher selectivity for the fungal target enzyme.[3][5][8] This increased specificity translates to a better safety profile and fewer drug interactions, establishing triazoles as the preferred option for treating most systemic fungal infections.[5][7] Imidazoles remain highly valuable for topical applications where systemic absorption and toxicity are not primary concerns.

References

A Comparative Analysis of Intermolecular Interactions in 4-(4H-1,2,4-triazol-4-yl)phenol and its Analogs for Co-crystal Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the intermolecular interactions in the crystal structure of 4-(4H-1,2,4-triazol-4-yl)phenol and its structural analogs. Understanding these interactions is crucial for the rational design of co-crystals, which can modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability. This document summarizes key crystallographic data, details experimental protocols for co-crystal screening and characterization, and visualizes interaction patterns to aid in the selection of suitable co-formers.

Overview of Intermolecular Interactions

The crystal structure of this compound is characterized by a network of intermolecular interactions that dictate its physical properties. The primary interactions include hydrogen bonding and π-π stacking. The phenol group acts as a hydrogen bond donor, while the nitrogen atoms of the triazole ring are potential hydrogen bond acceptors. The aromatic nature of both the phenol and triazole rings allows for π-π stacking interactions, further stabilizing the crystal lattice.

Comparative Crystallographic Data

To provide a basis for comparison, this section details the crystallographic data for this compound and a closely related analog, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. The latter provides insight into how modifications to the linker between the phenol and triazole moieties can influence the supramolecular assembly.

ParameterThis compound[1]4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP2₁/n
a (Å) 10.9373(15)5.3975(10)
b (Å) 7.4539(10)10.0099(19)
c (Å) 18.530(3)18.311(3)
α (°) 9090
β (°) 9091.010(3)
γ (°) 9090
Volume (ų) 1512.2(4)989.2(3)
Z 84

Analysis of Intermolecular Interactions

The predominant intermolecular interactions in both this compound and its analogs are hydrogen bonds and π-π stacking. A detailed comparison is presented below.

Interaction TypeThis compound[1]4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol
Hydrogen Bonding The crystal structure is stabilized by various hydrogen bonds, contributing to a three-dimensional network.Molecules are linked by O—H⋯N hydrogen bonds between the phenol –OH group and an unsubstituted N atom of the triazole ring, forming chains. These chains are further extended into layers by weak C—H⋯N interactions.
π-π Stacking π-π stacking interactions are present and play an important role in the expansion of the 3D network.Aromatic π–π stacking with a centroid–centroid separation of 3.556(1) Å between the triazole rings links the layers into a three-dimensional network.

This comparison highlights that while both molecules exhibit similar types of interactions, the specific connectivity and resulting dimensionality of the supramolecular architecture can differ based on the molecular structure. The presence of a flexible thio-methyl linker in the analog allows for a different packing arrangement compared to the direct linkage in this compound.

Experimental Protocols for Co-crystal Synthesis and Characterization

The following are detailed methodologies for the synthesis and characterization of co-crystals, which are essential for a systematic co-crystal screen.

Co-crystal Synthesis

a) Solution-based Crystallization:

  • Dissolve stoichiometric amounts of this compound and the chosen co-former in a suitable solvent or solvent mixture.

  • Heat the solution gently to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, employ slow evaporation of the solvent at room temperature.

  • Collect the resulting crystals by filtration and dry them under ambient conditions.

b) Solid-based Grinding:

  • Place stoichiometric amounts of this compound and the co-former in a mortar.

  • Add a few drops of a suitable solvent (liquid-assisted grinding).

  • Grind the mixture with a pestle for a specified period (e.g., 30-60 minutes).

  • The resulting powder can be analyzed for co-crystal formation.

Characterization Techniques

a) Single-Crystal X-ray Diffraction (SCXRD):

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Process the diffraction data, solve the crystal structure using direct methods, and refine the structure by full-matrix least-squares on F².

  • Analyze the refined structure to identify and quantify intermolecular interactions.

b) Powder X-ray Diffraction (PXRD):

  • Gently grind the crystalline sample to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern over a suitable 2θ range (e.g., 5-40°) using a powder diffractometer.

  • Compare the experimental PXRD pattern with the patterns of the starting materials and the simulated pattern from SCXRD data (if available) to confirm the formation of a new crystalline phase.

c) Thermal Analysis (DSC and TGA):

  • Place a small amount of the sample (typically 2-5 mg) in an aluminum pan.

  • For Differential Scanning Calorimetry (DSC), heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point and other thermal events.

  • For Thermogravimetric Analysis (TGA), heat the sample at a constant rate under a nitrogen atmosphere to assess its thermal stability and decomposition profile.

d) Spectroscopic Analysis (FTIR and Raman):

  • For Fourier-Transform Infrared (FTIR) spectroscopy, mix a small amount of the sample with KBr and press it into a pellet, or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • For Raman spectroscopy, place the sample under the microscope of a Raman spectrometer and acquire the spectrum using a laser of a specific wavelength.

  • Analyze shifts in vibrational frequencies, particularly those of functional groups involved in hydrogen bonding (e.g., O-H, N-H), to confirm co-crystal formation.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for co-crystal analysis and the types of intermolecular interactions that can be expected in co-crystals of this compound.

CoCrystal_Analysis_Workflow cluster_synthesis Co-crystal Synthesis cluster_characterization Characterization cluster_analysis Interaction Analysis S1 Solution Crystallization C1 PXRD S1->C1 S2 Grinding (LAG) S2->C1 C2 DSC / TGA C1->C2 C3 FTIR / Raman C2->C3 C4 SCXRD C3->C4 A1 Hydrogen Bond Analysis C4->A1 A2 π-π Stacking Analysis C4->A2 A3 Hirshfeld Surface Analysis C4->A3

Caption: Logical workflow for co-crystal synthesis, characterization, and analysis.

Intermolecular_Interactions cluster_core This compound cluster_interactions Potential Co-formers & Interactions Core Triazole-Phenol Core CarboxylicAcid Carboxylic Acids (e.g., Benzoic Acid) Core->CarboxylicAcid O-H···N (Triazole) O-H···O (Acid) Amide Amides (e.g., Isonicotinamide) Core->Amide O-H···O (Amide) N-H···N (Triazole) Pyridine Pyridines (e.g., 4,4'-Bipyridine) Core->Pyridine O-H···N (Pyridine)

References

A Comparative Analysis of the Cytotoxic Effects of Novel Triazoles and Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for more effective and targeted cancer therapies, novel triazole compounds have emerged as a promising class of molecules with potent cytotoxic activity against various cancer cell lines. This guide provides a comparative overview of the in vitro cytotoxicity of several recently developed triazole derivatives against standard chemotherapeutic agents such as cisplatin and doxorubicin. The data presented herein is supported by detailed experimental protocols and visual representations of key biological pathways and workflows to aid researchers in the field of oncology drug discovery.

Cytotoxicity Comparison: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various novel triazole derivatives in comparison to standard chemotherapeutic drugs across a panel of human cancer cell lines. Lower IC50 values indicate greater potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM) of Novel TriazoleStandard ChemotherapeuticIC50 (µM) of Standard Drug
1,2,3-Triazole-Coumarin Hybrids Compound 4aA549 (Lung Carcinoma)2.97Cisplatin24.15[1]
Compound 4bA549 (Lung Carcinoma)4.78Cisplatin24.15[1]
1,2,3-Triazole-Indole Hybrids Compound 13aA549 (Lung Carcinoma)3.65Doxorubicin3.30[1]
Compound 13bA549 (Lung Carcinoma)3.29Doxorubicin3.30[1]
1,2,3-Triazole-Chalcone Hybrids Compound 7aA549 (Lung Carcinoma)8.67Doxorubicin3.24[1]
Compound 7cA549 (Lung Carcinoma)9.74Doxorubicin3.24[1]
1,2,3-Triazole-Quinine Hybrids Compound 31aA549 (Lung Carcinoma)3.3Cisplatin3.5[1]
Compound 31bA549 (Lung Carcinoma)4.7Cisplatin3.5[1]
1,2,3-Triazole-Purine Hybrids Compound 46aA549 (Lung Carcinoma)0.035-Fluorouracil4.9[1]
Compound 46bA549 (Lung Carcinoma)0.145-Fluorouracil4.9[1]
Compound 46cA549 (Lung Carcinoma)0.035-Fluorouracil4.9[1]
Thiazolo[3,2-b][1][2][3]-triazoles Compound 3bMCF-7 (Breast Cancer)1.37 (Mean GI50)Doxorubicin1.13 (Mean GI50)[4]
Coumarin-Triazole Hybrids LaSOM 186MCF7 (Breast Cancer)2.66Cisplatin45.33[5]
LaSOM 190MCF7 (Breast Cancer)2.85Cisplatin45.33[5]
1,2,4-Triazole Derivatives Compound 10aHeLa (Cervical Cancer)5.6--
Compound 10aMCF-7 (Breast Cancer)6.43--
Indole-1,2,4-Triazole Hybrids Compound 8bHep-G2 (Liver Cancer)(10.99 ± 0.59)% cell viability at 100 µg/mLDoxorubicin(10.8 ± 0.41)% cell viability at 100 µg/mL[6]

Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for the key assays used to generate the cytotoxicity data are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Novel triazole compounds and standard chemotherapeutics

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel triazole compounds and standard chemotherapeutics in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Following the 4-hour incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a widely used technique for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Novel triazole compounds and standard chemotherapeutics

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[4][9]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[4]

  • Fixation: Wash the cell pellet with cold PBS and then resuspend the cells in 1 mL of cold 70% ethanol while gently vortexing.[4] Incubate the cells for at least 30 minutes at 4°C for fixation.[4]

  • Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and wash the pellet twice with PBS.[4] Resuspend the cell pellet in 500 µL of PI staining solution.[4][9]

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. Gate on single cells to exclude doublets and aggregates.

  • Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

The Annexin V-FITC assay is a standard method for detecting early apoptosis.[11] In apoptotic cells, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11][12] Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[11]

Materials:

  • 6-well tissue culture plates

  • Cancer cell lines

  • Novel triazole compounds and standard chemotherapeutics

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compounds for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and collect them by centrifugation.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[12]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12][13]

  • Data Analysis: Use the fluorescence of FITC and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.

Visualizing Experimental and Biological Processes

To further elucidate the experimental and molecular processes involved in the evaluation of these novel triazoles, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Cytotoxicity Screening Workflow A Cell Seeding (96-well plate) B Compound Treatment (Novel Triazoles & Standards) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D G Cell Cycle Analysis (Flow Cytometry) C->G H Apoptosis Assay (Annexin V/PI) C->H E Absorbance Reading (570 nm) D->E F IC50 Determination E->F I Data Analysis & Comparison F->I G->I H->I G cluster_0 Intrinsic Apoptosis Pathway Induced by Novel Triazoles NT Novel Triazole Compound Stress Cellular Stress NT->Stress BH3 BH3-only proteins (e.g., Bid, Bad) Activation Stress->BH3 Bcl2 Anti-apoptotic Bcl-2 proteins (e.g., Bcl-2, Bcl-xL) Inhibition Stress->Bcl2 inhibition BH3->Bcl2 inhibition BaxBak Pro-apoptotic Bax/Bak Activation & Oligomerization BH3->BaxBak activation Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito forms pores in outer membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 recruits Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

References

A Comparative Guide to Triazole Synthesis: Benchmarking Novel Protocols Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of triazole derivatives is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive benchmark of emerging synthesis protocols against well-established methods, offering a clear comparison of their performance through supporting experimental data. We delve into the specifics of reaction yields, times, and conditions to inform your selection of the most efficient and effective synthetic route.

The 1,2,3-triazole moiety, a five-membered heterocyclic ring, is a critical structural motif in a vast array of pharmacologically active compounds and functional materials.[1] Its prevalence is largely due to the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which offers a highly reliable and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[1][2] However, the landscape of triazole synthesis is continually evolving, with new methodologies promising significant improvements in efficiency, safety, and sustainability. This guide will compare the traditional Huisgen cycloaddition and the robust CuAAC against modern advancements including microwave-assisted synthesis, flow chemistry, and the alternative ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC).

Established Methods: The Foundation of Triazole Synthesis

The two primary established methods for the synthesis of 1,2,3-triazoles are the thermal Huisgen 1,3-dipolar cycloaddition and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Huisgen 1,3-Dipolar Cycloaddition: This reaction, first described by Rolf Huisgen, involves the thermal reaction of an azide with an alkyne.[3] While foundational, this method typically requires elevated temperatures and long reaction times, and crucially, it results in a mixture of 1,4- and 1,5-regioisomers, which often necessitates difficult purification.[3][4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A landmark advancement in chemical synthesis, CuAAC is the quintessential "click reaction."[1][3] It regioselectively produces 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields.[2] The reaction is highly versatile and tolerant of a wide range of functional groups, making it a workhorse in drug discovery, bioconjugation, and materials science.[1]

Novel Protocols: The Next Generation of Triazole Synthesis

In recent years, several new protocols have emerged to address the limitations of established methods, focusing on accelerating reaction rates, improving yields, enhancing safety, and enabling automation.

Microwave-Assisted Synthesis: The application of microwave irradiation has revolutionized triazole synthesis by dramatically reducing reaction times from hours to minutes.[5][6][7] The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reaction profiles compared to conventional heating.[5][7] This technique is applicable to both CuAAC and RuAAC reactions.

Flow Chemistry: Continuous-flow processing offers significant advantages for triazole synthesis, including enhanced safety, scalability, and the potential for automation.[1][8] In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields and purity, as well as safer handling of potentially hazardous intermediates like organic azides.[8][9]

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): As a complementary method to CuAAC, the RuAAC reaction selectively yields 1,5-disubstituted 1,2,3-triazoles.[2][3] This alternative regioselectivity is highly valuable in medicinal chemistry, where the specific substitution pattern on the triazole ring can be critical for biological activity.[2] Unlike CuAAC, RuAAC can also be used with internal alkynes, providing access to fully substituted triazoles.[10]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the synthesis of representative triazole compounds, comparing the performance of different protocols.

Method Catalyst Solvent Temperature (°C) Time Yield (%) Regioisomer Reference
Conventional Heating CuIDMF:H₂O (1:3)808 hModerate1,4-[11]
Microwave Irradiation CuIDMF:H₂O (1:3)-12 minHigh1,4-[11]
Conventional Heating CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O-27 hModerate1,4-[5]
Microwave Irradiation CuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O7030 min921,4-[7]
Flow Chemistry Copper-on-charcoalDMSO-Continuous961,4-[1]
Batch (CuAAC) Cu(I)VariousRoom Temp - 80HoursHigh1,4-[2]
Batch (RuAAC) Cp*RuCl(COD)Benzene60 - 80HoursHigh1,5-[2][10]

Table 1: Comparison of reaction conditions and yields for various triazole synthesis protocols.

Experimental Protocols

General Procedure for Microwave-Assisted CuAAC Synthesis of 1,4-Disubstituted-1,2,3-Triazoles

This protocol is a representative example of a microwave-assisted three-component reaction.[6]

  • In a 10-mL sealed glass vial, suspend the alkyne (1.0 mmol), alkyl halide (1.0 mmol), and sodium azide (1.2 mmol) in a 1:1 mixture of t-BuOH and water.

  • Add the copper(I) catalyst, which can be generated in situ from Cu(0) and Cu(II) salts (e.g., copper turnings and CuSO₄·5H₂O) with a reducing agent like sodium ascorbate.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 10-15 minutes at a controlled temperature (e.g., 75-125 °C).[6]

  • After cooling to room temperature, the triazole product often crystallizes from the reaction mixture.

  • Isolate the product by simple filtration and wash with water. Further purification can be achieved by recrystallization or column chromatography if necessary.

General Procedure for Flow Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

This protocol describes a continuous flow synthesis using a heterogeneous catalyst.[1]

  • Prepare separate stock solutions of the azide and alkyne in a suitable solvent (e.g., DMSO).

  • Pack a column with a heterogeneous copper catalyst, such as copper-on-charcoal.

  • Using syringe pumps, introduce the azide and alkyne solutions into a T-mixer, where they combine before entering the heated catalyst column.

  • Control the flow rate to achieve the desired residence time within the catalyst bed.

  • The product stream exiting the column is collected.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol outlines a typical procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[2]

  • In a reaction flask, dissolve the ruthenium catalyst (e.g., Cp*RuCl(COD)) in a suitable solvent such as benzene or toluene.

  • Add the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.

Mandatory Visualization

Triazole_Synthesis_Workflow cluster_established Established Methods cluster_new New Protocols Thermal Thermal 1,4 & 1,5-Triazole Mixture 1,4 & 1,5-Triazole Mixture Thermal->1,4 & 1,5-Triazole Mixture High Temp Long Time CuAAC CuAAC Microwave Microwave CuAAC->Microwave Accelerated Flow Flow CuAAC->Flow Automated Scalable 1,4-Triazole 1,4-Triazole CuAAC->1,4-Triazole Mild High Yield RuAAC RuAAC 1,5-Triazole 1,5-Triazole RuAAC->1,5-Triazole Alternative Regioselectivity Azide Azide Azide->Thermal Azide->CuAAC Azide->RuAAC Alkyne Alkyne Alkyne->Thermal Alkyne->CuAAC Alkyne->RuAAC

Caption: Comparative workflow of established versus new triazole synthesis protocols.

Catalytic_Cycles cluster_CuAAC CuAAC Pathway cluster_RuAAC RuAAC Pathway Cu(I) Cu(I) Copper-Acetylide Copper-Acetylide Cu(I)->Copper-Acetylide + Alkyne Copper-Triazolide Copper-Triazolide Copper-Acetylide->Copper-Triazolide + Azide 1,4-Triazole 1,4-Triazole Copper-Triazolide->1,4-Triazole + H+ Ru(II) Ru(II) Ruthenacycle Ruthenacycle Ru(II)->Ruthenacycle + Alkyne + Azide 1,5-Triazole 1,5-Triazole Ruthenacycle->1,5-Triazole Reductive Elimination

Caption: Simplified catalytic cycles for CuAAC and RuAAC, highlighting key intermediates.

References

Safety Operating Guide

Proper Disposal of 4-(4H-1,2,4-triazol-4-yl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 4-(4H-1,2,4-triazol-4-yl)phenol, ensuring a safe and compliant laboratory environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and manage waste responsibly.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with care. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Always consult your institution's specific Safety Data Sheet (SDS) and adhere to all established laboratory safety protocols. In the absence of a specific SDS, treat the substance with a high degree of caution based on its GHS hazard classification.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves such as nitrile, neoprene, or butyl rubber.

  • Body Protection: A fully buttoned lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of dust or aerosols.

Hazard Summary

A summary of the hazard information for this compound is provided in the table below.

Hazard ClassificationGHS Hazard CodeDescription
Acute Oral ToxicityH302Harmful if swallowed[1]
Acute Dermal ToxicityH312Harmful in contact with skin[1]
Acute Inhalation ToxicityH332Harmful if inhaled[1]

Operational Disposal Plan

The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal facility, where it will likely be incinerated.[2][3][4]

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Pure Compound and Concentrated Solutions: Collect all waste this compound, including unused or expired product, in a dedicated and clearly labeled hazardous waste container.[3][5] Do not mix with other waste streams.[6]

    • Contaminated Labware: Dispose of items such as pipette tips, gloves, and other contaminated debris as hazardous waste.[7][8] These items should be collected in a separate, puncture-resistant container that is clearly labeled.[3]

  • Labeling of Waste Containers:

    • All waste containers must be accurately labeled with the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations)

      • The specific hazards associated with the chemical (e.g., "Toxic," "Harmful")

      • The date when waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store waste containers in a designated, secure area away from general laboratory traffic.

    • The storage area should be cool, dry, and well-ventilated.[6]

    • Ensure containers are kept tightly closed except when adding waste.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for your hazardous waste.

    • Do not attempt to dispose of this compound down the sink or in the regular trash.[8] This is a regulatory violation and can cause environmental harm.

Experimental Protocols

Spill and Emergency Procedures:

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep or vacuum the solid material, taking care to avoid generating dust.[6] Do not dry sweep. A vacuum with a HEPA filter is recommended.[9]

    • Collect the material in a labeled hazardous waste container.

    • Decontaminate the spill area with soap and water.[6]

  • Small Spills (Liquid Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill and absorb it with an inert material such as vermiculite, dry sand, or earth.[2]

    • Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Large Spills:

    • Evacuate the laboratory immediately and alert your supervisor and EHS office.

    • Restrict access to the area.

    • Follow your institution's established emergency procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation WasteType Identify Waste Type Start->WasteType PureCompound Pure Compound / Concentrated Solution WasteType->PureCompound Solid/Liquid ContaminatedDebris Contaminated Labware (Gloves, Tips, etc.) WasteType->ContaminatedDebris Solid SegregatePure Segregate in Dedicated Hazardous Waste Container PureCompound->SegregatePure SegregateDebris Segregate in Labeled Puncture-Resistant Container ContaminatedDebris->SegregateDebris LabelWaste Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date SegregatePure->LabelWaste SegregateDebris->LabelWaste StoreWaste Store in Designated, Secure, & Ventilated Area LabelWaste->StoreWaste ContactEHS Contact EHS for Pickup StoreWaste->ContactEHS

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling 4-(4H-1,2,4-triazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-(4H-1,2,4-triazol-4-yl)phenol. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • Molecular Formula: C₈H₇N₃O

  • CAS Number: 98581-86-3

Immediate Safety and Hazard Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Due to these hazards, all handling of this compound must be conducted with appropriate engineering controls and personal protective equipment.

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment for handling this compound.

PPE CategoryItemSpecification and Use
Eye Protection Safety GogglesMust be worn at all times to protect from splashes.
Face ShieldRequired when there is a significant risk of splashing or aerosol generation.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Gloves must be inspected before use and disposed of immediately after contamination.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to prevent skin contact.
ApronA chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashing.
Respiratory Protection Fume HoodAll handling of solid and dissolved this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
RespiratorA NIOSH-approved respirator with appropriate cartridges should be used for operations that may generate dust or aerosols outside of a fume hood.
Foot Protection Closed-Toe ShoesRequired in all laboratory areas where chemicals are handled.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Have a spill kit readily available.

    • Prepare a designated waste container for this compound waste.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep all containers with this compound tightly sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly dispose of all contaminated PPE and waste materials according to the disposal plan.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated items such as pipette tips, gloves, and weigh papers in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Collect all aqueous solutions containing the compound in a separate, sealed, and labeled hazardous waste container.[1] Do not pour any waste down the drain.[1]

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] The primary method of disposal is typically incineration at a licensed facility.[3][4]

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_waste Prepare Labeled Waste Container prep_hood->prep_waste handle_weigh Weigh and Transfer Compound prep_waste->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution cleanup_decon Decontaminate Surfaces handle_solution->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Wash Hands cleanup_waste->cleanup_wash

Caption: Workflow for Safely Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.